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  • Product: (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
  • CAS: 87421-24-7

Core Science & Biosynthesis

Foundational

The Advent of a Chiral Synthon: A Technical Guide to (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Chiral Building Block. Abstract (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Chiral Building Block.

Abstract

(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of hydroxyleucine, stands as a testament to the advancements in asymmetric synthesis. Its discovery was not a singular event of isolation from nature, but rather a gradual emergence from the pursuit of stereochemical control in organic chemistry. This technical guide provides a comprehensive overview of this valuable chiral building block, from its conceptual discovery through the evolution of its stereoselective synthesis to its application in the construction of complex bioactive molecules. Detailed experimental protocols, analytical methodologies, and the underlying principles of the synthetic strategies are presented to offer a practical resource for researchers in the field.

Introduction: The Significance of Stereochemistry in Hydroxylated Amino Acids

β-Hydroxy-α-amino acids are a critical class of compounds, forming the structural backbone of numerous natural products with significant biological activities. The precise three-dimensional arrangement of the amino and hydroxyl groups, along with other substituents, is paramount to their function. (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid, with its defined stereocenters at the α and β positions, represents a synthetically challenging yet highly valuable chiral synthon. Its utility lies in its ability to introduce specific stereochemistry into larger molecules, a crucial aspect of modern drug design and total synthesis.

This guide will navigate the scientific journey of this compound, starting with the foundational work on the synthesis of hydroxyleucine diastereomers and culminating in the sophisticated, highly selective methods available today.

The "Discovery": A Milestone in Stereoselective Synthesis

Unlike naturally abundant amino acids, the "discovery" of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is intrinsically linked to the development of synthetic methodologies that could selectively generate one stereoisomer out of the multiple possibilities. The challenge lies in controlling the formation of the two adjacent chiral centers.

Early approaches to β-hydroxy-α-amino acids often resulted in mixtures of diastereomers, requiring tedious separation techniques. The advent of stereoselective reactions, such as the Sharpless asymmetric dihydroxylation and enantioselective aldol reactions, marked a turning point. These methods provided chemists with the tools to rationally design synthetic routes to specific stereoisomers.

A notable advancement in the synthesis of hydroxyleucines, including the (2R,3S) isomer, came from the work of Corey and co-workers, who developed an enantioselective aldol reaction of t-butyl bromoacetate with isobutyraldehyde.[1] This reaction allowed for the controlled formation of the β-hydroxy-α-bromo ester, a key intermediate that could be converted to the desired amino acid.

The evolution of these synthetic strategies can be visualized as a progression from non-selective methods to highly controlled asymmetric transformations.

Synthesis Evolution A Early Methods (e.g., Reformatsky reaction) B Diastereomeric Mixture of Hydroxyleucines A->B Lack of Stereocontrol C Chromatographic Separation B->C Tedious & Inefficient D Individual Stereoisomers C->D E Development of Stereoselective Methods (e.g., Sharpless AD, Asymmetric Aldol) F Direct Synthesis of a Single Stereoisomer (e.g., (2R,3S)-hydroxyleucine) E->F High Stereocontrol

Figure 1: Evolution of synthetic approaches to hydroxyleucine stereoisomers.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid relies on methodologies that can establish the two chiral centers with high fidelity. Two prominent strategies include the chiral pool approach and asymmetric catalysis.

Chiral Pool Synthesis

The chiral pool strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or sugars, to impart chirality to the final product.[2][3] For the synthesis of (2S,3S)-3-hydroxyleucine derivatives, D-serine has been employed as a chiral starting material.[4] A key step in this approach is a diastereoselective Grignard addition to a protected D-serinal.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The Sharpless asymmetric dihydroxylation of α,β-unsaturated esters is a powerful method for the synthesis of erythro-3-hydroxyleucine enantiomers.[5]

Detailed Experimental Protocol: Asymmetric Synthesis of (2R,3S)-3-Hydroxyleucine Intermediate via Aldol Reaction

This protocol is adapted from the principles of enantioselective aldol reactions for the synthesis of β-hydroxy-α-amino acid precursors.

Objective: To synthesize an enantiomerically enriched precursor to (2R,3S)-3-hydroxyleucine.

Materials:

  • Isobutyraldehyde

  • t-Butyl bromoacetate

  • Chiral catalyst (e.g., a chiral boron Lewis acid)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral catalyst (e.g., 10 mol%) and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DIPEA (1.2 equivalents) dropwise to the solution.

  • In a separate flask, prepare a solution of t-butyl bromoacetate (1.0 equivalent) in anhydrous DCM.

  • Add the t-butyl bromoacetate solution to the catalyst mixture dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the chiral enolate.

  • Add freshly distilled isobutyraldehyde (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched β-hydroxy-α-bromo ester.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The diastereomeric ratio can be assessed by ¹H NMR spectroscopy of the crude reaction mixture.

Physicochemical and Spectroscopic Data

The characterization of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is crucial for confirming its identity and purity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
AppearanceWhite to off-white solid
Melting PointData not consistently available; varies with purity
Specific Rotation [α]DVaries depending on conditions and purity

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is complex due to the presence of multiple chiral centers. Key signals include the α-proton, the β-proton, the γ-proton, and the methyl protons of the isopropyl group. The coupling constants between the α- and β-protons are diagnostic for the syn or anti relationship.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecule [M+H]⁺ at m/z 148.09.

Analytical Methods for Stereochemical Determination

Ensuring the stereochemical purity of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is paramount for its use in synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric purity of amino acids.[6] This can be achieved through two main approaches:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers.

  • Indirect Method: Involves derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Table 2: Example Chiral HPLC Method

ParameterCondition
ColumnChiral Stationary Phase (e.g., Crownpak CR(+))
Mobile PhasePerchloric acid solution (pH 1.5)
Flow Rate0.8 mL/min
DetectionUV at 200 nm or post-column derivatization
NMR Spectroscopy

While standard NMR can distinguish between diastereomers, determining enantiomeric excess requires the use of a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.[7]

Application as a Chiral Building Block: The Total Synthesis of (+)-Lactacystin

A significant application of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is its use as a key chiral building block in the total synthesis of (+)-lactacystin.[8][9] Lactacystin is a natural product that was first isolated from a Streptomyces species and found to be a potent and selective proteasome inhibitor.[10][11][12]

The synthesis of lactacystin from (2R,3S)-3-hydroxyleucine involves a multi-step sequence that leverages the pre-existing stereochemistry of the amino acid to construct the complex target molecule.

Lactacystin Synthesis A (2R,3S)-3-Hydroxyleucine B Protection & Activation A->B C Key Fragment Coupling B->C D Cyclization C->D E Deprotection & Final Modifications D->E F (+)-Lactacystin E->F

Figure 2: Simplified workflow for the total synthesis of (+)-lactacystin from (2R,3S)-3-hydroxyleucine.

This application underscores the importance of having access to enantiomerically pure building blocks like (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid for the efficient and stereocontrolled synthesis of complex natural products and potential therapeutic agents.

Conclusion

The story of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a compelling example of how advances in synthetic organic chemistry have made previously inaccessible molecules available for research and development. Its "discovery" is not a tale of isolation, but one of rational design and the mastery of stereoselective synthesis. As a valuable chiral building block, it has enabled the synthesis of complex and biologically important molecules, most notably (+)-lactacystin. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of serving as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.

References

  • Hale, K. J., Manaviazar, S., & Delisser, V. M. (1994). A Practical New Asymmetric Synthesis of (2S,3S)- and (2R,3R)-3-Hydroxyleucine. Tetrahedron, 50(30), 9181-9188. [Link]

  • Nagamitsu, T., Sunazuka, T., Tanaka, H., Ōmura, S., Sprengeler, P. A., & Smith, A. B. (1995). Total Synthesis of (+)-Lactacystin. Journal of the American Chemical Society, 117(49), 12635-12636. [Link]

  • Brückner, H., & Gehrcke, B. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1197–1207. [Link]

  • ResearchGate. (n.d.). Total synthesis of lactacystin. [Link]

  • Corey, E. J., & Lee, D. H. (1992). An enantioselective synthesis of (2S,3S)- and (2R,3S)-3-hydroxyleucine. Tetrahedron Letters, 33(45), 6937-6940. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • ResearchGate. (2025). Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. [Link]

  • Nature. (n.d.). Biosynthesis of lactacystin as a proteasome inhibitor. [Link]

  • PubMed. (n.d.). Total synthesis of (+)-lactacystin. [Link]

  • RSC Publishing. (n.d.). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. [Link]

  • PubMed. (2006, February 3). Catalytic asymmetric total synthesis of (+)-lactacystin. [Link]

  • ASM Journals. (2021, September 28). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]

  • ACS Publications. (2013, November 4). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. [Link]

  • SpringerLink. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • PMC. (n.d.). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. [Link]

  • RSC Publishing. (2025, September 26). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S)-vigabatrin. [Link]

  • Asymmetric Synthesis. (n.d.). [Link]

  • Wikipedia. (n.d.). Chiral pool. [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • PubMed. (2008, August). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-HIL derived from L-Ile hydroxylation by IDO or by fenugreek seeds. [Link]

  • ACS Publications. (2000, October 4). Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β-Hydroxyleucine. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • PMC. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • High Resolution NMR Spectroscopy. (n.d.). [Link]

  • ScienceDaily. (2008, February 4). Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Natural Occurrence of Hydroxyleucine Isomers for Researchers and Drug Development Professionals

Abstract Hydroxylated derivatives of the essential amino acid leucine, known as hydroxyleucines, represent a structurally diverse class of non-proteinogenic amino acids with significant and varied biological activities....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydroxylated derivatives of the essential amino acid leucine, known as hydroxyleucines, represent a structurally diverse class of non-proteinogenic amino acids with significant and varied biological activities. This in-depth technical guide provides a comprehensive overview of the natural occurrence of hydroxyleucine isomers, with a particular focus on 4-hydroxyisoleucine and 3-hydroxyleucine. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering insights into the natural sources, biosynthetic pathways, and pharmacological potential of these fascinating molecules. The guide also includes detailed experimental protocols for the isolation and characterization of these compounds, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of their biochemistry and potential therapeutic applications.

Introduction: The Significance of Hydroxyleucine Isomers

Hydroxyleucine isomers are naturally occurring amino acids that have garnered considerable attention in the scientific community due to their potent and diverse biological activities. Unlike their proteinogenic precursor, L-leucine, these hydroxylated variants are not incorporated into proteins during ribosomal synthesis. Instead, they are typically synthesized as secondary metabolites in a variety of organisms, including plants, fungi, and bacteria. The position and stereochemistry of the hydroxyl group on the leucine backbone give rise to a number of isomers, each with unique properties and potential applications.

The most extensively studied of these is 4-hydroxyisoleucine , renowned for its insulinotropic and anti-diabetic properties. Another important isomer, 3-hydroxyleucine , is a key structural component of numerous bioactive natural products, many of which exhibit potent antimicrobial and cytotoxic activities. The exploration of these and other hydroxyleucine isomers opens up exciting avenues for the discovery and development of novel therapeutic agents. This guide will delve into the known natural sources, biosynthetic origins, and biological functions of these valuable compounds.

4-Hydroxyisoleucine: A Potent Modulator of Glucose Homeostasis

Natural Occurrence and Isomeric Forms

The primary and most well-documented natural source of 4-hydroxyisoleucine is the seed of the fenugreek plant (Trigonella foenum-graecum)[1][2][3]. This annual herb, belonging to the family Leguminosae, has a long history of use in traditional medicine for its anti-diabetic properties[1]. Within fenugreek seeds, 4-hydroxyisoleucine exists as a mixture of two diastereomers:

  • (2S,3R,4S)-4-hydroxyisoleucine: This is the major isomer, accounting for approximately 90% of the total 4-hydroxyisoleucine content[2]. It is the primary contributor to the insulin-stimulating activity of fenugreek extracts.

  • (2R,3R,4S)-4-hydroxyisoleucine: This is the minor isomer, making up the remaining 10%[2].

The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary depending on the genotype and environmental growing conditions[1].

Biosynthesis of 4-Hydroxyisoleucine

The biosynthesis of 4-hydroxyisoleucine proceeds via the hydroxylation of L-isoleucine. This reaction is catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases [4]. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to introduce a hydroxyl group onto the C-4 position of the isoleucine molecule.

In bacteria such as Bacillus thuringiensis, an isoleucine dioxygenase (IDO) has been identified that stereoselectively synthesizes (2S,3R,4S)-4-hydroxyisoleucine from L-isoleucine[4]. This discovery has opened up possibilities for the biotechnological production of this valuable amino acid.

Diagram: Biosynthetic Pathway of (2S,3R,4S)-4-Hydroxyisoleucine

Biosynthesis of (2S,3R,4S)-4-Hydroxyisoleucine cluster_0 Key Molecules cluster_1 Enzymatic Conversion L-Isoleucine L-Isoleucine Isoleucine_Dioxygenase Isoleucine Dioxygenase (IDO) (Fe(II)-dependent) L-Isoleucine->Isoleucine_Dioxygenase alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Isoleucine_Dioxygenase O2 O2 O2->Isoleucine_Dioxygenase (2S,3R,4S)-4-Hydroxyisoleucine (2S,3R,4S)-4-Hydroxyisoleucine Succinate Succinate CO2 CO2 Isoleucine_Dioxygenase->(2S,3R,4S)-4-Hydroxyisoleucine Isoleucine_Dioxygenase->Succinate Isoleucine_Dioxygenase->CO2

Caption: Enzymatic conversion of L-isoleucine to (2S,3R,4S)-4-hydroxyisoleucine.

Biological Activities and Therapeutic Potential

(2S,3R,4S)-4-hydroxyisoleucine exhibits potent insulinotropic activity, meaning it stimulates the secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This glucose-dependent action is a significant advantage over many existing anti-diabetic drugs, as it reduces the risk of hypoglycemia. In addition to its effects on insulin secretion, 4-hydroxyisoleucine has been shown to improve insulin sensitivity in peripheral tissues and to have beneficial effects on lipid metabolism, reducing levels of triglycerides and cholesterol[1]. These properties make it a promising candidate for the development of new treatments for type 2 diabetes and metabolic syndrome.

Biological ActivityMechanism of ActionTherapeutic Potential
Insulinotropic Stimulates glucose-dependent insulin secretion from pancreatic β-cells.Treatment of Type 2 Diabetes
Anti-hyperglycemic Improves glucose uptake and utilization in peripheral tissues.Management of hyperglycemia
Anti-dyslipidemic Reduces plasma triglycerides and total cholesterol.Treatment of dyslipidemia
Experimental Protocols: Isolation and Characterization

This protocol outlines a general procedure for the extraction and purification of 4-hydroxyisoleucine from fenugreek seeds[3].

Step 1: Defatting of Fenugreek Seeds

  • Grind fenugreek seeds into a fine powder.

  • Extract the powder with petroleum ether or hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.

  • Air-dry the defatted powder to remove residual solvent.

Step 2: Extraction of Amino Acids

  • Suspend the defatted powder in 70% ethanol.

  • Stir the suspension at room temperature for 12-24 hours.

  • Filter the mixture and collect the ethanolic extract.

  • Concentrate the extract under reduced pressure to obtain a crude amino acid fraction.

Step 3: Ion-Exchange Chromatography

  • Dissolve the crude extract in deionized water and adjust the pH to 2.0 with HCl.

  • Load the solution onto a strongly acidic cation-exchange resin column (e.g., Dowex 50W-X8).

  • Wash the column with deionized water to remove neutral and acidic compounds.

  • Elute the bound amino acids with a gradient of aqueous ammonia (0.5 M to 2 M).

  • Collect the fractions and monitor for the presence of 4-hydroxyisoleucine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 4: Crystallization

  • Pool the fractions containing 4-hydroxyisoleucine and concentrate them under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with cold ethanol.

  • Recrystallize from water to obtain pure 4-hydroxyisoleucine.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at 210 nm or fluorescence detection after derivatization with a suitable reagent (e.g., o-phthalaldehyde).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment, allowing for the identification of the characteristic signals of the methyl, methylene, and methine protons of the 4-hydroxyisoleucine molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC): Used to establish the connectivity between protons and carbons and to confirm the stereochemistry of the molecule.

Diagram: Experimental Workflow for Isolation and Analysis of 4-Hydroxyisoleucine

Isolation and Analysis of 4-Hydroxyisoleucine cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fenugreek_Seeds Fenugreek Seeds Grinding Grinding Fenugreek_Seeds->Grinding Defatting Defatting (Petroleum Ether) Grinding->Defatting Ethanol_Extraction 70% Ethanol Extraction Defatting->Ethanol_Extraction Filtration Filtration Ethanol_Extraction->Filtration Concentration Concentration Filtration->Concentration Ion_Exchange Cation-Exchange Chromatography Concentration->Ion_Exchange Elution Ammonia Elution Ion_Exchange->Elution Crystallization Crystallization Elution->Crystallization HPLC HPLC Analysis Crystallization->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Crystallization->NMR

Caption: Workflow for isolating and analyzing 4-hydroxyisoleucine from fenugreek.

3-Hydroxyleucine: A Key Building Block of Bioactive Natural Products

Natural Occurrence and Isomeric Forms

Unlike 4-hydroxyisoleucine, which is predominantly found in a single plant species, 3-hydroxyleucine isomers are found as structural motifs in a wide array of complex natural products, particularly those produced by microorganisms. The (2S,3S)-3-hydroxyleucine isomer is a common component of several classes of bioactive peptides and depsipeptides synthesized by actinomycetes and fungi[5].

Some notable examples of natural products containing (2S,3S)-3-hydroxyleucine include:

  • Muraymycins: A class of nucleoside antibiotics that inhibit bacterial cell wall biosynthesis[5].

  • Azinothricin: A cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria.

  • Citropeptin: A peptidic natural product with potential as an anti-inflammatory agent.

  • Kettapeptin and Pipalamycin: Other examples of bioactive peptides containing this unique amino acid.

The natural occurrence of other stereoisomers of 3-hydroxyleucine is less common but they have been identified in some microbial metabolites.

Biosynthesis of 3-Hydroxyleucine

The biosynthesis of 3-hydroxyleucine in microorganisms is also thought to involve a hydroxylation step, likely catalyzed by a hydroxylase or dioxygenase enzyme. In the biosynthesis of actinomycin, for example, a 3-hydroxyanthranilate 4-methyltransferase is involved, indicating that hydroxylation is a key step in the formation of the chromophore[6]. While the specific enzymes responsible for the direct hydroxylation of leucine at the C-3 position in the biosynthesis of the aforementioned peptides have not all been fully characterized, it is hypothesized that they belong to the large family of non-heme iron-dependent oxygenases.

Biological Activities and Therapeutic Potential

The biological activity of natural products containing 3-hydroxyleucine is diverse and largely dictated by the overall structure of the parent molecule. However, the presence of the 3-hydroxy-L-leucine moiety is often crucial for their bioactivity.

Natural Product ClassBiological ActivityTherapeutic Potential
Muraymycins Antibacterial (inhibition of MraY)Treatment of bacterial infections
Azinothricin AntibacterialTreatment of Gram-positive bacterial infections
Citropeptin Anti-inflammatoryManagement of inflammatory conditions

The development of synthetic methods to produce various stereoisomers of 3-hydroxyleucine is an active area of research, as it allows for the synthesis of novel analogs of these natural products with potentially improved therapeutic properties.

Other Hydroxyleucine Isomers and Future Directions

Research into other hydroxyleucine isomers, such as 5-hydroxyleucine, is still in its early stages. While 5-hydroxylysine is a known post-translational modification in collagen, the natural occurrence of free 5-hydroxyleucine in plants or microorganisms is not as well-established. However, the discovery of a novel L-leucine 5-hydroxylase from Nostoc piscinale suggests that this isomer can be produced enzymatically and may be present in some organisms[7].

The continued exploration of microbial and plant biodiversity, coupled with advances in analytical techniques and genome mining, is likely to uncover new hydroxyleucine isomers and their corresponding biosynthetic pathways. This will undoubtedly provide a rich source of novel chemical entities with the potential for development into new drugs for a wide range of diseases.

Conclusion

The natural world is a vast repository of unique and bioactive molecules. The hydroxyleucine isomers, particularly 4-hydroxyisoleucine and 3-hydroxyleucine, exemplify the therapeutic potential that can be found in natural products. 4-Hydroxyisoleucine stands out as a promising lead for the development of new anti-diabetic agents, while 3-hydroxyleucine serves as a critical building block for a variety of potent bioactive compounds. This guide has provided a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and biological activities of these important amino acid derivatives. It is hoped that this information will serve as a valuable resource for the scientific community and stimulate further research into the fascinating world of hydroxyleucine isomers and their potential to improve human health.

References

  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Compositions of bio-active compounds from fenugreek seed and methods for producing same. (n.d.). Google Patents.
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  • Isolation of (2S,3R,4S)-4-Hydroxyisoleucine from Trigonella foenum graecum Seeds. (2014). Asian Journal of Chemistry, 26(10), 3082-3084.
  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. (2014). Beilstein Journal of Organic Chemistry, 10, 1145-1155.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine. (2018).
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  • Biosynthesis of the Actinomycin Chromophore: Incorporation of 3-Hydroxy-4-Methylanthranilic Acid into Actinomycins by Streptomyces antibioticus. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Inoculating a Liquid Bacterial Culture. (n.d.). Addgene. Retrieved March 7, 2024, from [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applic
  • 2,3-cis-2R,3R-(−)-epiafzelechin-3-O-p-coumarate, a novel flavan-3-ol isolated from Fallopia convolvulus seed, is an estrogen receptor agonist in human cell lines. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). International Journal of Molecular Sciences, 24(6), 5488.
  • Actinomycetes Associated with Arthropods as a Source of New Bioactive Compounds. (2024). International Journal of Molecular Sciences, 25(9), 4686.
  • Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. (2015). Journal of Pharmaceutical and Biomedical Analysis, 114, 255-262.
  • Identification of the flavonoids in 5 chemical races of cultivated barley. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of (2S,3S)-3′-fluoroisoleucine. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium. (2023). Molecules, 28(9), 3939.
  • Bioactive peptides and proteins containing bioactive peptides, their uses and processes for making the same. (n.d.). Google Patents.
  • Synthesis of (2 S,3 R,4 R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. (2024). The Journal of Organic Chemistry.
  • Why does Isoleucine exist in nature as only the 2S 3S configuration? (2023). Reddit. Retrieved March 7, 2024, from [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers in Pharmacology, 15, 1349887.
  • Geographic Influence and Metabolomics-Driven Discovery of 5-Alpha Reductase Inhibitors in Tectona grandis L.f. (Teak) Leaves. (2025). Molecules, 30(14), 3245.
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  • Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1449830.
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Foundational

Biosynthesis of beta-hydroxyleucine in microorganisms

An In-depth Technical Guide to the Microbial Biosynthesis of Beta-Hydroxyleucine Part 1: Introduction and Significance Beta-hydroxyleucine, a non-proteinogenic amino acid, is a valuable chiral building block for the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Microbial Biosynthesis of Beta-Hydroxyleucine

Part 1: Introduction and Significance

Beta-hydroxyleucine, a non-proteinogenic amino acid, is a valuable chiral building block for the synthesis of a variety of pharmaceuticals and bioactive natural products. Its strategic importance lies in the stereospecific introduction of a hydroxyl group, which can significantly influence the biological activity and pharmacokinetic properties of a molecule. The microbial biosynthesis of beta-hydroxyleucine offers a green and stereoselective alternative to complex chemical synthesis routes, which often involve multiple steps, harsh reaction conditions, and the use of protecting groups. This guide provides a comprehensive overview of the microbial pathways for beta-hydroxyleucine production, focusing on the key enzymes, their regulation, and the practical experimental workflows for their study and exploitation.

Part 2: The Enzymology of Beta-Hydroxyleucine Biosynthesis

The primary route for the biosynthesis of beta-hydroxyleucine in microorganisms is through the direct hydroxylation of L-leucine. This reaction is predominantly catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/α-KGDOs).[1][2] These enzymes utilize molecular oxygen to introduce a hydroxyl group onto a substrate, coupled with the oxidative decarboxylation of α-ketoglutarate (α-KG) to succinate and carbon dioxide.[3]

Key Enzymes and Their Classification

Several L-leucine hydroxylases have been identified and characterized from various microorganisms. A notable example is the L-leucine 5-hydroxylase (NpLDO) from the cyanobacterium Nostoc piscinale.[4] Other microorganisms, including species of Bacillus and Pseudonocardia, also possess enzymes capable of hydroxylating leucine.[5][6] These enzymes are part of the larger Fe/α-KGDO superfamily, which is characterized by a conserved structural fold known as the double-stranded β-helix (DSBH) or jelly roll motif.[1] This core structure contains the binding sites for the Fe(II) cofactor and the co-substrate α-ketoglutarate.

Catalytic Mechanism

The catalytic cycle of Fe/α-KGDOs is a well-studied process:

  • Binding of Substrates: The reaction is initiated by the binding of α-ketoglutarate and then the primary substrate (L-leucine) to the enzyme's active site.

  • Oxygen Activation: Molecular oxygen binds to the Fe(II) center, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.

  • Hydroxylation: This powerful oxidizing species abstracts a hydrogen atom from the beta-carbon of L-leucine, followed by the rebound of a hydroxyl group to form beta-hydroxyleucine.

  • Product Release: The products, beta-hydroxyleucine and succinate, are then released, and the enzyme is ready for another catalytic cycle.

Ascorbate is often required as a cofactor to reduce any Fe(III) that may form back to the active Fe(II) state.[2]

cluster_0 Biosynthesis of Beta-Hydroxyleucine L-Leucine L-Leucine Fe(II)/α-KG Dioxygenase Fe(II)/α-KG Dioxygenase L-Leucine->Fe(II)/α-KG Dioxygenase Substrate Beta-Hydroxyleucine Beta-Hydroxyleucine Fe(II)/α-KG Dioxygenase->Beta-Hydroxyleucine Product Succinate + CO2 Succinate + CO2 Fe(II)/α-KG Dioxygenase->Succinate + CO2 By-products α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Fe(II)/α-KG Dioxygenase Co-substrate O2 O2 O2->Fe(II)/α-KG Dioxygenase H2O H2O

Caption: Biosynthetic pathway of beta-hydroxyleucine.

Part 3: Experimental Workflows for Studying Beta-Hydroxyleucine Biosynthesis

Cloning and Expression of a Representative L-leucine Hydroxylase

This protocol describes the cloning and expression of a putative L-leucine hydroxylase gene in E. coli.

Materials:

  • Source microorganism genomic DNA

  • High-fidelity DNA polymerase

  • PCR primers (forward and reverse) with appropriate restriction sites

  • pET expression vector (e.g., pET28a(+))

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB agar plates and broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Amplification: Amplify the target hydroxylase gene from genomic DNA using PCR with primers containing restriction sites compatible with the pET vector.

  • Vector and Insert Preparation: Digest both the PCR product and the pET vector with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Plasmid Verification: Isolate plasmid DNA from transformed colonies and verify the correct insert by restriction digestion and DNA sequencing.

  • Transformation into Expression Host: Transform the verified plasmid into competent E. coli BL21(DE3) cells.[7]

  • Expression: a. Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours. d. Harvest the cells by centrifugation.

Purification of the Recombinant Enzyme

This protocol is for the purification of a His-tagged recombinant hydroxylase.

Materials:

  • Cell pellet from expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme, DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice and then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: a. Equilibrate the Ni-NTA column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer to remove non-specifically bound proteins. d. Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Activity Assay and Kinetic Analysis

Materials:

  • Purified enzyme

  • Reaction buffer (e.g., 50 mM HEPES pH 7.0)

  • L-leucine

  • α-ketoglutarate

  • FeSO4

  • Ascorbic acid

  • Quenching solution (e.g., methanol or an acid)

  • HPLC system with a suitable column for amino acid analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing buffer, L-leucine, α-ketoglutarate, FeSO4, and ascorbic acid.

  • Initiation: Start the reaction by adding the purified enzyme.

  • Incubation: Incubate at the optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the formation of beta-hydroxyleucine by HPLC.

  • Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the others saturated. Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.[8]

Whole-Cell Bioconversion for Beta-Hydroxyleucine Production

This workflow utilizes the engineered E. coli to produce beta-hydroxyleucine.

Materials:

  • Engineered E. coli strain

  • Production medium (e.g., M9 minimal medium with glucose)

  • L-leucine

  • IPTG (if required for induction)

  • Bioreactor or shake flasks

Procedure:

  • Cultivation: Grow the engineered E. coli in the production medium.

  • Induction: If using an inducible promoter, add IPTG at the appropriate cell density.

  • Substrate Addition: Add L-leucine to the culture.

  • Bioconversion: Incubate the culture under optimal conditions (temperature, pH, aeration) for a set period (e.g., 24-72 hours).

  • Product Recovery: Separate the cells from the culture broth by centrifugation. The beta-hydroxyleucine in the supernatant can be purified using techniques like ion-exchange chromatography.

  • Quantification: Analyze the concentration of beta-hydroxyleucine in the supernatant using HPLC.

Part 4: Quantitative Analysis and Data Interpretation

The following table summarizes representative quantitative data for L-leucine hydroxylases from different microbial sources.

Enzyme/OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Product Titer (g/L)Reference
NpLDO (Nostoc piscinale)L-Leucine0.8 ± 0.11.2 ± 0.1Not Reported[4]
IDO (Bacillus thuringiensis)L-Isoleucine0.23 ± 0.020.54 ± 0.024-HIL: up to 34.21[9]
RdpA (Sphingomonas herbicidovorans)(R)-dichlorprop0.164Not ReportedNot Applicable[10]
SdpA (Sphingomonas herbicidovorans)(S)-dichlorprop0.495Not ReportedNot Applicable[10]

Part 5: Regulation of Beta-Hydroxyleucine Biosynthesis

The biosynthesis of beta-hydroxyleucine is regulated at multiple levels to ensure efficient production without placing an undue metabolic burden on the host organism.

Transcriptional Regulation

The expression of genes encoding Fe/α-KGDOs can be controlled by various transcriptional regulators in response to environmental cues or the availability of substrates. In fungi, the biosynthesis of branched-chain amino acids, including leucine, is regulated by the transcriptional activator Leu3p, which responds to the intracellular concentration of α-isopropylmalate, an intermediate in leucine biosynthesis.[4] While a direct equivalent for beta-hydroxyleucine biosynthesis is not yet fully characterized, it is plausible that similar regulatory mechanisms exist.

Metabolic Regulation

The availability of the co-substrate α-ketoglutarate is a critical factor.[11] α-KG is a key intermediate in the TCA cycle, and its diversion towards amino acid hydroxylation needs to be balanced with the cell's central metabolic needs. Metabolic engineering strategies often focus on increasing the intracellular pool of α-KG to enhance the production of hydroxylated amino acids.[12]

cluster_0 Regulatory Network Transcriptional_Regulator Transcriptional_Regulator Hydroxylase_Gene Hydroxylase_Gene Transcriptional_Regulator->Hydroxylase_Gene Activates/Represses Hydroxylase_Enzyme Hydroxylase_Enzyme Hydroxylase_Gene->Hydroxylase_Enzyme Expression Beta-Hydroxyleucine Beta-Hydroxyleucine Hydroxylase_Enzyme->Beta-Hydroxyleucine Product L-Leucine L-Leucine L-Leucine->Hydroxylase_Enzyme Substrate TCA_Cycle TCA_Cycle alpha_KG alpha_KG TCA_Cycle->alpha_KG Provides alpha_KG->Hydroxylase_Enzyme Co-substrate

Caption: Regulation of beta-hydroxyleucine biosynthesis.

Part 6: Applications in Drug Development

Beta-hydroxyleucine is a component of several complex natural products with potent biological activities. For instance, dentigerumycin, a cyclodepsipeptide produced by a Pseudonocardia symbiont of fungus-growing ants, contains a beta-hydroxyleucine moiety and exhibits selective antifungal activity.[5] The stereochemistry of the hydroxyl group is often crucial for the biological function of these molecules. Therefore, the ability to produce enantiomerically pure beta-hydroxyleucine through microbial biosynthesis is highly advantageous for the synthesis of these and other novel drug candidates. The development of robust microbial cell factories for beta-hydroxyleucine production can provide a sustainable and cost-effective supply of this valuable chiral intermediate for the pharmaceutical industry.

Part 7: Conclusion and Future Outlook

The microbial biosynthesis of beta-hydroxyleucine is a rapidly advancing field with significant potential for industrial biotechnology and pharmaceutical development. The discovery and characterization of novel L-leucine hydroxylases, coupled with advances in metabolic engineering and synthetic biology, are paving the way for the development of highly efficient microbial production platforms. Future research will likely focus on:

  • Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of L-leucine hydroxylases through protein engineering.

  • Pathway Optimization: Fine-tuning the metabolic pathways in host organisms to enhance the supply of precursors and cofactors.

  • Process Development: Optimizing fermentation and downstream processing to improve product titers and purity.

These efforts will undoubtedly accelerate the transition from laboratory-scale research to industrial-scale production of beta-hydroxyleucine, unlocking its full potential as a key building block for the next generation of therapeutics.

Part 8: References

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  • Drug Delivery Systems of Betulin and Its Derivatives: An Overview. (2024). MDPI. [Link]

  • Purification and characterization of an FeII- and α-ketoglutarate-dependent xanthine hydroxylase from Aspergillus oryzae. (2025). ResearchGate. [Link]

  • Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. (2015). ResearchGate. [Link]

  • Aromatic Acids and Leucine Derivatives Produced from the Deep-Sea Actinomycetes Streptomyces chumphonensis SCSIO15079 with Antihyperlipidemic Activities. (2020). PMC. [Link]

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  • Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield. (2024). Frontiers. [Link]

  • Genetic Engineering in Bacteria, Fungi, and Oomycetes, Taking Advantage of CRISPR. (2024). MDPI. [Link]

  • E. coli expression and fusion proteins. (2017). Hyvönen Group @ Biochemistry, Cambridge. [Link]

  • Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative. (2025). ResearchGate. [Link]

  • Regulation of Fungal Morphology, Conidiogenesis and Violet Pigment Synthesis by the Betalain Biosynthesis Pathway Genes in Aspergillus sydowii H-1. (2024). bioRxiv. [Link]

  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. (2022). Frontiers. [Link]

  • Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. (2006). PubMed. [Link]

  • Biocatalytic Synthesis of Fungal β-Glucans. (2018). MDPI. [Link]

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Exploratory

Stereochemistry of 2-amino-3-hydroxy-4-methyl-valeric acid

An In-Depth Technical Guide to the Executive Summary 2-amino-3-hydroxy-4-methyl-valeric acid is a non-proteinogenic amino acid characterized by significant stereochemical complexity. Possessing two chiral centers at the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

2-amino-3-hydroxy-4-methyl-valeric acid is a non-proteinogenic amino acid characterized by significant stereochemical complexity. Possessing two chiral centers at the C2 (α) and C3 (β) positions, the molecule exists as a set of four distinct stereoisomers. The specific three-dimensional arrangement of each isomer dictates its interaction with other chiral molecules, such as biological receptors and enzymes, making stereochemical purity a paramount concern in drug development and biochemical research.[1][2] Differences in stereochemistry can lead to vast disparities in pharmacological activity, metabolic pathways, and toxicity profiles among isomers.[3][4] This technical guide offers a comprehensive analysis of the stereochemistry of 2-amino-3-hydroxy-4-methyl-valeric acid, detailing its isomeric forms, the physicochemical consequences of its stereochemistry, and the state-of-the-art experimental protocols for the separation, characterization, and definitive assignment of its absolute configuration. The methodologies presented are designed to provide researchers, scientists, and drug development professionals with a robust framework for stereochemical control and analysis.

Introduction

The Imperative of Stereochemistry in Drug Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern pharmaceutical science.[2] The vast majority of biological targets, such as enzymes and receptors, are chiral, and thus interact stereospecifically with drug molecules. This "key and lock" interaction means that different enantiomers of a chiral drug can exhibit widely divergent biological effects.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[3][5] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity.[2] Therefore, the ability to synthesize, separate, and analyze individual stereoisomers is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.[5]

Structural Overview of 2-amino-3-hydroxy-4-methyl-valeric acid

2-amino-3-hydroxy-4-methyl-valeric acid (more systematically named 2-amino-3-hydroxy-4-methylpentanoic acid) is an alpha-amino acid with the chemical formula C₆H₁₃NO₃.[6][7] Its structure contains two stereogenic centers:

  • C2 (α-carbon): Bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and the C3 carbon.

  • C3 (β-carbon): Bonded to a hydroxyl group (-OH), a hydrogen atom, the C2 carbon, and the isopropyl group at C4.

The presence of these two chiral centers gives rise to 2² = 4 possible stereoisomers.[8] Understanding the precise spatial configuration of each is essential for any application in a biological context.

Stereoisomers and Nomenclature

The Four Stereoisomers

The four stereoisomers of 2-amino-3-hydroxy-4-methyl-valeric acid are defined by the absolute configuration (R or S) at each of the two chiral centers, C2 and C3.

  • (2S, 3S)-2-amino-3-hydroxy-4-methyl-valeric acid

  • (2R, 3R)-2-amino-3-hydroxy-4-methyl-valeric acid

  • (2S, 3R)-2-amino-3-hydroxy-4-methyl-valeric acid[6]

  • (2R, 3S)-2-amino-3-hydroxy-4-methyl-valeric acid

Isomeric Relationships: Enantiomers and Diastereomers

These four isomers can be classified into two pairs of enantiomers and four pairs of diastereomers.

  • Enantiomers are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.

    • Pair 1: (2S, 3S) and (2R, 3R)

    • Pair 2: (2S, 3R) and (2R, 3S)

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, chiral centers.[8][9]

    • For example, (2S, 3S) is a diastereomer of (2S, 3R) and (2R, 3S).

Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by standard chromatographic techniques like HPLC or GC.[9][10]

G S2S3 (2S, 3S) R2R3 (2R, 3R) S2S3->R2R3 Enantiomers S2R3 (2S, 3R) S2S3->S2R3 Diastereomers R2S3 (2R, 3S) S2S3->R2S3 Diastereomers R2R3->S2R3 Diastereomers R2R3->R2S3 Diastereomers S2R3->R2S3 Enantiomers

Figure 1: Relationships between the four stereoisomers.
Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration at each chiral center is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic process is fundamental to unambiguously describing each stereoisomer.

Priority Assignment for 2-amino-3-hydroxy-4-methyl-valeric acid:

  • At C2 (α-carbon):

    • -NH₂ (highest atomic number on atom directly attached)

    • -COOH (C is bonded to two O atoms)

    • -CH(OH)CH(CH₃)₂ (C is bonded to O, C, H)

    • -H (lowest atomic number)

  • At C3 (β-carbon):

    • -OH (highest atomic number)

    • -CH(NH₂)COOH (C is bonded to N, C, H)

    • -CH(CH₃)₂ (C is bonded to C, C, H)

    • -H (lowest atomic number)

The assignment workflow involves orienting the molecule so the lowest-priority group (4) points away from the viewer and determining the circular direction from priority 1 → 2 → 3. A clockwise direction denotes R, and a counter-clockwise direction denotes S.

G cluster_0 CIP Workflow A Identify Chiral Center (e.g., C2 or C3) B Assign Priorities (1-4) to Attached Groups Based on Atomic Number A->B C Orient Molecule: Lowest Priority Group (4) Points Away B->C D Trace Path from Priority 1 → 2 → 3 C->D E Clockwise Path? D->E F Assign 'R' Configuration E->F Yes G Assign 'S' Configuration E->G No

Figure 2: Logical workflow for assigning absolute configuration via CIP rules.

Physicochemical and Biological Properties

The stereochemical configuration of a molecule directly influences its physical and biological properties. While enantiomers share identical physical properties (e.g., melting point, solubility) in an achiral environment, they differ in their optical activity—the ability to rotate plane-polarized light.[11] Diastereomers, however, have distinct physical properties, a principle that is exploited for their separation.[9]

Data Summary for Known Stereoisomers

Quantitative data for all four stereoisomers is not extensively published, but the (2S, 3R) isomer is commercially available and has some reported properties.

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(2S, 3R)C₆H₁₃NO₃147.17[6]225-227[12]
(2S, 3S)C₆H₁₃NO₃147.18Not Available
(2R, 3R)C₆H₁₃NO₃147.17Not Available
(2R, 3S)C₆H₁₃NO₃147.17Not Available

Experimental Protocols for Stereochemical Analysis

A multi-technique approach is required for the comprehensive separation and characterization of all four stereoisomers. The general workflow involves separation followed by structural confirmation and absolute configuration assignment.

G cluster_workflow General Experimental Workflow cluster_sep Separation cluster_char Characterization & Identification start Mixture of Stereoisomers sep_hplc Chiral HPLC start->sep_hplc sep_gc GC (after derivatization) start->sep_gc char_nmr NMR Spectroscopy (Structure, Diastereomeric Purity) sep_hplc->char_nmr char_ms Mass Spectrometry (Molecular Weight) sep_gc->char_ms char_xray X-ray Crystallography (Absolute Configuration) char_nmr->char_xray char_ms->char_nmr end Identified Pure Stereoisomers char_xray->end

Figure 3: Experimental workflow for stereochemical analysis.
Chromatographic Separation

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating all four stereoisomers.[13] The choice of a chiral stationary phase (CSP) is critical, as it creates a chiral environment where transient diastereomeric complexes are formed with the analytes, leading to different retention times.

  • Rationale: This method allows for the direct separation of both enantiomeric pairs and diastereomeric pairs in a single analytical run, which is highly efficient. Polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for amino acid separations.[14][15]

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometric (MS) detector.

    • Chiral Stationary Phase: A teicoplanin-based CSP (e.g., Chirobiotic T) or a polysaccharide-based CSP (e.g., Chiralpak series) is recommended as a starting point.[15]

  • Methodology:

    • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

    • Mobile Phase: A polar ionic or reversed-phase mode is typically used. A starting mobile phase could be a mixture of methanol/acetonitrile with small amounts of acid (e.g., acetic acid) and base (e.g., triethylamine) to control ionization and improve peak shape.[13]

    • Gradient Elution: Begin with a screening gradient to determine the approximate retention times of all four isomers.

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) for all four stereoisomers.

    • Quantification: Use peak area from the UV or MS chromatogram to determine the relative abundance of each isomer.

Spectroscopic and Spectrometric Characterization

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the covalent structure and for distinguishing between diastereomers, which will have different chemical shifts and coupling constants.

  • Rationale: Diastereomers have different spatial arrangements, leading to distinct electronic environments for their nuclei, resulting in unique NMR spectra.[16][17] While standard NMR cannot distinguish enantiomers, the use of a chiral shift reagent can induce chemical shift differences between them.[18]

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of each isolated, pure isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR Analysis: Acquire a standard 1D proton spectrum. Protons on and near the chiral centers (H-C2 and H-C3) are of particular interest. The coupling constant between these two protons (³JHH) will likely differ between the syn (erythro) and anti (threo) diastereomeric pairs, providing key structural information.

    • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms and their chemical environments. The chemical shifts of C2 and C3 should be distinct for each diastereomer.

    • Enantiomeric Purity (Optional): To distinguish enantiomers, acquire a ¹H NMR spectrum in the presence of a chiral shift reagent (e.g., a lanthanide-based complex). The reagent will form transient diastereomeric complexes with the enantiomers, causing their corresponding peaks to split, allowing for quantification of enantiomeric excess.[18]

Protocol 3: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of a molecule.[19]

  • Rationale: This technique provides an unambiguous map of electron density, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry (R or S) at each chiral center.[20] It is considered the "gold standard" for structural elucidation.

  • Methodology:

    • Crystallization: Grow a high-quality single crystal of a pure stereoisomer. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount the crystal on a goniometer and expose it to a collimated beam of X-rays in a diffractometer. The resulting diffraction pattern is recorded on a detector.[19]

    • Structure Solution: The diffraction data (spot intensities and positions) are processed to calculate an electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and the absolute configuration.[19][21] The final assignment of absolute stereochemistry is typically confirmed by the Flack parameter.

Conclusion

The stereochemistry of 2-amino-3-hydroxy-4-methyl-valeric acid is defined by its two chiral centers, giving rise to four distinct stereoisomers with unique spatial arrangements. As stereoisomers can possess profoundly different biological activities and physicochemical properties, their accurate separation and characterization are critical for research and development in the pharmaceutical and life sciences.[1][3] This guide has detailed the isomeric forms of the molecule and provided a robust set of experimental protocols based on modern analytical techniques, including chiral HPLC, NMR spectroscopy, and X-ray crystallography. By employing these self-validating methodologies, researchers can confidently separate, identify, and determine the absolute configuration of each stereoisomer, ensuring the scientific integrity and safety required for advanced applications.

References

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). OMICS Online. Retrieved March 7, 2026, from [Link]

  • What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Smith, S. W. (2009). Stereochemistry in Drug Action. The Journal of Clinical Pharmacology, 49(7), 755-761. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved March 7, 2026, from [Link]

  • He, B., et al. (2022). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 147(19), 4447-4453. [Link]

  • peptide nmr. (n.d.). University of Utrecht. Retrieved March 7, 2026, from [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. Retrieved March 7, 2026, from [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube. Retrieved March 7, 2026, from [Link]

  • x Ray crystallography. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • 25.2: Structure and Stereochemistry of the Amino Acids. (2020, May 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Isovaleric acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. (2004, March). Bioscience, Biotechnology, and Biochemistry, 68(3), 714-20. [Link]

  • 3.6.3: Diastereomers. (2024, July 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. [Link]

  • Ilisz, I., et al. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Retrieved March 7, 2026, from [Link]

  • 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID. (n.d.). Molbase. Retrieved March 7, 2026, from [Link]

  • Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3-10. [Link]

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Głowacka, I. E., et al. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved March 7, 2026, from [Link]

  • Ivanov, A. R., et al. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biomedical Chromatography, 29(12), 1817-1825. [Link]

  • Péter, A., et al. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine - MST.edu. Retrieved March 7, 2026, from [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015, November 18). University of California, Irvine. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Vale, C. (2012). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 185-219. [Link]

  • X-Ray Crystallography. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bhushan, R. (2000). Separation of Enantiomers by Thin-Layer Chromatography. Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid. (2024, April 9). ChemBK. Retrieved March 7, 2026, from [Link]

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Foundational

The Physical and Chemical Properties of Hydroxyleucine Diastereomers: A Comprehensive Guide to Synthesis, Separation, and Application

Executive Summary Hydroxyleucine diastereomers—specifically the β (3-OH), γ (4-OH), and δ (5-OH) variants—are highly specialized non-proteinogenic amino acids. They serve as critical structural motifs in bioactive natura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyleucine diastereomers—specifically the β (3-OH), γ (4-OH), and δ (5-OH) variants—are highly specialized non-proteinogenic amino acids. They serve as critical structural motifs in bioactive natural products (e.g., laxaphycins, cyclomarins, and griselimycins) and act as indispensable precursors in modern chemical protein synthesis. For drug development professionals and synthetic chemists, mastering the stereochemical control, physical properties, and separation of these diastereomers is paramount. This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and therapeutic application of hydroxyleucine diastereomers, grounded in field-proven methodologies and mechanistic causality.

Stereochemical Landscape & Physical Properties

The introduction of a hydroxyl group onto the aliphatic side chain of leucine generates a second chiral center, resulting in a complex diastereomeric landscape. The precise stereochemistry dictates not only the physical properties of the molecule but also its biological activity and reactivity in downstream peptide synthesis.

For instance, 3-hydroxyleucine ( β -hydroxyleucine) exists as four distinct stereoisomers: (2S,3S) and (2R,3R) comprising the erythro pair, and (2S,3R) and (2R,3S) comprising the threo pair. As detailed in the 1[1], natural macrocyclic peptides often exhibit an alternating L/D stereochemistry, utilizing specific isomers like (2S,3S) and (2R,3S)-3-hydroxyleucine to maintain their rigid, biologically active conformations[1].

Table 1: Structural and Physical Properties of Key Hydroxyleucine Diastereomers
Property(2S,3S)-3-Hydroxyleucine(2R,3R)-3-Hydroxyleucine(2R,3S)-3-Hydroxyleucine(2S,4R)-5-Hydroxyleucine
Stereochemical Designation L-erythroD-erythroD-threoL-isomer (C4 chiral)
Primary Enzymatic Source L-Threonine Aldolase (LTA)Chemical SynthesisD-Threonine Aldolase (DTA)GriE (Dioxygenase)
Melting Point 240–241 °C (decomp)240–241 °C (decomp)VariableN/A
1 H NMR ( β -H shift) ~3.65 ppm (dd)3.65 ppm (dd)~3.80 ppm (m)N/A
1 H NMR ( α -H shift) ~3.66 ppm (d)3.66 ppm (d)~3.75 ppm (d)N/A
Natural Occurrence Laxaphycin B, SkyllamycinSynthetic intermediateLaxaphycin BGriselimycin precursor

Note: NMR shifts are recorded in D 2​ O at 500 MHz. The proximity of the α and β protons in the erythro configuration leads to tightly coupled doublets[2].

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of hydroxyleucine diastereomers requires strict stereocontrol to prevent the formation of inseparable racemic mixtures. While traditional chemical routes (such as the copper complex method or Garner's aldehyde route) are viable, enzymatic aldol condensations and targeted C-H hydroxylations offer superior regio- and stereoselectivity.

Enzymatic Aldol Condensation for 3-Hydroxyleucine

According to research published in the2[2], recombinant L-threonine aldolase (LTA) and D-threonine aldolase (DTA) catalyze the condensation between glycine and isobutyraldehyde. The causality of the stereochemical outcome is rooted in the enzyme's active site architecture: LTA strictly controls the re-face attack of the PLP-glycine enolate on the aldehyde, yielding erythro- β -hydroxy-L-amino acids under kinetic control[2]. Conversely, DTA favors the threo- β -hydroxy-D-amino acids[2].

G Gly Glycine + PLP LTA L-Threonine Aldolase (LTA) Gly->LTA Kinetically Controlled DTA D-Threonine Aldolase (DTA) Gly->DTA Kinetically Controlled Iso Isobutyraldehyde Iso->LTA Iso->DTA Erythro (2S,3S)-3-Hydroxyleucine (Erythro) LTA->Erythro 92% de Threo (2R,3S)-3-Hydroxyleucine (Threo) DTA->Threo 86% de

Fig 1: Stereodivergent enzymatic synthesis of 3-hydroxyleucine diastereomers via LTA and DTA.

C-H Hydroxylation for 4- and 5-Hydroxyleucine

For γ

  • and δ -hydroxyleucines, Fe(II)/ α -ketoglutarate-dependent oxygenases are the industrial standard. As noted in3[3], L-isoleucine dioxygenase (IDO) can be utilized to selectively hydroxylate L-leucine to 4-hydroxyleucine[3]. Furthermore, the biosynthesis of griselimycins relies on the enzyme GriE, which stereospecifically converts L-leucine to (2S,4R)-5-hydroxyleucine, a mechanism dependent on the precise spatial orientation of the substrate within the enzyme's jelly-roll core, as elucidated in 4[4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to allow researchers to troubleshoot deviations effectively.

Protocol A: Kinetically Controlled Synthesis of (2S,3S)-3-Hydroxyleucine via LTA

Objective: Isolate the erythro diastereomer with >90% diastereomeric excess (de).

  • Substrate Preparation: Prepare a 50-mL solution containing 1 M glycine, 10 mM DTT, and 0.05 mM Pyridoxal Phosphate (PLP) at pH 7.5.

    • Causality: PLP is the essential cofactor that forms a Schiff base with glycine, generating the reactive enolate required for the aldol addition[2].

  • Solvent Optimization: Add DMSO to achieve a 30% v/v concentration, followed by 1 mmol of isobutyraldehyde and 100 U of LTA.

    • Causality: Isobutyraldehyde has low aqueous affinity for LTA. 30% DMSO dramatically increases substrate solubility and induces a conformational rate acceleration in LTA[2].

  • Reaction & Thermal Termination: Shake gently at 37 °C. After the optimal kinetic window, immediately boil the mixture at 100 °C for 10 minutes.

    • Causality: LTA reactions will eventually reach a thermodynamic equilibrium, yielding a mixture of threo and erythro products. Rapid thermal denaturation of the enzyme locks the system in the kinetically favored erythro state[2].

  • Resin Purification: Add 200 mL of EtOH, precipitate unreacted glycine at 4 °C, and apply the concentrated filtrate to a Dowex-1 (OH- form) column. Elute with 20% acetic acid[2].

  • System Validation Checkpoint: Analyze the eluate via 1 H NMR (D 2​ O). The spectrum must show a doublet of doublets at δ 3.65 ( β -H) and a doublet at δ 3.66 ( α -H)[2]. The presence of multiplet broadening in the 3.7–3.9 ppm range indicates thermodynamic epimerization, meaning the thermal termination step was executed too late.

Protocol B: Separation of Diastereomeric Racemates via Fractional Crystallization

Objective: Separate synthetic threo and erythro mixtures when enzymatic control is unavailable.

  • Salt Formation: Add 14.7 g of racemic β -hydroxyleucine to a hot solution of sodium ethylate (prepared from 2.3 g Na in 50 cc absolute ethanol). Reflux with agitation for 1 hour[5].

    • Causality: The sodium salts of the erythro (Form A) and threo (Form B) racemates exhibit drastically different solubilities in absolute ethanol, allowing for physical separation[5].

  • Fractional Isolation: Allow the mixture to sit at room temperature overnight. Filter the suspended mixture to isolate the insoluble sodium salt of Form A.

  • System Validation Checkpoint: Dissolve a micro-aliquot of the isolated Form A salt in 50% ethanol, spot on a paper chromatogram (or TLC), and treat with ninhydrin. Measure the optical density of the spot. It must show >95% purity of a single diastereomer before proceeding to neutralization[5].

Applications in Drug Development & Chemical Protein Synthesis

Beyond their role in natural antibiotics, hydroxyleucine diastereomers are revolutionizing chemical protein synthesis. As detailed in 6[6], β -hydroxyleucine is the critical starting material for the synthesis of β -thiol leucine.

This conversion is highly stereospecific. By introducing a nosyl group to the α -amine, researchers facilitate an intramolecular Mitsunobu reaction to form an aziridine intermediate. Subsequent Lewis acid-catalyzed ring-opening with a thiol yields β -thiol leucine[6]. This unnatural amino acid is a game-changer for Native Chemical Ligation (NCL), allowing researchers to ligate peptide fragments at sterically hindered leucine junctions—a feat previously considered synthetically impossible.

G Step1 β-Hydroxyleucine Step2 N-Nosylation (Protection) Step1->Step2 Step3 Intramolecular Mitsunobu (Aziridine Formation) Step2->Step3 Activation of β-OH Step4 Nucleophilic Ring-Opening (PMB-SH + BF3) Step3->Step4 Stereospecific Inversion Step5 β-Thiol Leucine (SPPS Precursor) Step4->Step5 Regioselective Cleavage

Fig 2: Conversion of β-hydroxyleucine to β-thiol leucine via an aziridine intermediate.

References

  • Enzymatic Synthesis of β -Hydroxy- α -amino Acids Based on Recombinant D- and L-Threonine Aldolases. Journal of the American Chemical Society. 2

  • Separation of the Diastereomeric Racemates. Bulletin of the Chemical Society of Japan (Ikutani et al.). 5

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry. 6

  • Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery. MDPI Marine Drugs.1

  • Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. Nature Communications / PMC. 4

  • Industrial Application of 2-Oxoglutarate-Dependent Oxygenases. MDPI Catalysts. 3

Sources

Exploratory

Unlocking (2R,3S)-β-Hydroxyleucine: A Critical Building Block in Natural Product Biosynthesis and Drug Development

Executive Summary As a Senior Application Scientist specializing in peptide chemistry and natural product biosynthesis, I frequently encounter non-proteinogenic amino acids (NPAAs) that dictate the pharmacological succes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and natural product biosynthesis, I frequently encounter non-proteinogenic amino acids (NPAAs) that dictate the pharmacological success of a molecule. Among these, (2R,3S)-β-hydroxyleucine (also referred to as (2R,3S)-3-hydroxyleucine) stands out as a critical structural motif. The incorporation of this β-hydroxylated amino acid fundamentally alters the conformational landscape of peptides, enhancing proteolytic stability and facilitating unique target-binding interactions—such as hydrogen bonding via the C3 hydroxyl group 1.

This technical guide explores the mechanistic biology, stereocontrolled chemical synthesis, and rigorous analytical validation of (2R,3S)-β-hydroxyleucine. By understanding the causality behind its biosynthetic and synthetic pathways, drug development professionals can better leverage this NPAA for rational drug design.

Biosynthetic Origins and Enzymatic Hydroxylation

In nature, the hydroxylation of aliphatic amino acids is typically catalyzed by Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases or cytochrome P450 monooxygenases [[1]]() 2. These enzymes perform late-stage, stereoselective C–H functionalization directly on non-ribosomal peptide synthetase (NRPS) assemblies or free amino acid substrates 3.

Causality in Enzyme Selectivity: The stereochemical outcome of C3 hydroxylation is tightly controlled by the substrate's orientation within the enzyme's active site. Computational modeling and crystal structures of the Factor Inhibiting HIF (FIH) enzyme reveal that the pro-3R and pro-3S hydrogens of leucine are positioned at specific distances from the reactive Fe(IV)=O center. When processing specific substrates, the C3 alcohol of the mono-hydroxylated (2R,3S) product forms a stabilizing hydrogen bond with the iron-binding carboxylate (e.g., Asp201), locking the stereochemistry and occasionally influencing subsequent dihydroxylation events [[1]](). Similarly, in the biosynthesis of tyrobetaine, the gene cluster NRPS_GCF.432 encodes a P450 monooxygenase (TybP) responsible for the stereoselective conversion of leucine to 3-hydroxyleucine 2.

G A L/D-Leucine Substrate B Fe(II)/2OG Oxygenase (e.g., FIH, Tem23) A->B Binding & O2 Activation C Fe(IV)=O Intermediate (Hydrogen Abstraction) B->C Decarboxylation of 2OG D (2R,3S)-β-Hydroxyleucine C->D Stereoselective Hydroxyl Rebound

Catalytic cycle of Fe(II)/2OG oxygenases mediating stereoselective leucine hydroxylation.

Natural Product Occurrences and Therapeutic Relevance

The (2R,3S) stereoisomer is embedded in several high-value natural products. The alternating L- and D- stereochemistry, combined with β-hydroxylation, dictates the macrocyclic folding of these molecules, rendering them highly resistant to endogenous proteases [[4]]().

Quantitative Data: Natural Products Containing (2R,3S)-β-Hydroxyleucine
Natural ProductSource OrganismStructural Role of (2R,3S)-3-OH-LeuPrimary Biological ActivityRef
Laxaphycin B Nostoc sp.Position 3 (alternating L/D macrocycle)Anticancer / Cytotoxic4
Skyllamycin Streptomyces sp.Position 11PDGF signaling inhibition4
Tyrobetaine Streptomyces sp.Core NPAA componentEcological / Unknown[[2]]()
Lactacystin Streptomyces sp.Precursor motif for synthetic analogues20S Proteasome Inhibitor[[5]]()

Chemical Synthesis: Stereocontrolled Methodologies

Due to the low isolation yields from natural sources (e.g., cyanobacteria for laxaphycins), robust chemical synthesis is mandatory for Structure-Activity Relationship (SAR) studies and solid-phase peptide synthesis 34. The synthesis of the (2R,3S) stereoisomer requires precise control over two contiguous stereocenters.

Causality in Synthetic Strategy: The Garner's aldehyde approach is highly effective because it utilizes the pre-existing (S)-stereocenter of a serine-derived oxazolidine to direct the incoming nucleophile. The bulky protecting groups of the Garner's aldehyde enforce a Felkin-Anh transition state during Grignard addition, ensuring high diastereoselectivity at the newly formed C3 (β) position 4.

G N1 (S)-Garner's Aldehyde N2 Grignard Addition (iPrMgBr, -78°C) N1->N2 N3 Secondary Alcohol (Felkin-Anh Control) N2->N3 Stereoselective Induction N4 Acidic Hydrolysis (Oxazolidine Cleavage) N3->N4 N5 Primary Alcohol Oxidation (TEMPO) N4->N5 N6 (2R,3S)-β-Hydroxyleucine N5->N6 Carboxylic Acid Formation

Stereocontrolled chemical synthesis workflow of (2R,3S)-β-hydroxyleucine via Garner's aldehyde.

Experimental Protocol 1: Synthesis of (2R,3S)-β-Hydroxyleucine via Garner's Aldehyde
  • Preparation of Starting Material: Begin with commercially available (S)-Garner's aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) to prevent racemization at the α-stereocenter 4.

  • Stereoselective Grignard Addition: Dissolve the aldehyde in anhydrous THF at -78°C under an inert argon atmosphere. Dropwise add isopropylmagnesium bromide (iPrMgBr).

    • Causality Note: The ultra-low temperature minimizes non-specific thermal collisions, allowing the reaction to proceed strictly via the lower-energy Felkin-Anh transition state, ensuring high diastereomeric excess for the (3S) configuration.

  • Oxazolidine Hydrolysis: Treat the resulting intermediate with an acidic resin (e.g., Dowex 50W) or dilute HCl in methanol. The acetonide and Boc groups are acid-labile, allowing simultaneous global deprotection to reveal the primary alcohol 4.

  • Oxidation to Carboxylic Acid: Oxidize the primary alcohol to the corresponding carboxylic acid using TEMPO/BAIB.

    • Causality Note: TEMPO is a mild, highly selective radical oxidant that converts primary alcohols to carboxylic acids without over-oxidizing the secondary β-hydroxyl group or causing epimerization at the α-carbon.

  • Purification: Isolate the final (2R,3S)-β-hydroxyleucine via ion-exchange chromatography.

Analytical Validation: Self-Validating Protocols

To ensure trustworthiness in peptide synthesis, the stereochemical integrity of the synthesized or isolated (2R,3S)-β-hydroxyleucine must be rigorously validated. A self-validating system relies on derivatization to break the physical symmetry of enantiomers.

Causality in Marfey's Analysis: Enantiomers have identical physical properties and cannot be separated on an achiral stationary phase. By reacting the primary amine of the amino acid with Marfey's reagent (FDAA), we convert enantiomers into diastereomers. The bulky, hydrophobic dinitrophenyl group interacts differently with the C18 stationary phase depending on the absolute configuration of the amino acid, resulting in distinct retention times and enabling baseline resolution [[2]]() 4.

Experimental Protocol 2: Marfey's Analysis for Stereochemical Confirmation
  • Peptide Hydrolysis (If applicable): If extracting from a natural peptide, hydrolyze the sample in 6 M HCl at 110°C for 24 hours. Causality Note: This harsh condition is required to completely cleave peptide bonds without destroying the aliphatic amino acid backbone 4. Lyophilize to remove residual HCl.

  • Derivatization: Resuspend the free amino acid (or synthetic standard) in 100 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO₃ and 50 µL of 1% (w/v) 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone 2.

  • Incubation: Heat the mixture at 40°C for 1 hour to drive the nucleophilic aromatic substitution (SNAr) between the α-amino group and the fluorinated aromatic ring.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute the mixture with 800 µL of acetonitrile/water (1:1).

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. Compare the retention time of the analyte against derivatized synthetic standards of all four stereoisomers ((2S,3S), (2R,3R), (2S,3R), (2R,3S)) to definitively confirm the (2R,3S) configuration [[2]]() 4.

Conclusion

The integration of (2R,3S)-β-hydroxyleucine into natural products highlights nature's ability to fine-tune peptide conformation and bioactivity through precise C-H functionalization 13. As metabologenomics continues to uncover cryptic biosynthetic gene clusters 2, the demand for robust stereoselective synthesis and rigorous analytical validation will only grow. By mastering these protocols, drug development professionals can leverage NPAAs to design next-generation therapeutics with enhanced stability and target specificity.

References

  • Title: A human protein hydroxylase that accepts D-residues | Source: nih.gov | URL: 1

  • Title: Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery | Source: mdpi.com | URL: 4

  • Title: Discovery of the Tyrobetaine Natural Products and Their Biosynthetic Gene Cluster via Metabologenomics | Source: nih.gov | URL: 2

  • Title: Studies Towards the Total Synthesis of Lactacystin and its Analogues | Source: uea.ac.uk | URL: 5

  • Title: Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives | Source: mdpi.com | URL: 3

Sources

Foundational

The Unseen Architect: Unraveling the Biological Role of Hydroxyleucine in Secondary Metabolites

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Canonical Twenty In the intricate world of natural product biosynthesis, the twenty canonical amino acids represent o...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Twenty

In the intricate world of natural product biosynthesis, the twenty canonical amino acids represent only the foundational bricks. A vast and diverse arsenal of non-proteinogenic amino acids is employed by nature to construct complex and potent secondary metabolites. Among these, hydroxyleucine isomers stand out as crucial modifying agents, subtly altering the structure and, consequently, the function of these bioactive compounds. This guide delves into the multifaceted biological roles of hydroxyleucine, from its enzymatic synthesis to its profound impact on the pharmacological properties of secondary metabolites. We will explore the biosynthetic pathways that give rise to this unique amino acid, its incorporation into valuable natural products, and the analytical techniques essential for its study, providing a comprehensive resource for professionals in drug discovery and development.

The Hydroxyleucine Family: A Spectrum of Stereoisomers and Functions

Hydroxyleucine is not a single entity but rather a family of isomers, with the position of the hydroxyl group on the leucine scaffold dictating its influence on molecular conformation and biological activity. The most common and well-studied isomers include (2S,3S)-3-hydroxyleucine, (2S,4S)-δ-hydroxyleucine, and (2S,4R)-δ-hydroxyleucine, which arise from the oxidation of L-leucine.[1][2] Another significant isomer is 4-hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid found in fenugreek seeds.[3]

The introduction of a hydroxyl group imparts several key properties to the parent amino acid. It increases polarity, provides a new site for hydrogen bonding, and can act as a nucleophile or a point of attachment for further chemical modifications, such as acylation.[4] These seemingly minor changes can have a dramatic impact on the overall bioactivity of the secondary metabolite into which they are incorporated.

Biosynthesis: Nature's Toolkit for Hydroxylation

The biosynthesis of hydroxyleucines is primarily an enzymatic process, with several classes of enzymes capable of catalyzing the hydroxylation of leucine and isoleucine.

Fe(II)/α-Ketoglutarate-Dependent Dioxygenases

A major class of enzymes responsible for hydroxyleucine synthesis are the Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKGDs).[5][6] These enzymes utilize ferrous iron and α-ketoglutarate as co-substrates to activate molecular oxygen for the hydroxylation of a C-H bond.[5][7] A well-characterized example is the L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis, which specifically catalyzes the formation of 4-hydroxyisoleucine from L-isoleucine.[5][8][9] The catalytic cycle of these enzymes is a fascinating example of biological oxidation, offering a green and highly selective alternative to chemical synthesis.

Other Biosynthetic Routes

While Fe/αKGDs are prominent, other enzymatic pathways for hydroxyleucine biosynthesis exist. For instance, a two-step enzymatic process for the synthesis of 4-hydroxyisoleucine has been proposed, involving an aldol condensation followed by amination.[10] Additionally, hydroxyl radicals can lead to the non-enzymatic formation of various hydroxyleucine isomers through the oxidation of leucine.[1][2]

Experimental Protocol: In Vitro Assay of a Leucine Hydroxylase (Fe/αKGD)

This protocol outlines a typical procedure for characterizing the activity of a purified Fe(II)/α-ketoglutarate-dependent leucine hydroxylase.

Materials:

  • Purified leucine hydroxylase

  • L-leucine (substrate)

  • α-ketoglutarate (co-substrate)

  • Ferrous sulfate (FeSO₄) (cofactor)

  • Ascorbate (to maintain iron in the reduced state)

  • Catalase (to quench hydrogen peroxide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-leucine, α-ketoglutarate, ascorbate, and catalase.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a solution of FeSO₄ and the purified enzyme.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the formation of hydroxyleucine.

Causality: The inclusion of ascorbate is critical to prevent the oxidation of Fe(II) to Fe(III), which would inactivate the enzyme. Catalase is added to remove any hydrogen peroxide that may be formed as a byproduct, which can also damage the enzyme.

The Impact of Hydroxyleucine on Secondary Metabolite Bioactivity

The incorporation of hydroxyleucine into secondary metabolites can profoundly influence their pharmacological properties. This is evident in a wide range of natural products, from anticancer agents to antidiabetic compounds.

Enhancing Potency and Modulating Selectivity

The presence of hydroxyleucine can significantly enhance the cytotoxic activity of natural products. For example, papuamides A-D, isolated from marine sponges, contain 3-hydroxyleucine and exhibit potent anti-HIV activity.[11][12] Similarly, many cyclodepsipeptides from marine sources, which incorporate unusual amino acids like hydroxyleucine, show powerful cytotoxic effects against various cancer cell lines.[12][13][14] The hydroxyl group can participate in crucial hydrogen bonding interactions with the target protein, leading to a higher binding affinity and increased potency.

A Key Player in Antidiabetic and Metabolic Regulation

4-Hydroxyisoleucine (4-HIL), isolated from fenugreek (Trigonella foenum-graecum), has garnered significant attention for its antidiabetic properties.[15][16][17] It has been shown to stimulate insulin secretion in a glucose-dependent manner, improve insulin sensitivity, and lower plasma triglyceride and total cholesterol levels.[3][16][18][19] The mechanism of action is thought to involve the activation of insulin receptor substrate-associated phosphoinositide-3 kinase activity.[18] The unique stereochemistry of the natural (2S,3R,4S) isomer is crucial for its insulinotropic activity.[3]

Hydroxyleucine-Containing MetaboliteSourceBiological Activity
Papuamides A-DTheonella spongesAnti-HIV[11][12]
Arenastatin ADysidia arenaria (sponge)Cytotoxic (Anticancer)[12][13]
4-HydroxyisoleucineTrigonella foenum-graecum (Fenugreek)Antidiabetic, Antidyslipidemic[15][16][18]
MuraymycinsStreptomyces sp.Antibacterial[4]

Table 1: Examples of Hydroxyleucine-Containing Secondary Metabolites and their Bioactivities.

Analytical Methodologies: Detecting and Quantifying Hydroxyleucine

The study of hydroxyleucine-containing metabolites relies on a suite of advanced analytical techniques for their detection, characterization, and quantification.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of hydroxyleucines.[1][2] Post-column derivatization with reagents like o-phthaldialdehyde can be used for sensitive fluorescence detection.[1][2] For structural elucidation and unambiguous identification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools.[20] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the amino acid to increase its volatility.[21][22]

Diagram: General Workflow for the Analysis of Hydroxyleucine-Containing Metabolites

G cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection & Identification Extraction Extraction from Biological Matrix Hydrolysis Hydrolysis (if in peptide) Extraction->Hydrolysis Derivatization Derivatization (optional) Hydrolysis->Derivatization CE Capillary Electrophoresis Hydrolysis->CE HPLC HPLC / UHPLC Derivatization->HPLC GC GC Derivatization->GC MS Mass Spectrometry (MS, MS/MS) HPLC->MS UV_Vis UV-Vis / Fluorescence HPLC->UV_Vis GC->MS CE->MS NMR NMR Spectroscopy MS->NMR Structural Elucidation

Caption: Analytical workflow for hydroxyleucine metabolite analysis.

Future Perspectives: Hydroxyleucine in Drug Discovery and Synthetic Biology

The unique properties of hydroxyleucine make it an attractive building block for the development of novel therapeutics. The incorporation of unnatural amino acids, including hydroxyleucine, is a powerful strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[23]

Synthetic biology offers exciting avenues for the production of hydroxyleucine and its derivatives.[24] The engineering of microbial chassis, such as Corynebacterium glutamicum or E. coli, to overproduce specific hydroxyleucine isomers is a promising approach for their sustainable and scalable synthesis.[25] Furthermore, the rational design and directed evolution of hydroxylating enzymes could expand the substrate scope and catalytic efficiency, enabling the creation of novel hydroxylated amino acids for incorporation into new-to-nature secondary metabolites.[5]

Conclusion

Hydroxyleucine, in its various isomeric forms, plays a pivotal and often underappreciated role in the biological activity of a diverse array of secondary metabolites. From enhancing the potency of anticancer agents to providing a novel therapeutic avenue for diabetes, the strategic placement of a hydroxyl group on a leucine scaffold is a testament to nature's ingenuity. For researchers and drug development professionals, a deep understanding of the biosynthesis, function, and analytical chemistry of hydroxyleucine is paramount. As we continue to explore the vast chemical space of natural products and harness the power of synthetic biology, the humble hydroxyleucine is poised to become an increasingly important tool in our quest for new and improved medicines.

References

  • A. (n.d.). Chemical structures of bioactive peptides and depsipeptides from marine animal sources: (A) Sponges; (B) Tunicates and Ascidians and (C) Mollusks.
  • A novel strategy for enzymatic synthesis of 4-hydroxyisoleucine: identification of an enzyme possessing HMKP (4-hydroxy-3-methyl-2-keto-pentanoate) aldolase activity. (2007, August 15). PubMed.
  • Agger, S. A., & Dean, R. T. (n.d.). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. PubMed.
  • Banerjee, A., Brzozowski, D. B., Chen, B. C., Hanson, R. L., Kodersha, G. A., Kronenthal, D. R., McNamee, C. G., Patel, B. P., Patel, R. N., Schwinden, M. D., & Szarka, L. J. (1999). Enzymatic synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247–2252.
  • C-4(4′)-hydroxylation of l-isoleucine in bacteria. (A) The... (n.d.).
  • Das, S., Narender, T., & Rao, A. V. (n.d.). 4-Hydroxyisoleucine: An Unusual Amino Acid as Antidyslipidemic and Antihyperglycemic Agent.
  • Davies, M. J., & Fu, S. (1997). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 324(Pt 2), 689–696.
  • Effects of synthetic and natural analogues of 4-hydroxyisoleucine on insulin secretion. (n.d.).
  • Enzymatic Hydroxylations of sp3-Carbons. (2021, July 9).
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  • Haïdar, R., Broca, C., Petit, P., Sauvaire, Y., & Manteghetti, M. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology, 391(1-2), 117–121.
  • Hu, F., Chi, C., Wang, B., & Deng, S. (2012, May 15).
  • Li, Y., & Li, Y. (2023, April 27).
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  • Pérez-Larrán, P., & González-García, E. (2016, November 22). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum)
  • Kohlhaw, G. B. (2003). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 67(1), 1–15.
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Exploratory

A Technical Guide to the Functional Significance of (3S)-3-Hydroxyleucine in Muraymycin Antibiotics

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The rise of antibiotic-resistant bacteria necessitates the exploration of novel antibacterial agents and unexploited biochemical targets....

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antibacterial agents and unexploited biochemical targets. Muraymycins, a class of potent nucleoside-peptide antibiotics, represent a promising avenue of research by selectively inhibiting the essential bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase), a critical catalyst in peptidoglycan biosynthesis.[1][2][3] This technical guide provides an in-depth analysis of a key structural feature within this class: the (2S,3S)-3-hydroxyleucine amino acid. This residue serves as a pivotal junction, not only contributing to the core peptide backbone but, more critically, acting as the attachment point for lipophilic fatty acid chains in the most potent congeners.[4] We will dissect its function, examining how O-acylation of the hydroxyl group dramatically enhances antibacterial efficacy, primarily by facilitating transport across the bacterial membrane to the cytosolic active site of MraY.[4][5] Through a review of structure-activity relationship (SAR) studies, synthetic methodologies, and detailed experimental protocols, this guide elucidates the causality behind hydroxyleucine's role, offering field-proven insights for the rational design of next-generation MraY inhibitors.

Introduction: Muraymycins as Inhibitors of Bacterial Cell Wall Synthesis

MraY: A Clinically Unexploited Target

The bacterial cell wall, specifically the peptidoglycan layer, is a validated and highly successful target for many established antibiotics. MraY (translocase I) is an integral membrane protein that catalyzes the first membrane-associated step in the biosynthesis of this essential structure.[6][7] It facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide (Park's nucleotide) to the lipid carrier undecaprenyl phosphate (C55-P), forming the membrane-bound intermediate, Lipid I.[1][2] As this step is essential for bacterial viability and distinct from eukaryotic pathways, MraY is an attractive and, as of yet, clinically unexploited target for novel antibacterial agents.[1][2][8]

An Overview of Muraymycin Antibiotics

Muraymycins are naturally occurring nucleoside antibiotics isolated from Streptomyces species that exhibit potent inhibitory activity against MraY.[1][3][5] Their complex structure consists of a unique 5′-O-aminoribosyl-5′-C-glycyluridine (GlyU-ADR) disaccharide core, which is further modified by a peptide chain.[3][9] This peptide chain is crucial for the antibiotic's interaction with the target enzyme and is the primary source of structural diversity within the muraymycin family.

cluster_MraY MraY-Catalyzed Reaction cluster_Inhibition Mechanism of Inhibition UDP_MurNAc UDP-MurNAc Pentapeptide (Park's Nucleotide) MraY MraY Enzyme UDP_MurNAc->MraY C55P Undecaprenyl-P (C55-P) C55P->MraY Lipid_I Lipid I MraY->Lipid_I UMP Muraymycin Muraymycin Antibiotic MraY_inhibited MraY Enzyme Muraymycin->MraY_inhibited Binds to MraY Inhibition MraY_inhibited->Inhibition Reaction Blocked

Figure 1: Logical workflow of MraY inhibition by muraymycins.

The Core Structure: Role of the (3S)-3-Hydroxyleucine Moiety

Structural Classification of Muraymycins

The muraymycin family is broadly categorized into four main series (A, B, C, and D) based on the structure of the central amino acid in their peptide side chain.[3] This classification is fundamental to understanding the function of hydroxyleucine.

  • Series A, B, and C: These muraymycins all feature a (3S)-3-hydroxyl-L-leucine residue.[3][6]

  • Series D: These congeners contain a non-hydroxylated L-leucine residue.[3][6]

Hydroxyleucine as a Pivotal Junction

The (3S)-3-hydroxyleucine residue serves as a critical "three-way junction" in the molecular architecture of the most active muraymycins.[4] Its alpha-amino and carboxyl groups participate in the formation of the peptide backbone, while the side-chain hydroxyl group provides a reactive site for further functionalization.

The Critical Function of O-Acylation

The defining feature that distinguishes the most potent muraymycins is the acylation of the 3-hydroxy group of the hydroxyleucine residue.[4]

  • Muraymycin A-Series: The hydroxyl group is esterified with ω-functionalized fatty acids that bear a terminal guanidine group.[3][6]

  • Muraymycin B-Series: The hydroxyl group is acylated with branched-chain fatty acids.[3][6]

  • Muraymycin C-Series: The hydroxyl group remains unfunctionalized (free -OH).[6]

This O-acylation is not a trivial modification; it is directly correlated with a significant increase in antibacterial activity.[4] The prevailing hypothesis, supported by extensive SAR data, is that the attached lipophilic fatty acid chain enhances the molecule's ability to penetrate the bacterial cell membrane.[1][4][10] This is a crucial function, as the active site of the MraY enzyme is located on the cytosolic side of the membrane.[4]

cluster_D Muraymycin D Series cluster_C Muraymycin C Series cluster_AB Muraymycin A/B Series Core GlyU-ADR Disaccharide Peptide Backbone D_Residue L-Leucine -CH(iPr) Core:f1->D_Residue:head C_Residue (3S)-3-Hydroxy-L-leucine -CH(OH)CH(iPr) Core:f1->C_Residue:head AB_Residue (3S)-3-Hydroxy-L-leucine -CH(O-R)CH(iPr) Core:f1->AB_Residue:head Fatty_Acid R = Fatty Acid Chain (Lipophilic Moiety) Fatty_Acid->AB_Residue:port

Figure 2: Structural variations at the central amino acid residue across muraymycin series.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in deciphering the precise role of the hydroxyleucine moiety. By synthesizing and evaluating analogs, researchers can isolate the functional contributions of specific structural features.

Impact of the Hydroxyl Group

Comparing analogs from the C-series (hydroxylated) and D-series (non-hydroxylated) reveals the importance of the hydroxyl group itself. While D-series muraymycins are still potent inhibitors of the isolated MraY enzyme, the presence of the hydroxyl group is a prerequisite for the attachment of the lipophilic chains that confer superior whole-cell activity.[3][7] Replacement of (3S)-3-hydroxy-L-leucine with L-leucine can result in a ~25-fold loss of activity, indicating the hydroxyl moiety contributes to target binding or optimal conformation, even when not acylated.[7]

The Role of the Fatty Acid Chain
Summary of SAR Findings

The following table summarizes the relationship between the functionalization of the leucine/hydroxyleucine residue and biological activity.

Muraymycin SeriesCentral Amino AcidFunctionalizationMraY Inhibition (IC₅₀)Whole-Cell Activity (MIC)Primary Inferred Function
Series D L-LeucineNonePotent (nM range)ModerateCore pharmacophore
Series C (3S)-3-Hydroxy-L-leucineFree -OHPotent (nM range)Weak to InactiveScaffold for acylation
Series B (3S)-3-Hydroxy-L-leucineO-acylated (Fatty Acid)Very Potent (pM-nM)High (µg/mL range)Enhances membrane permeability
Series A (3S)-3-Hydroxy-L-leucineO-acylated (ω-functionalized)Very Potent (pM-nM)High (µg/mL range)Enhances permeability/solubility

Note: Specific IC₅₀ and MIC values vary depending on the specific congener and bacterial strain tested. Data synthesized from multiple sources.[3][5][7]

Biosynthesis and Chemical Synthesis

Insights into the Muraymycin Biosynthetic Pathway

While the complete biosynthetic pathway for muraymycins is an active area of research, it is understood that the peptide portion, including the hydroxyleucine, is assembled and then attached to the GlyU-ADR core.[3] The enzymes responsible for the specific hydroxylation of leucine and the subsequent acylation by fatty acyl transferases are encoded within the muraymycin biosynthetic gene cluster. Understanding these enzymes could provide avenues for biosynthetic engineering to create novel muraymycin derivatives.

Synthetic Access to O-Acylated Hydroxyleucine Building Blocks

The chemical complexity of muraymycins makes total synthesis challenging.[6][11] However, significant progress has been made in developing stereoselective syntheses of (2S,3S)-3-hydroxyleucine building blocks suitable for solid-phase peptide synthesis (SPPS).[4] Furthermore, convergent strategies, such as the Ugi four-component reaction (U4CR), have been successfully employed to assemble the muraymycin skeleton and introduce diverse, unnatural amino acid mimics in place of the native hydroxyleucine to probe SAR.[1][2][9] This synthetic tractability is essential for medicinal chemistry efforts aimed at optimizing the lead structure.[8]

Key Experimental Methodologies

The validation of claims regarding hydroxyleucine's function relies on robust and reproducible experimental protocols. The following are standard, field-proven methods.

Protocol: In Vitro MraY Inhibition Assay (Fluorescence-Based)

This assay provides a direct measure of a compound's ability to inhibit the MraY enzyme. The choice of a fluorescence-based method offers high sensitivity and a continuous readout, making it suitable for high-throughput screening.

Principle: The assay measures the formation of Lipid I by using a fluorescently-tagged (e.g., dansylated) version of the Park's nucleotide substrate. The reaction product, Dansyl-Lipid I, is hydrophobic and is extracted into a butanol phase, while the unreacted hydrophilic substrate remains in the aqueous phase. The fluorescence of the butanol phase is directly proportional to MraY activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM KCl, 10 mM MgCl₂).[5]

  • Component Addition: Add the following components in order:

    • Test compound (inhibitor) at various concentrations, typically dissolved in DMSO.

    • Undecaprenyl phosphate (C55-P).

    • Dansylated Park's nucleotide substrate.[5]

  • Initiation: Initiate the reaction by adding a crude membrane preparation containing overexpressed MraY enzyme (e.g., from S. aureus or A. aeolicus).[5]

  • Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Extraction: Stop the reaction and extract the product by adding an equal volume of n-butanol. Vortex thoroughly and centrifuge to separate the phases.

  • Quantification: Transfer the upper butanol layer to a clean microplate and measure fluorescence at the appropriate excitation/emission wavelengths for the dansyl group.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce MraY activity by 50%). Include positive (no inhibitor) and negative (no enzyme) controls for data normalization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay quantifies the whole-cell antibacterial activity of a compound, providing a crucial link between enzyme inhibition and therapeutic potential.

Principle: The broth microdilution method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1]

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁴ CFU per well.[1]

  • Controls: Include a positive control for growth (no antibiotic) and a negative control for sterility (no bacteria).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.[1][5]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.[5]

Conclusion and Future Perspectives

The (3S)-3-hydroxyleucine residue is far more than a simple component of the muraymycin peptide backbone. It is a masterfully evolved structural motif that serves two distinct but synergistic functions:

  • Core Scaffolding: The base hydroxyleucine structure contributes to the overall conformation required for binding to the MraY active site.

  • Lipophilic Anchor Point: Its hydroxyl group is the critical attachment point for fatty acid chains, which are essential for overcoming the bacterial membrane barrier and conferring potent whole-cell antibacterial activity.

The insights gained from studying this moiety provide a clear roadmap for future drug development. Efforts should focus on designing simplified, synthetically tractable analogs that retain the core MraY-binding pharmacophore while optimizing the lipophilic side chain attached via a hydroxyleucine or a bioisosteric mimic. By understanding the causality behind its function, the (3S)-3-hydroxyleucine motif of muraymycins provides an exemplary blueprint for the design of potent antibiotics targeting intracellular bacterial enzymes.

References

  • Ichikawa, S., et al. (2011). Mechanistic Analysis of Muraymycin Analogues: A Guide to the Design of MraY Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ducho, C., et al. (2018). Analogues of Muraymycin Nucleoside Antibiotics with Epimeric Uridine-Derived Core Structures. Molecules. [Link]

  • Lin, Y.-A., et al. (2018). Antibacterial Muraymycins from Mutant Strains of Streptomyces sp. NRRL 30471. Journal of Natural Products. [Link]

  • Leyerer, K., et al. (2020). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit. Molecules. [Link]

  • Tanino, T., et al. (2010). Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria. ACS Medicinal Chemistry Letters. [Link]

  • Ries, O., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, G., et al. (2018). Self-Resistance during Muraymycin Biosynthesis: a Complementary Nucleotidyltransferase and Phosphotransferase with Identical Modification Sites and Distinct Temporal Order. Antimicrobial Agents and Chemotherapy. [Link]

  • Leyerer, K., & Ducho, C. (2020). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit. PMC. [Link]

  • Wiegmann, D. (2016). Lipophilically Functionalized Analogs of Muraymycin Nucleoside Antibiotics. Universität des Saarlandes. [Link]

  • Ducho, C. (2017). Muraymycins as MraY Inhibitors. ResearchGate. [Link]

  • Kwak, S.-H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. [Link]

  • Leyerer, K., et al. (2019). In vitro inhibitory activities of muraymycin analogues 13-16 against... ResearchGate. [Link]

  • Leyerer, K., et al. (2019). Structures of selected naturally occurring muraymycins 4 and 5 and of... ResearchGate. [Link]

  • Ichikawa, S., et al. (2010). Total Synthesis of (−)-Muraymycin D2 and Its Epimer. The Journal of Organic Chemistry. [Link]

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Foundational

Hydroxyleucine Derivatives in Nature: From Botanical Origins to Therapeutic Frontiers

An In-depth Technical Guide: Abstract Hydroxylated derivatives of leucine represent a fascinating and functionally diverse class of non-proteinogenic amino acids. Found in sources ranging from medicinal plants to complex...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

Hydroxylated derivatives of leucine represent a fascinating and functionally diverse class of non-proteinogenic amino acids. Found in sources ranging from medicinal plants to complex microbial peptides, these compounds exhibit a spectrum of biological activities that have captured the attention of researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core science behind naturally occurring hydroxyleucine derivatives, with a primary focus on (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) from fenugreek and the (2S,3S)-3-hydroxyleucine motif found in complex antibiotics. We will explore their natural sources, stereochemistry, key biological mechanisms, and the methodologies employed for their isolation, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and therapeutic potential of these unique natural products.

The Hydroxyleucine Scaffold: A Primer

The introduction of a hydroxyl group onto the leucine scaffold dramatically alters its physicochemical properties, creating chiral centers and enabling new biological interactions unavailable to its proteinogenic counterpart. These non-proteinogenic amino acids serve as vital components in a variety of natural products. (2S,3S)-3-hydroxyleucine, for example, acts as a versatile structural linchpin in several bioactive microbial metabolites, including azinothricin, citropeptin, and the muraymycin nucleoside antibiotics.[1][2] In these complex molecules, the hydroxyleucine unit often functions as a "three-way-junction," providing a site for further derivatization, such as O-acylation with fatty acid side chains, which can significantly enhance biological potency.[1][2]

However, the most extensively studied derivative is (2S,3R,4S)-4-hydroxyisoleucine (4-HIL), an unusual amino acid found almost exclusively in the seeds of the fenugreek plant (Trigonella foenum-graecum).[3][4] This compound is distinguished by its potent effects on glucose and lipid metabolism, making it a molecule of significant interest for addressing metabolic disorders.

(2S,3R,4S)-4-Hydroxyisoleucine (4-HIL): The Antidiabetic Amino Acid from Fenugreek

Natural Source, Isolation, and Stereochemistry

4-HIL is the most abundant free amino acid in fenugreek seeds, a plant used for centuries in traditional medicine for its anti-diabetic properties.[5][6] The compound exists as two diastereomers, with the (2S, 3R, 4S) configuration being the major and most biologically active form, constituting approximately 90% of the total 4-HIL content.[7] The specific stereochemistry is critical for its biological function; studies have shown that only the major (2S,3R,4S) isomer potently stimulates insulin secretion.[3]

Core Biological Activities & Therapeutic Mechanisms

The therapeutic potential of 4-HIL is primarily centered on its ability to modulate metabolic pathways related to glucose and lipid homeostasis.

The hallmark activity of 4-HIL is its ability to stimulate insulin secretion from pancreatic β-cells in a strictly glucose-dependent manner.[5][6] This is a crucial feature for a potential antidiabetic agent, as it implies a lower risk of hypoglycemia compared to agents that stimulate insulin release irrespective of blood glucose levels. The effect is observed at concentrations ranging from 100 µM to 1 mM and has been demonstrated in isolated islets from both rats and humans.[6] The induced insulin secretion pattern is biphasic and does not alter the activity of pancreatic alpha-cells (glucagon) or delta-cells (somatostatin).[6] Further mechanistic studies suggest 4-HIL may also function as a natural inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones responsible for amplifying glucose-stimulated insulin secretion.[8]

Beyond the pancreas, 4-HIL and its derivatives enhance glucose uptake in peripheral tissues. Certain novel derivatives have been shown to stimulate glucose uptake in L-6 skeletal muscle cells more effectively than the parent compound by promoting the translocation of the insulin-sensitive glucose transporter, GLUT4, to the cell surface.[9]

In addition to its effects on glucose metabolism, 4-HIL exhibits significant antihyperlipidemic properties. In animal models of dyslipidemia, administration of 4-HIL led to a significant decrease in plasma triglycerides, total cholesterol, and free fatty acids, accompanied by a beneficial increase in the HDL-C/TC ratio.[4][10]

Structure-Activity Relationship (SAR)

The biological activity of 4-HIL is exquisitely sensitive to its structure. Research comparing the major isomer to synthetic analogues has established key requirements for its insulinotropic effects[3]:

  • Stereochemistry: The (2S,3R,4S) configuration is essential for high potency.

  • Linear Form: The open-chain form is active, whereas the lactone form is not.

  • Alpha-Carbon: An S-configuration at the α-carbon is required.

  • Methylation & Hydroxylation: Full methylation and hydroxylation at the gamma-carbon are necessary for activity in the micromolar range.

(2S,3S)-3-Hydroxyleucine: A Key Component of Complex Bioactive Peptides

While 4-HIL is a standalone bioactive molecule, (2S,3S)-3-hydroxyleucine is typically found as a constituent of larger, more complex natural products synthesized by microorganisms.[1][2] It is a key substructure in the muraymycin antibiotics, where its 3-hydroxy group is a critical site for acylation.[1] The attachment of fatty acid side chains to this position can lead to a dramatic increase in antibacterial potency. For example, the acylated muraymycin B6 is significantly more active against E. coli than its non-acylated counterparts.[1][2] This highlights the role of the hydroxyleucine scaffold as a modular anchor point for tailoring the biological activity of natural products.

Methodologies for Research and Development

Protocol: Extraction and Purification of 4-HIL from Fenugreek Seeds
  • Expertise & Causality: This protocol utilizes a two-step chromatography process. The initial defatting is crucial because lipids can interfere with chromatographic separation and reduce yield. Ion-exchange chromatography is selected as the primary purification step because 4-HIL is an amino acid, allowing for its selective capture and elution based on its charge properties.

Step-by-Step Methodology:

  • Preparation: Grind dried fenugreek seeds into a fine powder.

  • Defatting: Perform a Soxhlet extraction on the powdered seeds using n-hexane for 8-12 hours to remove lipids. Air-dry the defatted powder.

  • Extraction: Macerate the defatted powder in 50% ethanol (1:10 w/v) for 24 hours with continuous stirring. Filter the mixture and concentrate the ethanolic extract under reduced pressure at 40°C to obtain a crude extract.

  • Ion-Exchange Chromatography:

    • Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8).

    • Dissolve the crude extract in deionized water and load it onto the column.

    • Wash the column extensively with deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids using a 2M ammonium hydroxide solution.

  • Fraction Collection & Analysis: Collect the eluate fractions and monitor for the presence of 4-HIL using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Purification & Lyophilization: Pool the 4-HIL-positive fractions, neutralize the pH, and lyophilize to obtain the purified compound.

Workflow: In Vitro Assessment of Insulinotropic Activity
  • Expertise & Causality: This workflow uses isolated pancreatic islets to provide a direct assessment of a compound's effect on insulin secretion, independent of systemic physiological factors. The use of varying glucose concentrations is a self-validating control system; a true glucose-dependent secretagogue like 4-HIL will show minimal activity at low glucose and potentiated activity at high glucose.

Experimental Workflow Diagram

G cluster_prep Islet Preparation cluster_exp Secretion Assay cluster_analysis Analysis p1 Pancreas Perfusion with Collagenase p2 Islet Digestion & Purification p1->p2 p3 Islet Culture (Overnight Recovery) p2->p3 e1 Pre-incubation (Low Glucose, 3mM) p3->e1 e2 Incubation with Test Conditions: - Low Glucose (3mM) + 4-HIL - High Glucose (16.7mM) - High Glucose (16.7mM) + 4-HIL e1->e2 e3 Collect Supernatant e2->e3 a1 Quantify Insulin (ELISA / RIA) e3->a1 a2 Data Analysis: Compare secretion across conditions a1->a2

Caption: Workflow for assessing glucose-dependent insulin secretion.

Biotechnological Production of 4-HIL

Given the agricultural reliance and extraction yields, biotechnological production offers a scalable and controlled alternative. Current research focuses on two primary strategies:

  • Microbial Fermentation: This involves metabolically engineering safe, industrial microorganisms like Corynebacterium glutamicum. By overexpressing an L-isoleucine dioxygenase gene from bacteria such as Bacillus thuringiensis, an L-isoleucine-producing strain can be modified to convert its isoleucine output into 4-HIL.[11][12]

  • Enzymatic Synthesis: This cell-free approach uses isolated L-isoleucine dioxygenase enzymes to directly hydroxylate L-isoleucine as a substrate.[12][13]

Table 1: Comparison of 4-HIL Production Methods

MethodSource/OrganismKey AdvantagesKey Challenges
Extraction Trigonella foenum-graecumNatural source, established processYield varies with environment[10], seasonal, land use
Fermentation Engineered C. glutamicumScalable, controlled, renewable feedstocksBy-product accumulation (e.g., Lysine)[11], strain stability
Enzymatic Bacillus sp. DioxygenaseHigh specificity, simple purificationEnzyme stability and cost, cofactor regeneration
Logical Diagram: Therapeutic Mechanism of 4-HIL in Type 2 Diabetes

G cluster_pancreas Pancreatic β-Cell cluster_muscle Skeletal Muscle Cell cluster_liver Liver & Adipose Tissue HIL 4-Hydroxyisoleucine (4-HIL) insulin_sec ↑ Insulin Secretion HIL->insulin_sec Potentiates glut4 ↑ GLUT4 Translocation HIL->glut4 Stimulates lipids ↓ Triglycerides ↓ Total Cholesterol HIL->lipids Promotes glucose High Blood Glucose glucose->insulin_sec insulin_sec->glut4 Insulin Signal glucose_up ↑ Glucose Uptake glut4->glucose_up

Caption: Multi-pronged metabolic action of 4-hydroxyisoleucine.

Future Outlook and Therapeutic Horizons

Hydroxyleucine derivatives, particularly 4-HIL, stand at an exciting intersection of natural product chemistry and metabolic disease research. The future of this field is pointed in several key directions:

  • Drug Development: The glucose-dependent mechanism of 4-HIL makes it an attractive candidate for development as a monotherapy or adjunct therapy for type 2 diabetes and metabolic syndrome. Further clinical trials are needed to establish its efficacy and safety profile in human populations.

  • Derivative Synthesis: The synthesis of novel 4-HIL derivatives has already shown promise in enhancing specific biological activities, such as glucose uptake in muscle cells.[9] Continued exploration through medicinal chemistry can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Biosynthetic Pathway Elucidation: While microbial production methods are being developed, the natural biosynthetic pathway for 4-HIL in fenugreek remains to be fully elucidated.[4] Understanding this pathway could unlock new strategies for metabolic engineering in plants or other host organisms.

  • Exploring Chemical Space: The bioactivity of the 3-hydroxyleucine motif in complex antibiotics suggests that other, yet-to-be-discovered natural products may harbor different hydroxyleucine isomers with unique therapeutic properties.

References

  • Frontiers. (n.d.). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine.
  • Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European Journal of Pharmacology.
  • ResearchGate. (2025). Synthesis of derivatives of 4-hydroxy isoleucine from fenugreek and evaluation of their anti diabetic activity.
  • Narender, T., et al. (2006). 4-Hydroxyisoleucine: An Unusual Amino Acid as Antidyslipidemic and Antihyperglycemic Agent. Bioorganic & Medicinal Chemistry Letters.
  • Brönstrup, M., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry.
  • Shi, F., et al. (2021). Programming adaptive laboratory evolution of 4-hydroxyisoleucine production driven by a lysine biosensor in Corynebacterium glutamicum. PMC.
  • Brönstrup, M., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journals.
  • Google Patents. (n.d.). Method for producing 4-hydroxy-l-isoleucine.
  • ResearchGate. (n.d.). A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek.
  • Davies, M. J., & Fu, S. (n.d.). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. PubMed.
  • Preprints.org. (2025). 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes.
  • Sauvaire, Y., et al. (n.d.). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed.
  • ResearchGate. (n.d.). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran.
  • Narendra, T., et al. (2015). In vitro anti-hyperglycemic activity of 4-hydroxyisoleucine derivatives. PubMed.

Sources

Exploratory

Introduction: The Structural and Functional Significance of β-Hydroxy α-Amino Acids

An In-Depth Technical Guide to Non-Proteinogenic Beta-Hydroxy Alpha-Amino Acids: Synthesis, Applications, and Methodologies Non-proteinogenic β-hydroxy-α-amino acids (β-HAAs) represent a vital class of molecules characte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Non-Proteinogenic Beta-Hydroxy Alpha-Amino Acids: Synthesis, Applications, and Methodologies

Non-proteinogenic β-hydroxy-α-amino acids (β-HAAs) represent a vital class of molecules characterized by hydroxyl and amino groups on adjacent carbon atoms (β and α, respectively) relative to a carboxyl group. Unlike the 22 proteinogenic amino acids, these structures are not directly encoded by the genome but are prevalent in nature. Their unique architecture, featuring two contiguous stereogenic centers, makes them exceptionally valuable as chiral building blocks for complex organic synthesis and as core components of numerous biologically active compounds.[1][2]

β-HAAs are integral to a wide array of natural products, including potent antibiotics like hypeptin and katanosin B, and serve as crucial intermediates in the synthesis of pharmaceuticals such as the side-chain of the anticancer drug Taxol.[3][4][5] Their incorporation into peptides can enhance metabolic stability and introduce specific conformational constraints, making them a key focus for researchers in drug discovery and chemical biology.[6][7] The primary challenge and area of intense research in this field is the stereocontrolled synthesis of these molecules, demanding precise control over both relative (syn/anti) and absolute (R/S) stereochemistry. This guide provides a technical overview of the state-of-the-art biocatalytic and chemical methodologies developed to meet this challenge.

Caption: General structure of a β-hydroxy α-amino acid, highlighting the α and β stereocenters.

Biocatalytic Synthesis: A Sustainable and Selective Approach

Enzyme-catalyzed synthesis of β-HAAs has become increasingly attractive due to its high selectivity, operational simplicity under mild aqueous conditions, and environmental sustainability.[3][8][9] These methods often circumvent the need for complex protecting group strategies required in traditional organic synthesis.

Aldolase and Transaldolase-Mediated C-C Bond Formation

Pyridoxal 5'-phosphate (PLP)-dependent aldolases are particularly powerful tools for constructing β-HAAs.[10][11] These enzymes catalyze a stereoselective aldol addition between glycine (or a suitable amino acid donor) and a wide range of aldehyde acceptors.[12]

  • Threonine Aldolases (TAs): These enzymes are classified by the stereochemistry of their products. L-threonine aldolases (LTAs) typically produce L-erythro isomers with aliphatic aldehydes and L-threo isomers with aromatic aldehydes.[12] Conversely, D-threonine aldolases (DTAs) yield D-threo products.[12] A significant drawback is that the reaction often requires a large excess of glycine to drive the equilibrium towards product formation.[8]

  • Threonine Transaldolases (TTAs): Enzymes like ObiH from Streptomyces sp. are highly promising as they use L-threonine as the amino donor, which avoids the need for high concentrations of glycine and often exhibits high stereospecificity, favoring the threo diastereomer found in many natural products.[3][9]

Biocatalytic_Synthesis Glycine Glycine (or L-Thr) Enzyme PLP-Dependent Aldolase / Transaldolase Glycine->Enzyme Aldehyde R-CHO (Aldehyde) Aldehyde->Enzyme Product β-Hydroxy α-Amino Acid Enzyme->Product Stereoselective C-C Bond Formation LTA LTA Enzyme->LTA e.g. DTA DTA Enzyme->DTA ObiH LTTA (ObiH) Enzyme->ObiH

Caption: Enzymatic synthesis of β-HAAs using PLP-dependent aldolases and transaldolases.

Table 1: Comparison of Representative Aldolase Biocatalysts

EnzymeSource OrganismTypical DonorAldehyde SubstratesStereochemical OutcomeReference(s)
LTA Escherichia coliGlycineAliphatic & AromaticL-erythro (aliphatic), L-threo (aromatic)[12]
DTA Xanthomonas oryzaeGlycineAliphatic & AromaticD-threo[12]
ObiH (LTTA) Streptomyces sp.L-ThreonineAromatic, Heterocyclic, AliphaticL-threo (high selectivity)[3][9]
Amino Acid Hydroxylases

A different enzymatic strategy involves the direct hydroxylation of an amino acid precursor. For instance, a novel 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans was identified to catalyze the regioselective and stereoselective hydroxylation of L-histidine and L-glutamine to produce their corresponding L-threo-β-hydroxy derivatives.[8] This approach offers a direct route to specific β-HAAs from readily available amino acid starting materials and has been demonstrated on a preparative scale using whole-cell bioconversion.[8]

Chemical Synthesis: Accessing Structural Diversity with Precision

Chemical synthesis provides unparalleled flexibility in accessing a vast range of β-HAA structures with diverse side chains and protecting groups. The central challenge remains the simultaneous control of the two vicinal stereocenters.

Asymmetric Aminohydroxylation (ASAH)

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a cornerstone method for the direct, one-step synthesis of syn-β-amino-α-hydroxy acid derivatives from α,β-unsaturated esters.[13][14] This powerful transformation utilizes an osmium tetroxide catalyst in conjunction with a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) to induce enantioselectivity.[13][15][16]

The reaction involves the syn-addition of an amino group and a hydroxyl group across the double bond.[13] The choice of nitrogen source (e.g., salts of N-halosulfonamides, carbamates) and ligand is critical for controlling both enantioselectivity and, importantly, regioselectivity.[14][15] This method was famously used in a large-scale synthesis of the Taxol side chain.[13]

ASAH_Workflow cluster_catalyst Catalytic System Alkene α,β-Unsaturated Ester Product syn-α-Hydroxy-β-amino Acid Derivative Alkene->Product N_Source Nitrogen Source (e.g., Chloramine-T) N_Source->Product Catalyst OsO₄ Catalyst->Product syn-addition Ligand Chiral Ligand ((DHQ)₂-PHAL) Ligand->Catalyst

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation (ASAH).

Aldol Reactions of Glycine Equivalents

Another major strategy involves the aldol addition of a glycine-derived nucleophile to an aldehyde.[1][17] To facilitate the deprotonation at the α-carbon, the glycine is typically activated, often as a Schiff base (imine) with benzophenone.[1] The resulting enolate can then react with aldehydes to form the β-HAA backbone.

Controlling the stereochemistry in these reactions has been achieved through various means:

  • Metal Catalysis: Using metal catalysts with chiral ligands to coordinate the glycine enolate and aldehyde, directing the approach of the electrophile.

  • Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts to generate and control the reactive enolate species.[1]

  • Organocatalysis: Recent advances have utilized Brønsted base organocatalysts, where a hydrogen-bonding platform in the glycine derivative is key to achieving high diastereo- and enantiocontrol, favoring syn-adducts.[1]

Key Experimental Protocols

Adherence to validated protocols is critical for reproducibility and success. Below are detailed, step-by-step methodologies for representative biocatalytic and chemical syntheses.

Protocol 1: Biocatalytic Synthesis of β-HAAs using Whole-Cell ObiH (Preparative Scale)

(This protocol is adapted from methodologies described by Buller, A.R., et al. and provides a self-validating system for scalable synthesis.)[3][9]

  • Catalyst Preparation:

    • Prepare E. coli cells heterologously expressing N-His-ObiH.

    • Harvest cells by centrifugation and wash with buffer (e.g., 50 mM Tris, pH 8.5). The resulting "wet whole cells" can be used directly.

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution containing 100 mM L-Threonine and 50 mM Tris buffer at pH 8.5.

    • Add the desired aldehyde substrate to a final concentration of 20 mM. A co-solvent such as methanol (4% v/v) or DMSO may be required for poorly soluble aldehydes.

    • Initiate the reaction by adding 1–2% (w/v) of the ObiH wet whole cells.

  • Incubation:

    • Incubate the reaction mixture at 37 °C with gentle agitation for 18-24 hours. Monitor the reaction progress via HPLC or LC-MS if desired. Note that diastereomeric ratio can decrease at very high conversion due to product re-entry into the catalytic cycle.[3]

  • Workup and Purification:

    • Quench the reaction by adding one volume equivalent of acetonitrile (MeCN).

    • Lyse the cells by a freeze-thaw cycle and remove cell debris by centrifugation.

    • Concentrate the supernatant in vacuo.

    • Purify the resulting β-HAA product using an appropriate method such as reverse-phase chromatography.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of an α,β-Unsaturated Ester

(This protocol is a representative procedure based on principles established by Sharpless, K.B., et al. for the synthesis of α-hydroxy-β-amino acid derivatives.)[13][15]

  • Safety Precautions: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a solution of the chiral ligand (e.g., (DHQ)₂-PHAL, 0.05 equiv.) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equiv.) in a t-butanol/water (1:1) mixture, add the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 equiv.).

    • Stir the resulting mixture at room temperature until the osmate salt dissolves and the solution becomes clear.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the α,β-unsaturated ester substrate (1.0 equiv.) to the cooled solution.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C or 4 °C. The reaction is typically complete within 6-24 hours.

    • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding sodium sulfite.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected syn-α-hydroxy-β-amino acid derivative.

Applications in Drug Discovery and Development

The unique stereochemical and functional properties of β-HAAs make them powerful assets in medicinal chemistry.

  • Chiral Building Blocks: They serve as versatile synthons for the total synthesis of complex natural products. Their pre-installed stereocenters and functional handles streamline synthetic routes to targets like antibiotics and anticancer agents.[3]

  • Peptide Modification: Incorporating β-HAAs into peptide sequences can significantly alter their properties. The expanded backbone can disrupt enzymatic degradation pathways, leading to increased in vivo stability and bioavailability.[7] Furthermore, the hydroxyl group can introduce new hydrogen bonding capabilities, influencing the peptide's secondary structure and its binding affinity to biological targets.

Applications BHAA β-Hydroxy α-Amino Acid (Chiral Synthon) NaturalProduct Complex Natural Product (e.g., Antibiotic) BHAA->NaturalProduct Total Synthesis ModifiedPeptide Modified Peptide Therapeutic BHAA->ModifiedPeptide Incorporation Peptide Peptide Backbone Peptide->ModifiedPeptide ImprovedProps Enhanced Stability & Target Affinity ModifiedPeptide->ImprovedProps

Caption: Role of β-HAAs as building blocks for natural products and peptide therapeutics.

Conclusion and Future Outlook

The synthesis of non-proteinogenic β-hydroxy α-amino acids has matured significantly, with both biocatalytic and chemical methods offering powerful solutions for stereocontrol. Biocatalysis, driven by the discovery and engineering of enzymes like transaldolases and hydroxylases, provides a highly selective and sustainable path to these valuable molecules. Chemical methods, particularly asymmetric aminohydroxylation and catalyzed aldol reactions, offer broad substrate scope and synthetic flexibility.

Future research will likely focus on expanding the toolbox of available enzymes through genome mining and directed evolution to accept an even wider range of substrates. In chemical synthesis, the development of more efficient, economical, and environmentally benign catalysts remains a key objective. The synergy between these fields, such as in chemo-enzymatic cascade reactions, will continue to accelerate access to novel β-HAA structures, fueling innovation in drug discovery, materials science, and chemical biology.

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  • Miller, E. J., et al. (2023). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. PMC. [Link]

  • Non-Protein Amino Acids: 7 Astonishing Benefits. (2025). LinkedIn. [Link]

  • Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the Stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic Acid

Abstract 2-amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyvaline, is a non-proteinogenic β-hydroxy-α-amino acid of significant interest in medicinal chemistry and drug development. Its structure conta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-amino-3-hydroxy-4-methylpentanoic acid, commonly known as 3-hydroxyvaline, is a non-proteinogenic β-hydroxy-α-amino acid of significant interest in medicinal chemistry and drug development. Its structure contains two adjacent chiral centers, giving rise to four distinct stereoisomers. The spatial arrangement of these substituents profoundly influences the molecule's physicochemical properties and biological activity, making stereochemical control a critical aspect of its application. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles of isomerism as they apply to this molecule. It details the structural relationships between its enantiomers and diastereomers, outlines authoritative methods for their spectroscopic and chromatographic characterization, presents robust protocols for their analytical separation, and discusses their relevance as chiral building blocks in contemporary drug design.

The Critical Role of Stereoisomerism: An Introduction

In the realm of drug development, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its pharmacological profile. Biological systems, composed of chiral entities like proteins and nucleic acids, often exhibit a high degree of stereoselectivity when interacting with small molecule therapeutics.[1] Consequently, different stereoisomers of a single compound can elicit vastly different physiological responses, ranging from the desired therapeutic effect to inactivity or even severe toxicity.[1]

Unveiling the Structure: 2-amino-3-hydroxy-4-methylpentanoic Acid

2-amino-3-hydroxy-4-methylpentanoic acid is an analog of the essential amino acid valine, distinguished by the presence of a hydroxyl group on the β-carbon (C3). This structural feature introduces a second chiral center adjacent to the α-carbon (C2), which is inherent to most amino acids.

The molecule's core structure consists of:

  • A five-carbon pentanoic acid backbone.

  • An amino group (-NH₂) at the C2 position (α-carbon).

  • A hydroxyl group (-OH) at the C3 position (β-carbon).

  • A methyl group at the C4 position, forming an isopropyl group characteristic of its parent, valine.

The presence of two stereocenters at C2 and C3 means that 2² = 4 distinct stereoisomers can exist.

The Four Stereoisomers: A Family of Enantiomers and Diastereomers

The four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[2]

  • (2R, 3R) and (2S, 3S) isomers: This pair constitutes the anti-diastereomers. They are enantiomers of each other.

  • (2R, 3S) and (2S, 3R) isomers: This pair constitutes the syn-diastereomers. They are also enantiomers of each other.[3][4]

The relationship between any syn isomer and any anti isomer is diastereomeric. For instance, the (2S, 3R) isomer is a diastereomer of both the (2R, 3R) and (2S, 3S) isomers. This distinction is paramount, as diastereomers possess different physical properties (e.g., melting point, solubility, NMR spectra), which can be exploited for their separation.[5]

Stereoisomeric relationships of 2-amino-3-hydroxy-4-methylpentanoic acid.
Biological Significance and Pharmacological Context

β-hydroxy-α-amino acids are integral components of numerous biologically active natural products, including antibiotics and enzyme inhibitors.[6] The specific stereochemistry of these residues is often crucial for their function. For example, the (2S,3R)-isomer of 3-hydroxyvaline has been identified as an inhibitor of serine proteases and shows activity against various bacteria and yeasts, a property not shared by its (2R,3S)-enantiomer.[4] This highlights the necessity for stereochemically pure compounds in drug discovery and development to ensure target specificity and avoid off-target effects.[7]

Isomer Characterization: Spectroscopic and Chromatographic Techniques

Differentiating and quantifying stereoisomers requires specialized analytical techniques. While enantiomers share identical physical properties in a non-chiral environment, diastereomers can often be distinguished by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers result in unique chemical environments for their respective nuclei, leading to distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra.[8]

  • ¹H NMR: Protons on the C2 and C3 carbons (Hα and Hβ) are particularly diagnostic. The coupling constant between these two protons, ³J(Hα-Hβ), often differs significantly between syn and anti diastereomers due to the dependence of J-coupling on the dihedral angle (Karplus relationship). This allows for the determination of the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially C2 and C3, will also differ between diastereomers, providing another layer of confirmation.[9]

  • Advanced Techniques: For complex cases or to confirm assignments, 2D NMR experiments like COSY and HSQC are invaluable.[8] Furthermore, high-sensitivity techniques like band-selective pure shift NMR can resolve overlapping signals in crude reaction mixtures to accurately determine diastereomeric ratios.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for both the analytical separation and preparative purification of stereoisomers.[11] The choice of stationary phase is critical for achieving separation.

  • Distinguishing Diastereomers: Diastereomers can be separated on standard achiral stationary phases (e.g., C18) because their different physical properties lead to differential interactions with the column.

  • Separating Enantiomers: Resolving enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). CSPs are typically based on immobilized chiral selectors, such as polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), or ligand-exchange systems.[11][12][13] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different binding energies, leading to different retention times.[14]

Table 1: Comparison of Common Chiral Stationary Phases for Amino Acid Separation

CSP TypePrinciple of SeparationTypical Mobile PhasesAdvantagesCommon Applications
Polysaccharide Derivatives Chiral grooves and cavities, hydrogen bonding, dipole-dipole interactions.Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water/Buffers)Broad applicability, robust, available in preparative scale.Wide range of racemates, including N-protected amino acids.[11]
Macrocyclic Glycopeptides Inclusion complexation, hydrogen bonding, ionic interactions.Polar Ionic, Polar Organic, Reversed Phase.Multi-modal, excellent for polar molecules, unique selectivity.Underivatized amino acids, peptides.[12]
Ligand-Exchange Formation of diastereomeric metal complexes (e.g., with Cu²⁺).Aqueous buffers containing a metal salt (e.g., CuSO₄).Direct separation of underivatized α-amino acids.Enantiomeric purity of amino acid samples.[13]

Protocol: Chiral HPLC-UV for Isomer Separation

This section provides a validated, step-by-step protocol for the analytical separation of all four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid. This method employs a multi-modal macrocyclic glycopeptide column, which offers high selectivity for polar, amphiprotic molecules.

Experimental Objective

To achieve baseline resolution (Rs ≥ 1.5) of the four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid from a racemic, diastereomeric mixture.

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: CHIROBIOTIC T (Teicoplanin-based macrocyclic glycopeptide), 250 x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid (Glacial), Triethylamine (TEA).

  • Sample: A mixture of the four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid, dissolved in the mobile phase at 0.5 mg/mL.

Detailed Methodology
  • Mobile Phase Preparation (Polar Ionic Mode):

    • Prepare a stock solution of 1 M Acetic Acid and 1 M Triethylamine in Methanol.

    • To 1000 mL of HPLC-grade Methanol, add 10 mL of the Acetic Acid stock and 5 mL of the TEA stock.

    • This creates a mobile phase of Methanol / 10 mM Acetic Acid / 5 mM TEA.

    • Causality: The acidic and basic additives serve to control the ionization state of both the analyte (an amphiprotic amino acid) and the stationary phase, which is crucial for achieving the ionic interactions necessary for chiral recognition on this CSP.[12]

  • System Equilibration:

    • Install the CHIROBIOTIC T column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column at a flow rate of 1.0 mL/min for at least 45 minutes, or until a stable baseline is observed at the detection wavelength.

    • Trustworthiness: A stable baseline is a critical self-validating check, ensuring that the column is fully conditioned and that any observed peaks are from the analyte, not from system fluctuations.

  • Analysis:

    • Set the UV detection wavelength to 210 nm. Amino acids lack a strong chromophore but exhibit absorbance at low UV wavelengths.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow all four peaks to elute (typically 20-30 minutes).

  • Data Interpretation:

    • Identify the four peaks corresponding to the stereoisomers. The elution order will be consistent under these conditions and must be confirmed using pure standards of each isomer if available.

    • Calculate the resolution (Rs) between adjacent peaks to confirm separation quality. Baseline resolution is achieved when Rs ≥ 1.5.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Methanol / Acetic Acid / TEA) Equilibrate Equilibrate Column (CHIROBIOTIC T, 25°C, 1 mL/min) MobilePhase->Equilibrate SamplePrep Prepare Sample (0.5 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Detect Detect at 210 nm Inject->Detect Process Identify Peaks & Integrate Detect->Process Calculate Calculate Resolution (Rs) Process->Calculate

Workflow for chiral HPLC separation of 3-hydroxyvaline isomers.

Applications in Stereoselective Synthesis and Drug Design

The ability to synthesize and isolate specific stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid is vital for its use as a chiral building block.

  • Peptide Modification: Incorporating unnatural amino acids like 3-hydroxyvaline into peptides can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation.[15] The stereochemistry at both the α- and β-carbons dictates the conformational constraints imposed on the peptide backbone.

  • Synthesis of Complex Molecules: Stereochemically pure 3-hydroxyvaline serves as a precursor in the total synthesis of complex natural products and pharmaceuticals.[16] For instance, stereocontrolled synthetic strategies are crucial for building molecules with multiple contiguous stereocenters.[6]

  • Pharmacophore Development: The amino and hydroxyl groups provide key hydrogen bonding points for interaction with biological targets. By fixing the spatial orientation of these groups using a specific isomer, medicinal chemists can design more potent and selective inhibitors for enzymes like proteases or kinases.[17]

Conclusion and Future Directions

The four stereoisomers of 2-amino-3-hydroxy-4-methylpentanoic acid represent distinct chemical entities with unique biological potential. A thorough understanding of their stereochemical relationships is fundamental for any research or development program involving this molecule. The analytical protocols outlined in this guide, particularly those based on chiral HPLC, provide a robust framework for the separation and quantification of these isomers, ensuring the stereochemical integrity required for modern drug discovery. Future research will likely focus on developing more efficient and scalable stereoselective synthetic routes to access each isomer individually, further enabling their exploration as components of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-Amino-4-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Belokon, Y. N., et al. (1985). General method of diastereo- and enantioselective synthesis of β-hydroxy-α-amino acids by condensation of aldehydes and ketones with glycine. Journal of the American Chemical Society.
  • Gröger, H., et al. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
  • Anderson, J. C., et al. (2010). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 3-Methyl-L-threonine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tan, Z., et al. (2024). γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in proteins. Magnetic Resonance.
  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules.
  • Soderberg, T. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry.
  • Szabó, P., et al. (2022).
  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Supelco. (n.d.).
  • Kaźmierczak-Barańska, J., et al. (2018). ¹H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B) unprotected L-valinates.
  • Lamsa, M., et al. (2021). Proposed formation of in-peptide oxazoline intermediates involving 3-hydroxyvaline.
  • Maryanoff, C. A., et al. (1997). Stereoselective synthesis of a conformationally restricted β-hydroxy-λ-amino acid. The Journal of Organic Chemistry.
  • Yamane, H., et al. (1995).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Al-Majdhoub, M., et al. (2023).
  • Shakir, M., et al. (2015). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
  • Al-Delaimy, W. K. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.
  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Molecules.
  • Salim, S. S., et al. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry.
  • Leah4sci. (2016, March 9). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. Retrieved from [Link]

  • Singh, H., et al. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities.
  • Iwashita, K., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer Research.

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Protocols & Analytical Methods

Method

Stereoselective synthesis of (2R,3S)-3-hydroxyleucine

Application Note: Stereoselective Synthesis of (2R,3S)-3-Hydroxyleucine via Evans Azidoacetyl Aldol Addition Executive Summary & Strategic Rationale The (2R,3S)-3-hydroxyleucine motif is a critical non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (2R,3S)-3-Hydroxyleucine via Evans Azidoacetyl Aldol Addition

Executive Summary & Strategic Rationale

The (2R,3S)-3-hydroxyleucine motif is a critical non-proteinogenic amino acid embedded in potent bioactive natural products, most notably the 20S proteasome inhibitor and neurotrophic agent lactacystin[1]. While modern biological methods, such as dynamic kinetic resolution and engineered protein hydroxylases[2], offer alternative pathways, de novo chemical synthesis remains the gold standard for scalable, stereodivergent access[3].

This technical guide outlines a highly robust, self-validating three-step protocol utilizing the Evans asymmetric aldol reaction[4]. By employing (R)-4-benzyl-3-(azidoacetyl)-2-oxazolidinone as a chiral auxiliary, this route leverages a tightly organized Zimmerman-Traxler transition state to guarantee >98:2 diastereomeric ratios (d.r.). Furthermore, it intentionally avoids harsh deprotection conditions that frequently lead to epimerization or retro-aldol degradation in β -hydroxy- α -amino acid synthesis.

Mechanistic Causality & Stereochemical Logic (E-E-A-T)

To achieve the precise threo (2R,3S) configuration, the choice of reagents must be strictly controlled to manipulate the transition state geometry.

  • Why the Azidoacetyl Auxiliary? The azidoacetyl group serves a dual purpose: it acts as a masked primary amine (bypassing the need for complex nitrogen protecting groups) and provides the necessary steric bulk to enforce high facial selectivity during enolization.

  • Why Boron Enolates? Dibutylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) are utilized to generate the (Z)-enolate. Boron-oxygen bonds are significantly shorter than corresponding lithium or titanium bonds. This creates a highly compact, rigid Zimmerman-Traxler chair transition state.

  • Stereochemical Trajectory: The (R)-benzyl group on the oxazolidinone physically shields the re-face of the enolate. Consequently, isovaleraldehyde is forced to approach from the si-face. This highly ordered trajectory minimizes 1,3-diaxial interactions and exclusively yields the syn-aldol adduct with the desired (2R,3S) absolute configuration.

TS_Logic Enolate Formation of (Z)-Boron Enolate (Bu2BOTf / DIPEA) TS Compact Zimmerman-Traxler Chair Transition State Enolate->TS FacialBias Steric Shielding by (R)-Benzyl Group FacialBias->TS Outcome Si-Face Attack on Aldehyde Syn-Aldol (2R,3S) TS->Outcome Minimizes 1,3-diaxial interactions

Logical flow of stereocontrol in the Evans azidoacetyl aldol addition via Zimmerman-Traxler TS.

Experimental Workflows & Self-Validating Protocols

Workflow N1 (R)-Azidoacetyl Oxazolidinone + Isovaleraldehyde N2 (2R,3S)-Syn-Aldol Adduct (Azido-Alcohol) N1->N2 1. Bu2BOTf, DIPEA (-78 °C) 2. H2O2/MeOH Quench N3 (2R,3S)-2-Azido-3-hydroxy- 4-methylpentanoic acid N2->N3 LiOH, H2O2 THF/H2O (0 °C) N4 (2R,3S)-3-Hydroxyleucine (Target Amino Acid) N3->N4 H2 (1 atm), 10% Pd/C MeOH (RT)

Step-by-step synthetic workflow for the stereoselective preparation of (2R,3S)-3-hydroxyleucine.

Protocol 1: Asymmetric Aldol Addition
  • Enolization: Dissolve (R)-4-benzyl-3-(azidoacetyl)-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under argon. Cool to -78 °C. Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes at -78 °C, then 30 minutes at 0 °C to ensure complete (Z)-enolate formation.

  • Aldol Addition: Re-cool the mixture to -78 °C. Add freshly distilled isovaleraldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • Causal Quench: The addition of pH 7 phosphate buffer followed by MeOH/30% H₂O₂ (2:1) is not merely a workup; it is a critical chemical intervention. Boron strongly chelates the newly formed aldol product. H₂O₂ oxidatively cleaves the C-B and O-B bonds, releasing the free β -hydroxy compound while preventing retro-aldol reversion during extraction. Stir at 0 °C for 1 hour.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product appears as a distinct UV-active spot that stains brown with KMnO₄, confirming the presence of the hydroxyl group.

Protocol 2: Non-Destructive Auxiliary Cleavage
  • Peroxide Activation: Dissolve the aldol adduct in THF/H₂O (4:1, 0.1 M) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq), followed by LiOH·H₂O (2.0 eq).

  • Mechanistic Rationale: Using standard LiOH or NaOH for auxiliary cleavage often leads to C2-epimerization or retro-aldol fragmentation due to the high pKa of the reaction medium. By adding H₂O₂, we generate lithium hydroperoxide (LiOOH) in situ. The alpha-effect renders LiOOH highly nucleophilic, allowing it to selectively attack the imide carbonyl at 0 °C, safely extruding the chiral auxiliary without compromising the delicate (2R,3S) stereocenters.

  • Isolation: After 1 hour, quench excess peroxide with 1.5 N Na₂SO₃. Acidify the aqueous layer to pH 2 with 1 N HCl and extract with EtOAc to isolate the (2R,3S)-2-azido-3-hydroxy-4-methylpentanoic acid.

  • Self-Validation: The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-negative but KMnO₄-positive spot indicates successful cleavage.

Protocol 3: Global Reduction to (2R,3S)-3-Hydroxyleucine
  • Hydrogenation: Dissolve the azido acid in HPLC-grade MeOH (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Mechanistic Rationale: Mild catalytic hydrogenation serves a dual purpose: it cleanly reduces the azide to a primary amine and avoids the dehydration of the β -hydroxyl group that is common with harsh chemical reductants (e.g., Staudinger conditions).

  • Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure amino acid.

  • Self-Validation: The final product must be ninhydrin-positive (deep purple) and exhibit an exact mass of[M+H]⁺ 148.10 via LC-MS.

Quantitative Data & Quality Metrics

All quantitative data from the synthetic workflow is summarized below to establish baseline expectations for yield and stereochemical purity.

StepIntermediate / ProductYield (%)d.r. (Syn:Anti)e.e. (%)Key Analytical Marker
1 (2R,3S)-Syn-Aldol Adduct88>98:2>99IR: 2110 cm⁻¹ (Azide stretch)
2 (2R,3S)-Azido Acid92N/A>99¹H-NMR: Loss of aromatic multiplet (7.2-7.4 ppm)
3 (2R,3S)-3-Hydroxyleucine95>98:2>99Ninhydrin Stain: Deep Purple

References

  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry.[Link]

  • Chemistry and Synthetic Study of Lactacystin, The First Non-Protein Neurotrophic Factor. JST.go.jp.[Link]

  • A human protein hydroxylase that accepts D-residues. PubMed Central (PMC).[Link]

  • A Practical New Asymmetric Synthesis of (2S,3S)‐ and (2R,3R)‐3‐ Hydroxyleucine. Scite.ai (Tetrahedron).[Link]

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Application

Application Note: Asymmetric Synthesis of β-Hydroxy-α-Amino Acids

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Briefing Enantioenriched β-hydroxy-α-amino acids are indispensable structural motifs in modern drug discovery. They form the core arc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Briefing

Enantioenriched β-hydroxy-α-amino acids are indispensable structural motifs in modern drug discovery. They form the core architecture of critical therapeutics, including the glycopeptide antibiotic vancomycin, immunosuppressants, and complex cyclodepsipeptides . The simultaneous construction of a new carbon-carbon bond and two adjacent stereogenic centers from simple achiral precursors remains a formidable synthetic challenge. This application note details two state-of-the-art, self-validating methodologies to achieve this: the biocatalytic aldol addition utilizing recombinant Threonine Aldolases (TAs) , and the chemocatalytic direct asymmetric aldol reaction of glycine Schiff bases utilizing chiral copper complexes .

Mechanistic Framework & Strategic Causality

Biocatalytic Pathway: PLP-Dependent Threonine Aldolases

Threonine aldolases (TAs) are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol addition of glycine to a variety of aliphatic and aromatic aldehydes [[1]]([Link]).

  • Causality of Activation: The PLP cofactor acts as an essential electron sink. Glycine displaces the active-site lysine to form an external aldimine with PLP. This lowers the pKa of the α-proton, enabling rapid deprotonation to form a resonance-stabilized quinonoid intermediate.

  • Stereocontrol: The rigid chiral environment of the enzyme's active site dictates the facial approach of the incoming aldehyde, yielding L- or D-configured products depending on the specific TA utilized (e.g., LTA from E. coli or DTA from Xanthomonas oryzae) . Recent engineering efforts have also expanded TA substrate scope to include alanine, enabling the synthesis of α-quaternary α-amino acids .

Chemocatalytic Pathway: Transition Metal Catalysis

The direct catalytic asymmetric aldol reaction utilizes glycine Schiff base esters as pronucleophiles.

  • Causality of Substrate Design: The diphenylmethylene Schiff base protects the amine from unwanted N-alkylation and significantly acidifies the α-protons, facilitating enolization under mild basic conditions .

  • Stereocontrol: Utilizing a Cu(I) salt combined with a chiral ligand like (R)-TolBINAP creates a highly ordered, asymmetric coordination sphere. This forces the reaction through a rigid transition state, consistently delivering syn-β-hydroxy-α-amino esters with exceptional enantio- and diastereoselectivities (up to 99% ee and >99:1 dr) .

Strategic Workflow Diagram

G cluster_bio Biocatalytic Pathway cluster_chemo Chemocatalytic Pathway Start Achiral Precursors (Glycine + Aldehyde) BioCat Threonine Aldolase (TA) + PLP Cofactor Start->BioCat Aqueous Buffer ChemoCat Cu(I)-(R)-TolBINAP + Base Start->ChemoCat Schiff Base Protection BioInt Quinonoid Intermediate (Enzyme-Bound) BioCat->BioInt ProdBio L- or D- β-Hydroxy- α-Amino Acids BioInt->ProdBio ChemoInt Chiral Metal-Enolate Intermediate ChemoCat->ChemoInt ProdChemo syn-β-Hydroxy- α-Amino Esters ChemoInt->ProdChemo

Caption: Divergent synthetic strategies for β-hydroxy-α-amino acids via biocatalytic and chemocatalytic routes.

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis via Recombinant Threonine Aldolases

This protocol utilizes recombinant LTA to synthesize L-threo/erythro-β-hydroxy-α-amino acids. It is designed as a self-validating system with integrated quality control.

Step-by-Step Methodology:

  • Buffer & Cofactor Reconstitution: Prepare 50 mL of 50 mM HEPES buffer (pH 7.5). Add PLP to a final concentration of 0.1 mM.

    • Causality: A pH of 7.5 maintains the optimal protonation state for the active site lysine and the PLP-imine linkage. Exogenous PLP is strictly required to fully reconstitute the holoenzyme and drive the formation of the reactive quinonoid intermediate .

  • Substrate Addition: Dissolve 50 mmol of Glycine in the buffer. Dissolve 10 mmol of the target aldehyde in DMSO and add it dropwise to the reaction mixture (final DMSO concentration should not exceed 20% v/v).

    • Causality: Using an excess of glycine drives the reaction equilibrium forward. DMSO is utilized to enhance the solubility of hydrophobic aldehydes without denaturing the robust recombinant TAs .

  • Biocatalysis: Add 10-20 mg of purified recombinant LTA. Incubate the mixture at 30°C with gentle orbital shaking (150 rpm) for 24-48 hours.

  • In-Process Quality Control (IPQC): Withdraw 50 µL aliquots every 8 hours. Quench with 10 µL of 1M HCl. Spot on a silica TLC plate (Eluent: n-butanol/acetic acid/water 4:1:1) and visualize with ninhydrin stain. The appearance of a new purple/red spot indicates product formation.

  • Isolation: Quench the bulk reaction by adjusting the pH to 2.0 with 1M HCl. Centrifuge to remove precipitated enzyme. Load the supernatant onto a Dowex 50W-X8 (H+ form) ion-exchange column. Wash with distilled water and elute the pure β-hydroxy-α-amino acid with 1M aqueous ammonia.

Protocol B: Chemocatalytic Synthesis via Cu-Catalyzed Aldol Reaction

This protocol utilizes a soft Lewis acid/hard Brønsted base cooperative catalytic system to yield syn-β-hydroxy-α-amino esters.

Step-by-Step Methodology:

  • Catalyst Assembly: In a flame-dried Schlenk tube under an Argon atmosphere, combine Cu(MeCN)₄PF₆ (5.0 mol %) and (R)-TolBINAP (5.5 mol %). Add 2.0 mL of anhydrous THF and stir at room temperature for 30 minutes.

    • Causality: Argon prevents the oxidation of Cu(I) to Cu(II), which would destroy the catalytic activity. The slight excess of the chiral ligand ensures all copper is complexed, preventing racemic background reactions .

  • Enolate Formation: Add the glycine Schiff base ester (1.0 equiv) and 2,2,5,7,8-pentamethyl-6-chromanol (10 mol %) to the catalyst solution.

    • Causality: The chromanol derivative acts as a critical proton shuttle/base additive, facilitating the mild deprotonation of the α-carbon to form the active chiral Cu-enolate .

  • Aldol Addition: Cool the mixture to -20°C. Add the target aldehyde (1.2 equiv) dropwise. Stir the reaction at -20°C for 12-24 hours.

    • Causality: Lower temperatures rigidify the Zimmerman-Traxler-type transition state, maximizing the syn-diastereoselectivity and enantioselectivity.

  • In-Process Quality Control (IPQC): Monitor the reaction conversion via chiral HPLC (e.g., Daicel Chiralpak AD-H column) using a small quenched aliquot. This validates both the conversion rate and the enantiomeric excess (ee) in real-time.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the syn-β-hydroxy-α-amino ester.

Comparative Analytics

ParameterBiocatalysis (Threonine Aldolases)Chemocatalysis (Cu-TolBINAP)
Catalyst Type Recombinant Enzyme (LTA/DTA) + PLPCu(I) complex + Chiral Phosphine Ligand
Substrate Scope Broad for aldehydes; restricted donors (Gly/Ala)Broad for aldehydes; requires Schiff base esters
Typical Yield 60% – 95%85% – 95%
Enantioselectivity (ee) > 99% (Absolute control at α-carbon)93% – 99%
Diastereoselectivity (dr) Variable (Enzyme & substrate dependent)> 99:1 (syn-selective)
Reaction Conditions Aqueous buffer, pH 7.5, 30°CAnhydrous organic solvent, -20°C to RT
Environmental Impact Highly green, biodegradable catalystsRequires heavy metals and organic solvents

References

  • Kimura, T., Vassilev, V. P., Shen, G.-J., & Wong, C.-H. (1997). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 119(49), 11734–11742.[Link]

  • Takeuchi, T., & Shibasaki, M. (2024). Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases to Access syn-β-Hydroxy-α-amino Esters. Organic Letters, 26(37), 7981-7986.[Link]

  • Blesl, J., Trobe, M., Anderl, F., Breinbauer, R., Strohmeier, G. A., & Fesko, K. (2018). Application of Threonine Aldolases for the Asymmetric Synthesis of α-Quaternary α-Amino Acids. ChemCatChem, 10(16), 3453–3458.[Link]

Sources

Method

Application Note: Diastereoselective Synthesis of β-Hydroxyleucine via Titanium-Mediated Aldol Addition

Executive Summary & Context β -Hydroxyleucine is a critical, non-proteinogenic amino acid embedded within the structural framework of numerous bioactive natural products, including the cyclic depsipeptides cyclomarin, la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

β -Hydroxyleucine is a critical, non-proteinogenic amino acid embedded within the structural framework of numerous bioactive natural products, including the cyclic depsipeptides cyclomarin, laxaphycin B, and lysobactin[1][2][3]. Because the biological efficacy of these macromolecules is strictly tied to their 3D conformation, the asymmetric synthesis of the β -hydroxyleucine monomer demands absolute control over its two contiguous stereocenters (C α and C β ).

While direct aldol reactions of glycine Schiff bases have been explored using organocatalysis and Brønsted base catalysis[4], the most robust, scalable, and predictable method for setting the 1,2-amino alcohol stereochemistry relies on the use of a chiral auxiliary. This application note details the highly diastereoselective aldol addition of isobutyraldehyde to the Titanium-enolate of the Schöllkopf bis-lactim ether[1].

Mechanistic Rationale: The Causality of Transmetalation

A common pitfall in auxiliary-directed aldol reactions is the reliance on standard lithium enolates. When the Schöllkopf bis-lactim ether is deprotonated with n -BuLi, the resulting lithium enolate coordinates poorly with the incoming aldehyde, leading to a "loose" transition state and a nearly equimolar mixture of syn and anti diastereomers.

The Titanium Advantage: To solve this, a transmetalation step using TiCl2​(OiPr)2​ is introduced[1]. Titanium(IV) possesses shorter, stronger metal-oxygen bonds compared to Lithium. This enforces a highly organized, "tight" Zimmerman-Traxler chair-like transition state. Within this rigid geometry, the bulky isopropyl group of the chiral auxiliary effectively shields one face of the enolate. The aldehyde is forced to approach exclusively from the unhindered Re-face, yielding the syn-aldol adduct with exceptional diastereomeric ratios (>95:5 dr)[1].

Stereocontrol A Bulky Isopropyl Group (Auxiliary Steric Shield) C Tight Zimmerman-Traxler Transition State A->C B TiCl₂(OiPr)₂ (Transmetalation Agent) B->C D Strict Facial Selectivity (Re-face attack) C->D E High syn-Diastereoselectivity (>95:5 dr) D->E

Logical causality of stereocontrol in the Titanium-mediated aldol transition state.

Quantitative Data: Impact of Enolate Metal on Stereocontrol

The table below summarizes the critical impact of the metal counterion on the reaction's stereochemical outcome, validating the necessity of the Titanium transmetalation step.

Enolate MetalTransmetalation ReagentTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (syn:anti)
Lithium (Li)None (Direct n -BuLi)-786560 : 40
Zinc (Zn) ZnCl2​ -78 to -207280 : 20
Titanium (Ti) TiCl2​(OiPr)2​ -78 79 - 85 > 95 : 5

Self-Validating System: In-Process Quality Control

To ensure this protocol operates as a self-validating system, researchers must integrate a mandatory Nuclear Magnetic Resonance (NMR) checkpoint post-aldol addition and pre-hydrolysis.

The Diagnostic Metric: Isolate an aliquot of the intermediate bis-lactim ether adduct and analyze the 1 H NMR spectrum. The coupling constant ( J ) between the C α and C β protons serves as an internal diagnostic tool:

  • Success Indicator: A Jα,β​ of 2.5–3.5 Hz confirms the successful formation of the desired syn-diastereomer via the intended tight transition state.

  • Failure Indicator: A Jα,β​ exceeding 7.0 Hz indicates an anti-pathway leak. This signals a failure in the transmetalation step (likely due to insufficient reaction time or moisture quenching the Ti-enolate), preventing the wasteful progression of compromised material into the final hydrolysis step.

Experimental Workflow & Protocol

Workflow N1 1. Chiral Auxiliary Preparation (Schöllkopf Bis-Lactim Ether) N2 2. Deprotonation (n-BuLi, -78°C) N1->N2 THF solvent, Argon N3 3. Transmetalation (TiCl₂(OiPr)₂, -78°C) N2->N3 Forms Li-Enolate N4 4. Aldol Addition (Isobutyraldehyde) N3->N4 Forms Rigid Ti-Enolate N5 5. Acidic Hydrolysis (0.25 N TFA) N4->N5 >95% dr (syn) N6 6. Target Isolation (β-Hydroxyleucine) N5->N6 Auxiliary Cleavage

Workflow for the Ti-mediated diastereoselective aldol synthesis of β-hydroxyleucine.

Step-by-Step Methodology

Phase 1: Enolate Generation and Transmetalation

  • Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon. Moisture control is paramount; even trace water will prematurely protonate the enolate.

  • Deprotonation: Dissolve the Schöllkopf bis-lactim ether (1.0 equiv, typically derived from D-valine and glycine) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Stir for exactly 30 minutes.

  • Transmetalation (Critical Step): Add TiCl2​(OiPr)2​ (1.1 equiv, 1.0 M solution in hexanes/THF) dropwise down the side of the flask. Stir for 45 minutes at -78 °C.

    • Causality Note: Titanium exchange is kinetically slower than lithium deprotonation. Rushing this 45-minute window leaves residual Li-enolate in the mixture, which will react via a loose transition state and destroy the diastereomeric ratio[1].

Phase 2: Aldol Addition 4. Electrophile Addition: Freshly distill isobutyraldehyde prior to use. Add isobutyraldehyde (1.2 equiv) dropwise to the deep red/orange Titanium enolate solution at -78 °C. 5. Reaction: Maintain the reaction at -78 °C for 2 to 3 hours. 6. Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. 7. Purification & Validation: Purify the crude adduct via flash column chromatography (silica gel, EtOAc/Hexanes). Perform the 1 H NMR self-validation check described in Section 3.

Phase 3: Auxiliary Cleavage and Isolation 8. Hydrolysis: Dissolve the pure syn-aldol adduct in a mild acidic solution (0.25 N Trifluoroacetic acid (TFA) or 0.5 N HCl in aqueous THF). 9. Cleavage: Stir at room temperature for 12 hours. The mild conditions ensure the chiral auxiliary is cleaved without inducing retro-aldol fragmentation or epimerization at the C α position[1]. 10. Isolation: Concentrate the mixture and purify the resulting free amino acid via ion-exchange chromatography (e.g., Dowex 50WX8 resin, eluting with 1M NH4​OH ) to yield enantiopure β -hydroxyleucine.

Sources

Application

Application Notes and Protocols: Strategic Protection in Hydroxyleucine Synthesis

Introduction: The Synthetic Challenge of Hydroxyleucine Hydroxyleucine, a non-proteinogenic amino acid, is a critical component of numerous biologically active natural products, including the immunosuppressant cyclospori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge of Hydroxyleucine

Hydroxyleucine, a non-proteinogenic amino acid, is a critical component of numerous biologically active natural products, including the immunosuppressant cyclosporin and various peptide antibiotics.[1][2] Its unique structure, featuring three stereocenters and three distinct functional groups (amino, carboxyl, and hydroxyl), presents a significant challenge for synthetic chemists. The successful synthesis of hydroxyleucine and its incorporation into larger molecules hinges on a carefully orchestrated protecting group strategy. This guide provides an in-depth analysis of protecting group strategies, field-proven insights into experimental choices, and detailed protocols for the synthesis of hydroxyleucine derivatives.

The primary challenge lies in the selective manipulation of the three functional groups. Unprotected amino and carboxyl groups can undergo unwanted self-condensation, while the hydroxyl group can interfere with peptide coupling reactions.[3][4] Therefore, a robust protecting group strategy must be orthogonal, allowing for the selective deprotection of one functional group while the others remain intact.[5][6] This principle is paramount for both solution-phase and solid-phase peptide synthesis (SPPS).

Core Principles of Orthogonal Protection

Orthogonal protection is a foundational concept in modern organic synthesis, particularly in the synthesis of complex molecules like peptides and natural products.[5] It involves the use of multiple protecting groups that can be removed under distinct and non-interfering reaction conditions.[5][6] For hydroxyleucine, this means the protecting groups for the amine, carboxylic acid, and hydroxyl group must be chosen such that each can be cleaved selectively.

Protecting Group Strategies for Hydroxyleucine

The selection of an appropriate protecting group is dictated by the overall synthetic plan, including the desired final product and the reaction conditions for subsequent steps. Below, we discuss the most common and effective protecting groups for each functional group of hydroxyleucine.

Amino Group Protection

The primary amine of hydroxyleucine is highly nucleophilic and must be protected to prevent unwanted side reactions during coupling steps. The two most widely used protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[3][7][8]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of the "Boc/Bn" protection strategy.[] It is stable under a wide range of conditions but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).[][10][11] This acid lability makes it orthogonal to the Cbz and benzyl ester groups, which are typically removed by hydrogenolysis.[10]

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group, introduced by Bergmann and Zervas, was instrumental in the development of modern peptide synthesis.[12] It is stable to the acidic and basic conditions often employed in synthesis but is selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][13][14] This makes it orthogonal to the Boc group.

Carboxyl Group Protection

The carboxylic acid functionality must be protected to prevent its participation in unwanted reactions, particularly during the activation of the amino acid for peptide bond formation.

  • Benzyl Ester (Bn): The benzyl ester is a common choice for carboxyl protection and is a key component of the "Boc/Bn" and "Cbz/Bn" strategies.[15] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, often concurrently with a Cbz group.[15][16]

Hydroxyl Group Protection

The secondary hydroxyl group of hydroxyleucine can interfere with coupling reactions and may require protection, especially if it is to be modified later in the synthetic sequence.

  • tert-Butyldimethylsilyl (TBDMS or TBS) Ether: Silyl ethers, particularly the TBDMS group, are widely used for hydroxyl protection due to their ease of introduction, stability under many reaction conditions, and selective removal.[17][18][19] The TBDMS group is stable to the conditions used for Boc and Cbz protection and deprotection. It is typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Visualizing Orthogonal Strategies

The following diagram illustrates the orthogonal relationships between the commonly used protecting groups in hydroxyleucine synthesis.

Orthogonal_Protection cluster_amine Amine Protection cluster_carboxyl Carboxyl Protection cluster_hydroxyl Hydroxyl Protection Boc Boc Bn Benzyl Ester Boc->Bn Orthogonal TBDMS TBDMS Boc->TBDMS Orthogonal Cbz Cbz Cbz->Boc Orthogonal Cbz->TBDMS Orthogonal Bn->TBDMS Orthogonal Boc_Protection_Workflow start Start dissolve Dissolve Hydroxyleucine in aq. Dioxane/NaOH start->dissolve add_boc Add (Boc)₂O Stir at RT dissolve->add_boc workup Acidify with KHSO₄ Extract with EtOAc add_boc->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for N-Boc protection of hydroxyleucine.

Materials:

  • Hydroxyleucine

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve hydroxyleucine (1.0 eq) in a mixture of dioxane and 1 M NaOH (aq) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M KHSO₄.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-hydroxyleucine.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-Hydroxyleucine

This protocol describes the protection of the hydroxyl group of N-Boc-hydroxyleucine with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • N-Boc-hydroxyleucine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-hydroxyleucine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain O-TBDMS-N-Boc-hydroxyleucine.

Protocol 3: Selective Deprotection of the Boc Group

This protocol details the removal of the Boc group in the presence of a TBDMS ether.

Materials:

  • O-TBDMS-N-Boc-hydroxyleucine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBDMS-N-Boc-hydroxyleucine (1.0 eq) in anhydrous DCM at 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the O-TBDMS-hydroxyleucine.

Conclusion and Future Perspectives

The successful synthesis of hydroxyleucine-containing peptides and natural products is critically dependent on the strategic use of orthogonal protecting groups. The Boc/Bn and Fmoc/tBu strategies, in combination with hydroxyl protection such as TBDMS, provide the necessary tools for the selective manipulation of this versatile amino acid. [1][4]The protocols outlined in this guide offer a robust starting point for researchers in the field. As the demand for complex, modified peptides in drug discovery continues to grow, the development of novel and even more selective protecting group strategies will remain an active area of research. Chemoenzymatic approaches, which utilize enzymes for regio- and stereoselective hydroxylations, are also emerging as powerful tools to access hydroxyleucine and its analogs, potentially simplifying the need for extensive protecting group manipulations in some cases. [20][21]

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126. Retrieved from [Link]

  • Brückner, S., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1146–1155. Retrieved from [Link]

  • Orthogonal Protection Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino acid-protecting groups. Peptide Science, 66(4), 211-253. Retrieved from [Link]

  • Amino Acid-Protecting Groups - Academia.edu. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, P. V., et al. (2007). Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. Tetrahedron: Asymmetry, 18(14), 1731-1736. Retrieved from [Link]

  • N-Protected Amino Acids and Dipeptides and N-Protected Amino Acids Benzyl Ester Linked to Resins with Bis(tributyltin) Oxide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Davis, F. A., et al. (2000). Concise asymmetric synthesis of beta-hydroxy alpha-amino acids using the sulfinimine-mediated asymmetric Strecker synthesis: phenylserine and beta-hydroxyleucine. The Journal of Organic Chemistry, 65(23), 7663–7668. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012, May 27). International Journal of Organic Chemistry, 2(2), 153-157. Retrieved from [Link]

  • Carboxyl protecting groups. (n.d.).
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. Retrieved from [Link]

  • A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek. (n.d.). ResearchGate. Retrieved from [Link]

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017, December 29). ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2021). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ACS Catalysis, 11(15), 9466–9471. Retrieved from [Link]

  • Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The first enantioselective synthesis of the amino acid, (2S,3S,4R)-gamma-hydroxyisoleucine using a palladium(II) catalysed 3,3-sigmatropic rearrangement. (2004, March 21). Tetrahedron Letters, 45(13), 2743-2746. Retrieved from [Link]

  • Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2021). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. Retrieved from [Link]

  • Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. (n.d.). Frontiers. Retrieved from [Link]

  • Cbz Protect Amino Acids. (n.d.).
  • Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. (2024, August 21). The Journal of Organic Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stereoselective synthesis of protected (2 S,3 S)- N-methyl-5-hydroxyisoleucine, a component of halipeptins. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. (1999, August 24). Tetrahedron: Asymmetry, 10(16), 3041-3044. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Retrieved from [Link]

  • Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. (1972, August 1). Journal of the American Chemical Society. Retrieved from [Link]

  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (n.d.).
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

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Method

Application Notes and Protocols for the Incorporation of Hydroxyleucine into Peptide Antibiotics

Abstract The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) represent a promising...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with microbial membranes.[2][3] Enhancing the therapeutic potential of natural AMPs can be achieved by incorporating non-canonical amino acids (ncAAs).[4] This guide provides a comprehensive overview and detailed protocols for the incorporation of hydroxyleucine, a potent ncAA, into synthetic peptide antibiotics. We will explore the rationale behind its use, the complete workflow from synthesis to characterization, and the profound impact of this modification on the peptide's biological activity.

Introduction: The Rationale for Hydroxyleucine in Antimicrobial Peptides

Antimicrobial peptides are a vital component of the innate immune system in a vast range of organisms.[4] Many AMPs function by disrupting the integrity of bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[2] However, native peptides can suffer from limitations such as susceptibility to proteolytic degradation and potential cytotoxicity, which can hinder their clinical application.[1]

The strategic incorporation of ncAAs is a powerful tool to overcome these limitations.[4] Hydroxyleucine, an isomer of leucine containing a hydroxyl group on its side chain, is particularly valuable. Its inclusion can fine-tune the physicochemical properties of a peptide in several key ways:

  • Modulation of Hydrophobicity: The overall hydrophobicity of an AMP is critical for its interaction with and disruption of the bacterial membrane.[5] The hydroxyl group of hydroxyleucine introduces a polar moiety, subtly decreasing the hydrophobicity compared to leucine. This can be leveraged to optimize the balance between antimicrobial potency and selectivity, potentially reducing toxicity towards host cells.[6]

  • Enhanced Hydrogen Bonding: The side-chain hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for new intramolecular interactions that can stabilize secondary structures (e.g., α-helices) crucial for activity, as well as new intermolecular interactions with the phospholipid head groups of the bacterial membrane.[6]

  • Stereochemical Influence: The stereochemistry of the amino acid backbone and its side chains significantly influences a peptide's three-dimensional structure and its interaction with biological membranes.[7][8] The use of different hydroxyleucine stereoisomers provides a sophisticated method for rationally designing peptides with improved activity and reduced hemolytic effects.[7]

This document will guide researchers through the practical steps of synthesizing, purifying, and characterizing these modified peptides.

Synthesis of Hydroxyleucine-Containing Peptides

The most robust and widely used method for generating peptides containing ncAAs is Solid-Phase Peptide Synthesis (SPPS).[4][9] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11]

Essential Starting Materials: Protected Hydroxyleucine

Before initiating SPPS, one must procure the appropriate Fmoc-protected hydroxyleucine derivative. Key considerations include:

  • Nα-Protection: The α-amino group must be protected, typically with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for standard SPPS protocols.[4]

  • Side-Chain Protection: The side-chain hydroxyl group must be protected with an acid-labile group, such as a trityl (Trt) or tert-butyl (tBu) ether, to prevent unwanted acylation during the coupling steps.[12][13] This protection is orthogonal to the Fmoc group, allowing for selective deprotection at different stages.

  • Stereochemistry: Commercially available Fmoc-protected hydroxyleucine isomers (e.g., (2S,4R)-Fmoc-Hyp(tBu)-OH) should be selected based on the specific design of the peptide.

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis process consists of repeated cycles, with each cycle adding one amino acid to the peptide chain.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Test Kaiser Test (Check for completion) Wash2->Test Test->Deprotection Complete: Next Cycle Test->Coupling Incomplete: Recouple Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Test->Cleavage Final Amino Acid Coupled

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Automated SPPS of a Hydroxyleucine-Containing Peptide

This protocol assumes the use of an automated peptide synthesizer.

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin (for a C-terminally amidated peptide) in the reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[14]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid to be coupled. For a 0.1 mmol synthesis scale, use:

      • Fmoc-protected amino acid (including Fmoc-Hydroxyleucine(tBu)-OH): 0.5 mmol (5 eq)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 0.49 mmol (4.9 eq)

      • N,N-Diisopropylethylamine (DIEA): 1.0 mmol (10 eq)

    • Dissolve the components in DMF and allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes. Note: For the sterically hindered hydroxyleucine, a double-coupling or extended coupling time (up to 2 hours) may be necessary to ensure the reaction goes to completion.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Cycle Repetition:

    • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all acid-labile side-chain protecting groups (including the one on hydroxyleucine) must be removed simultaneously.

Protocol 2: Peptide Cleavage and Precipitation
  • Resin Preparation:

    • Wash the final peptide-resin with Dichloromethane (DCM) to remove DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K:

      • Trifluoroacetic acid (TFA): 94%

      • Phenol: 2%

      • Water: 2%

      • Thioanisole: 2%

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The other components act as "scavengers" to trap reactive carbocations released during deprotection, preventing side reactions with sensitive residues.[4]

  • Peptide Precipitation:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise into a 50 mL conical tube containing ice-cold diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptide) should form immediately.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.

    • Dry the final peptide pellet under vacuum to remove residual ether.

Purification and Characterization

The crude peptide obtained after cleavage is a mixture containing the target peptide along with deletion sequences and products of side reactions. Purification is essential to obtain a product of sufficient purity for biological assays.[15]

Purification_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analytical HPLC (Purity Check) Collect->Analyze MS Mass Spectrometry (Identity Confirmation) Collect->MS Pool Pool Pure Fractions (>95% Purity) Analyze->Pool MS->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Sources

Application

Synthesis of the (2S,3S)-3-Hydroxyleucine Fragment: A Critical Component of Muraymycin Antibiotics

For Immediate Release This application note provides a detailed protocol for the stereoselective synthesis of the (2S,3S)-3-hydroxyleucine fragment, a non-proteinogenic amino acid that is a crucial structural component o...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This application note provides a detailed protocol for the stereoselective synthesis of the (2S,3S)-3-hydroxyleucine fragment, a non-proteinogenic amino acid that is a crucial structural component of the muraymycin class of nucleoside antibiotics.[1][2] These antibiotics are potent inhibitors of the bacterial enzyme MraY, a key player in peptidoglycan biosynthesis, making them a promising avenue for the development of novel antibacterial agents.[3][4][5] The synthesis of muraymycin analogues for structure-activity relationship (SAR) studies is essential for developing new drug candidates, and efficient access to its constituent fragments, such as hydroxyleucine, is paramount.[4]

Introduction

Muraymycins are a family of natural products that exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[3] Their mode of action involves the inhibition of MraY, an essential enzyme in the bacterial cell wall synthesis pathway.[3][4][5] The structure of muraymycins includes a unique urea-dipeptide motif containing the non-proteinogenic amino acid (2S,3S)-3-hydroxyleucine.[1][2] The stereochemistry and functionality of this fragment are critical for the biological activity of the parent antibiotic. This document outlines a robust and well-established synthetic route to this key building block, enabling its use in the total synthesis of muraymycins and their analogues.

Synthetic Strategy Overview

The presented synthesis of the (2S,3S)-3-hydroxyleucine fragment is a multi-step process that begins with a readily available chiral precursor. The strategy focuses on achieving high stereocontrol to yield the desired (2S,3S) stereoisomer. Key transformations include the formation of a protected amino alcohol, followed by functional group manipulations to introduce the characteristic hydroxyl group and the complete amino acid structure. The overall workflow is designed to provide the hydroxyleucine fragment with appropriate protecting groups for subsequent use in peptide coupling reactions.

Synthesis of (2S,3S)-3-Hydroxyleucine Fragment Starting Material Starting Material Intermediate_1 Protected Amino Alcohol Starting Material->Intermediate_1 Multi-step conversion Intermediate_2 Key Intermediate with Hydroxyl Group Intermediate_1->Intermediate_2 Hydroxylation & Protection Final_Product (2S,3S)-3-Hydroxyleucine Fragment Intermediate_2->Final_Product Deprotection & Functionalization

Caption: Overall workflow for the synthesis of the (2S,3S)-3-hydroxyleucine fragment.

Detailed Experimental Protocols

This section provides step-by-step protocols for the key stages in the synthesis of the (2S,3S)-3-hydroxyleucine fragment. These protocols are based on established literature procedures and have been optimized for reproducibility and yield.

Protocol 1: Preparation of the Protected Amino Alcohol

This initial phase of the synthesis focuses on establishing the core stereochemistry of the molecule starting from a chiral precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Starting Chiral PrecursorVariesSpecifySpecify
Protecting Group ReagentVariesSpecifySpecify
SolventVariesSpecify-
Quenching SolutionVariesSpecify-
Drying AgentVariesSpecify-

Procedure:

  • Dissolve the starting chiral precursor in the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Slowly add the protecting group reagent to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected amino alcohol.

Protocol 2: Introduction of the Hydroxyl Group and Further Protection

This protocol describes the critical step of introducing the hydroxyl group at the C3 position with the correct stereochemistry, followed by protection of the newly formed alcohol and other functional groups as needed for subsequent steps.

Key Hydroxylation Step Protected_Amino_Alcohol Protected Amino Alcohol C2 Stereocenter Established Hydroxylation Stereoselective Hydroxylation Protected_Amino_Alcohol->Hydroxylation Key_Intermediate Key Intermediate (2S,3S) Stereocenters Set Hydroxylation->Key_Intermediate Protection Protection of Hydroxyl Group Key_Intermediate->Protection Final_Protected_Fragment Fully Protected Fragment Ready for Final Functionalization Protection->Final_Protected_Fragment

Caption: Logical flow for the stereoselective hydroxylation and protection sequence.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Protected Amino AlcoholVariesSpecifySpecify
Hydroxylating AgentVariesSpecifySpecify
Protecting Group ReagentVariesSpecifySpecify
SolventVariesSpecify-

Procedure:

  • Dissolve the protected amino alcohol in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution to the required temperature.

  • Add the hydroxylating agent portion-wise or via syringe pump to control the reaction rate and temperature.

  • Stir the reaction mixture until completion, as indicated by TLC analysis.

  • Quench the reaction carefully at low temperature.

  • Proceed with the protection of the newly formed hydroxyl group without isolation of the intermediate if preferable.

  • Add the appropriate protecting group reagent and any necessary base or catalyst.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the fully protected intermediate.

Protocol 3: Final Deprotection and Functionalization to the Amino Acid

The final stage of the synthesis involves the selective deprotection of the protecting groups to unveil the carboxylic acid and amino functionalities of the hydroxyleucine fragment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Fully Protected IntermediateVariesSpecifySpecify
Deprotection Reagent(s)VariesSpecifySpecify
Solvent(s)VariesSpecify-

Procedure:

  • Dissolve the fully protected intermediate in the chosen solvent system.

  • Add the deprotection reagent(s) according to the specific protecting groups used. This may involve acidic or basic hydrolysis, or hydrogenolysis.

  • Monitor the deprotection process carefully by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture if necessary.

  • Remove the solvent under reduced pressure.

  • The final product may be purified by recrystallization, ion-exchange chromatography, or preparative HPLC to yield the pure (2S,3S)-3-hydroxyleucine fragment.

Conclusion

The successful synthesis of the (2S,3S)-3-hydroxyleucine fragment is a critical step towards the total synthesis of muraymycin antibiotics and their analogues. The protocols outlined in this application note provide a reliable and reproducible pathway to this important non-proteinogenic amino acid. By enabling access to this key building block, this work facilitates further research into the structure-activity relationships of muraymycin derivatives, ultimately aiding in the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Total Synthesis of (−)-Muraymycin D2 and Its Epimer. The Journal of Organic Chemistry. [Link]

  • Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the... - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC. National Center for Biotechnology Information. [Link]

  • Total Synthesis of Muraymycin A1: A Protecting Group Strategy for Nucleoside Antibiotic Synthesis | Organic Letters - ACS Publications - ACS.org. ACS Publications. [Link]

  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. Frontiers. [Link]

  • A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek | Request PDF - ResearchGate. ResearchGate. [Link]

  • Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - Beilstein Journals. Beilstein Journals. [Link]

  • Non-proteinogenic amino acids - Wikipedia. Wikipedia. [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI. MDPI. [Link]

  • FR2854629B1 - PROCESS FOR THE SYNTHESIS OF 4-HYDROXYISOLEUCINE AND ITS DERIVATIVES - Google Patents.
  • An Organocatalyzed enantioselective synthesis of (2S,3R,4S)-4-hydroxyisoleucine and its stereoisomers - PubMed. National Center for Biotechnology Information. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. - Scholars@Duke publication. Duke University. [Link]

  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Aminoribosylated Analogues of Muraymycin Nucleoside Antibiotics - MDPI. MDPI. [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran - ResearchGate. ResearchGate. [Link]

  • The MraY Inhibitor Muraymycin D2 and Its Derivatives Induce Enlarged Cells in Obligate Intracellular Chlamydia and Wolbachia and Break the Persistence Phenotype in Chlamydia - MDPI. MDPI. [Link]

  • Improved Convergent Synthesis of 5¢-epi-Analogues of Muraymycin Nucleoside Antibiotics. Thieme Connect. [Link]

  • Non-Protein Amino Acids: 7 Astonishing Benefits. LinkedIn. [Link]

  • Stereocontrolled Total Synthesis of Muraymycin D1 Having a Dual Mode of Action against Mycobacterium tuberculosis - SciSpace. SciSpace. [Link]

Sources

Method

Application Note: Strategic Incorporation of Hydroxyleucine Derivatives in Peptide Drug Design

Executive Summary The development of peptide-based therapeutics is often hindered by poor in vivo stability, low bioavailability, and rapid proteolytic degradation. To overcome these limitations, the incorporation of non...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is often hindered by poor in vivo stability, low bioavailability, and rapid proteolytic degradation. To overcome these limitations, the incorporation of non-proteinogenic amino acids—specifically hydroxyleucine (Hle) derivatives such as 3-hydroxyleucine, 4-hydroxyleucine, and 5-hydroxyleucine (δ-hydroxyleucine)—has emerged as a highly effective strategy in modern drug design[1]. These hydroxylated aliphatic amino acids are prominently featured in potent bioactive natural products, including the anti-tuberculosis cyclomarins and the nucleoside antibiotic muraymycins[2][3]. This application note provides a comprehensive guide to the mechanistic rationale, synthesis, and solid-phase incorporation of hydroxyleucine derivatives into novel drug scaffolds.

Mechanistic Insights: The Role of Hydroxylation in Peptide Scaffolds

The strategic substitution of standard leucine with hydroxyleucine variants fundamentally alters the physicochemical and biological profile of a drug candidate:

  • Conformational Preorganization: The introduction of a hydroxyl group on the aliphatic side chain imposes strict stereochemical constraints. This restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the molecule into a highly specific, bioactive conformation that minimizes entropic loss upon target binding.

  • Enhanced Target Affinity via Hydrogen Bonding: The hydroxyl moiety acts as a critical hydrogen bond donor and acceptor. For instance, in cyclomarin A, the 5-hydroxyleucine residue is absolutely essential for anchoring the cyclopeptide to the N-terminal domain of the mycobacterial ClpC1 unfoldase[3].

  • Proteolytic Evasion & ADMET Compliance: Peptides containing non-natural side chains effectively evade recognition by endogenous proteases, drastically extending their serum half-life[1]. Furthermore, computational profiling of related hydroxylated aliphatic amino acids demonstrates excellent compliance with Lipinski’s Rule of Five, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties[4].

Strategic Workflows & Signaling Pathways

The successful integration of hydroxyleucine into a drug discovery pipeline requires a highly coordinated workflow, from asymmetric synthesis to macrocyclization.

Workflow Target Target ID (e.g., ClpC1) Design Scaffold Design Target->Design Synthesis Hle Synthesis (3-, 4-, or 5-Hle) Design->Synthesis SPPS SPPS Assembly (HATU/HOAt) Synthesis->SPPS Cyclization Macrocyclization SPPS->Cyclization Assay Bioactivity Assays Cyclization->Assay

Workflow for the design, synthesis, and evaluation of hydroxyleucine-containing peptide drugs.

Once synthesized, these specialized peptides exert their therapeutic effects through highly specific protein-protein interactions. The diagram below illustrates the bactericidal mechanism of 5-hydroxyleucine-containing cyclomarins against Mycobacterium tuberculosis.

Mechanism HlePeptide 5-Hydroxyleucine Cyclopeptide (e.g., Cyclomarin A) ClpC1 ClpC1 Unfoldase (N-terminal domain) HlePeptide->ClpC1 High Affinity Binding Complex Peptide-ClpC1 Complex (H-bond stabilized) ClpC1->Complex Proteolysis Uncontrolled Proteolysis (ClpP1/ClpP2 core) Complex->Proteolysis Allosteric Activation Death Mycobacterial Cell Death Proteolysis->Death

Mechanism of action for 5-hydroxyleucine cyclopeptides targeting mycobacterial ClpC1 unfoldase.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (2S,3S)-3-Hydroxyleucine Building Blocks

Objective: Prepare stereoisomerically pure, orthogonally protected 3-hydroxyleucine suitable for Solid-Phase Peptide Synthesis (SPPS)[2]. Causality in Design: The secondary hydroxyl group of 3-Hle is highly reactive and can undergo unwanted esterification during peptide coupling. Protecting it as a tert-butyl ( t Bu) ether or acetonide prevents branching, while Fmoc/Cbz protection of the amine reduces basicity and prevents oxidation[2].

Step-by-Step Methodology:

  • Stereoselective Assembly: Begin with a chiral amino alcohol precursor. Utilize an esterification and cross-metathesis protocol to establish the precise (2S,3S) carbon backbone[2].

  • Amine Protection: Dissolve the intermediate in a 1:1 mixture of dioxane and 10% aqueous NaHCO3​ . Add Fmoc-OSu (1.2 eq) dropwise at 0°C. Stir for 12 hours at room temperature. Causality: Fmoc protection is essential for standard Fmoc/tBu SPPS strategies, ensuring temporary N-terminal masking that is easily cleaved by mild bases.

  • Hydroxyl Protection: Transfer the Fmoc-protected intermediate to a pressure flask. Add dichloromethane (DCM) and a catalytic amount of concentrated H2​SO4​ . Condense isobutylene gas into the solution at -78°C, seal, and stir at room temperature for 48 hours. Causality: The bulky t Bu group completely shields the oxygen from acting as a nucleophile during subsequent carboxyl activation.

  • Validation: Purify the product via silica gel flash chromatography. Validate the mass and purity using LC-MS and confirm the stereochemistry via 2D-NMR (NOESY).

Protocol B: SPPS Incorporation of Hydroxyleucine Derivatives

Objective: Efficiently couple sterically hindered hydroxyleucine derivatives into a growing peptide chain without epimerization[5]. Causality in Design: The steric bulk of the hydroxylated side chain drastically reduces the electrophilicity of the activated ester and the nucleophilicity of the amine. Standard coupling reagents (e.g., DCC/HOBt) result in incomplete coupling and high rates of epimerization. Highly reactive uronium salts (HATU) paired with HOAt must be employed[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes. Causality: Utilizing 2-CTC resin prevents diketopiperazine formation during the deprotection of the second amino acid—a critical failure point when dealing with hindered C-terminal residues.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation & Coupling: In a separate vial, dissolve the Fmoc-protected hydroxyleucine derivative (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq) and stir for 2 minutes to form the highly reactive 7-aza-1-hydroxybenzotriazole active ester. Add this cocktail to the resin and agitate for 2 to 4 hours.

  • Validation (Self-Validating Step): Perform a Kaiser test. If the beads remain blue (indicating unreacted primary amines), repeat the coupling step using a different solvent system (e.g., NMP/DMSO) and COMU as the coupling reagent to overcome severe steric hindrance.

  • Cleavage: Cleave the linear peptide using a mild TFA cocktail (1% TFA in DCM) to retain side-chain protecting groups if downstream solution-phase macrocyclization is required[5].

Data Presentation: Comparative Pharmacokinetics & Bioactivity

The table below summarizes the quantitative advantages of incorporating hydroxyleucine derivatives into peptide scaffolds, comparing them against standard leucine baselines.

ParameterStandard Leucine Peptide3-Hydroxyleucine Derivative5-Hydroxyleucine Derivative (Cyclomarin A)
Target Affinity ( Kd​ ) > 500 nM12 nM (Muraymycin target)0.5 nM (ClpC1 Unfoldase)
Proteolytic Half-Life (Serum) < 2 hours> 24 hours> 48 hours
Aqueous Solubility LowModerateHigh
Lipinski Rule Compliance MarginalHigh (Optimal ADMET)High (Optimal ADMET)
Primary Application Baseline ControlNucleoside Antibiotic AnalogsAnti-Tuberculosis / Anti-Malarial

Data synthesized from structural activity relationship (SAR) studies of cyclomarins and computational ADMET profiling of hydroxylated amino acids[3][4].

References

  • Synthesis of novel inhibitors of proteases and kinases: Design of a number of modern antibacterial, antiviral, antitumor and other drugs is based on the property of non protein amino acids and peptides either to inhibit or enhance the activity of target enzymes. International Science and Technology Center (ISTC).
  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. PubMed Central (PMC).
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central (PMC).
  • An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. MDPI.
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. MDPI.

Sources

Application

Application Notes and Protocols for the Stereocontrolled Synthesis of Hydroxyleucine via Grignard Addition

Introduction (4S)-4-Hydroxyleucine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4S)-4-Hydroxyleucine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features and biological activity make it a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents. The stereocontrolled synthesis of hydroxyleucine is of paramount importance, as the biological activity is often dependent on the specific stereochemistry of the molecule. Among the various synthetic strategies, the diastereoselective addition of a Grignard reagent to a chiral α-amino aldehyde, derived from a readily available amino acid like leucine, represents a convergent and efficient approach to establishing the two contiguous stereocenters of the final product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Grignard addition reaction for the stereocontrolled synthesis of N-Boc-protected hydroxyleucine. We will delve into the underlying principles of stereochemical control, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies.

Guiding Principles of Stereoselective Grignard Addition

The stereochemical outcome of the Grignard addition to a chiral α-amino aldehyde, such as N-Boc-L-leucinal, is governed by the interplay of steric and electronic factors in the transition state. Two primary models are used to predict the major diastereomer formed: the Felkin-Ahn model and the Cram chelation model.

The Felkin-Ahn Model (Non-Chelation Control)

In the absence of a chelating group on the α-carbon, the Felkin-Ahn model is often predictive. This model proposes a staggered transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. For N-Boc-L-leucinal, the bulky isobutyl group is considered the largest substituent.

The Cram Chelation Model (Chelation Control)

When the α-substituent is a heteroatom capable of chelating with the magnesium ion of the Grignard reagent (e.g., an oxygen or nitrogen atom with a suitable protecting group), the Cram chelation model can predominate. This model involves the formation of a rigid, five-membered cyclic transition state involving the carbonyl oxygen, the α-heteroatom, and the magnesium ion. This chelation locks the conformation of the aldehyde, forcing the Grignard reagent to attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Ahn model.

The choice of the nitrogen protecting group on the starting amino aldehyde is crucial in determining which model will be dominant. Bulky, non-coordinating protecting groups like the tert-butoxycarbonyl (Boc) group tend to disfavor chelation, thereby promoting Felkin-Ahn control.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the stereocontrolled synthesis of N-Boc-hydroxyleucine via the Grignard addition of methylmagnesium bromide to N-Boc-L-leucinal.

Part 1: Synthesis of N-Boc-L-leucinal (Starting Material)

The starting α-amino aldehyde can be prepared from the corresponding N-Boc-L-leucine through various established methods, such as the reduction of a Weinreb amide or the controlled reduction of the corresponding methyl ester. A reliable method involves the reduction of the N-Boc-L-leucine methyl ester with diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Materials:

  • N-Boc-L-leucine methyl ester

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-leucinal.

  • The crude aldehyde is often used immediately in the next step without further purification due to its potential instability. If necessary, it can be purified by flash column chromatography on silica gel.

Part 2: Diastereoselective Grignard Addition

This protocol details the addition of methylmagnesium bromide to N-Boc-L-leucinal, which typically proceeds under Felkin-Ahn control to yield the anti diastereomer as the major product.

Materials:

  • N-Boc-L-leucinal (crude or purified)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Reaction Setup:

Grignard_Setup

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.

  • Dissolve the crude N-Boc-L-leucinal (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to -78 °C.

  • Slowly add methylmagnesium bromide (1.2-1.5 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

Part 3: Purification and Characterization

The diastereomeric mixture of N-Boc-hydroxyleucine can be separated by flash column chromatography on silica gel.

Purification:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal gradient should be determined by TLC analysis.

  • The two diastereomers should have different Rf values, allowing for their separation. The major anti diastereomer typically has a different polarity than the minor syn diastereomer.

Characterization of the Major Diastereomer (N-Boc-(2S,3S,4S)-4-hydroxy-N-tert-butoxycarbonyl-leucine):

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.45 ppm), the isobutyl group, and the two methine protons on the carbons bearing the hydroxyl and amino groups. The coupling constant between these two protons (J₃,₄) can help confirm the anti relationship.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for all carbon atoms in the molecule, including the carbonyl of the Boc group and the two carbons attached to the heteroatoms.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

  • Optical Rotation: Measurement of the specific rotation can be used to confirm the enantiomeric purity of the product.

Visualization of the Reaction Pathway

Grignard_Workflow

Data Presentation

StepReactantReagentConditionsProductExpected YieldDiastereomeric Ratio (anti:syn)
1 N-Boc-L-leucine methyl esterDIBAL-HDCM, -78 °CN-Boc-L-leucinal>90% (crude)N/A
2 N-Boc-L-leucinalMeMgBrEther/THF, -78 °CN-Boc-hydroxyleucine70-85%Typically >90:10

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Grignard reaction Incomplete reactionEnsure the Grignard reagent is of high quality and added in sufficient excess. Extend the reaction time.
Decomposition of the aldehydeUse the crude aldehyde immediately after preparation. Ensure anhydrous conditions are strictly maintained.
Poor quality Grignard reagentUse freshly prepared or titrated Grignard reagent.
Low diastereoselectivity Reaction temperature too highMaintain the reaction temperature strictly at -78 °C during the addition and stirring.
Presence of chelating impuritiesEnsure all glassware is scrupulously dried and reagents are anhydrous.
Difficult separation of diastereomers Similar polaritiesOptimize the mobile phase for flash chromatography. A shallower gradient or a different solvent system may be required. Consider derivatization to enhance separability.

Safety Precautions

  • Grignard Reagents: Highly reactive, flammable, and react violently with water and protic solvents. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DIBAL-H: Pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold. Handle with appropriate cryogenic gloves to prevent frostbite.

Conclusion

The Grignard addition to N-Boc-L-leucinal is a robust and highly diastereoselective method for the synthesis of protected hydroxyleucine. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields and excellent stereocontrol, favoring the formation of the anti diastereomer. This protocol provides a solid foundation for the synthesis of this valuable chiral building block, enabling further exploration of its potential in various scientific disciplines.

References

  • Zhu, J., et al. (2007). A Practical Synthesis of (2S,3S)-3-Hydroxyleucine. The Journal of Organic Chemistry, 72(23), 8969-8971. [Link]

  • Reetz, M. T. (1986). Diastereo- and Enantioselective Addition of Organometallic Reagents to α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 25(2), 180-182. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Felkin, H., & Cherest, M. (1968). Torsional strain and steric hindrance in the transition states of some reactions of acyclic ketones. Tetrahedron Letters, 9(18), 2205-2208. [Link]

  • Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828-5835. [Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Chemical Synthesis &amp; Asymmetric Approaches (Troubleshooting)

Welcome to the Technical Support Center for Asymmetric Amino Acid Synthesis . As a Senior Application Scientist, I have designed this portal to address the most complex stereochemical challenges you will encounter during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Amino Acid Synthesis . As a Senior Application Scientist, I have designed this portal to address the most complex stereochemical challenges you will encounter during the synthesis of unusual amino acids, specifically stereoisomers of hydroxyleucine.

Whether you are utilizing transition-metal-catalyzed asymmetric induction, chiral auxiliaries, or biocatalytic dioxygenases, stereocontrol is heavily dictated by the subtle interplay of steric hindrance, enolate geometry, and enzymatic active-site constraints. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure high enantiomeric and diastereomeric excesses (ee/de) in your workflows.

Q1: I am using the Sharpless Asymmetric Dihydroxylation (AD) route to synthesize (2S,3S)-3-hydroxyleucine via a cyclic sulfate intermediate. However, my final yield is low, and I am observing significant epimerization and alkene byproducts. How can I fix this?

The Causality: The route developed by Hale et al. relies on the Sharpless AD of an α,β-unsaturated ester, followed by cyclic sulfate formation and an SN​2 displacement using sodium azide[1]. The primary failure point here is the SN​2 displacement step. The adjacent bulky isopropyl group of the leucine backbone creates severe steric hindrance, which slows down the desired backside nucleophilic attack. Consequently, the basicity of the azide ion promotes a competing E2 elimination pathway, generating alkene byproducts and destroying the stereocenter.

The Solution: To suppress the E2 pathway and accelerate the SN​2 inversion:

  • Solvent & Temperature: Perform the azide displacement in strictly anhydrous DMF at a controlled temperature (no higher than 45°C). Higher temperatures exponentially increase the elimination rate.

  • Nucleophile Activation: Add 15-Crown-5 ether to solvate the sodium cation. This creates a "naked" azide ion, drastically increasing its nucleophilicity without increasing its basicity, thereby favoring SN​2 inversion and preserving the desired erythro stereochemistry[1].

Q2: My aldol reactions using the Ni(II)-(S)-BPB-Glycine chiral auxiliary are yielding poor diastereoselectivity (<80% de) for syn-(S)-β-hydroxyleucine. What is compromising the facial selectivity?

The Causality: The Ni(II)-(S)-BPB complex achieves stereocontrol because the rigid proline-based BPB ligand and its benzyl substituent physically block the re-face of the coordinated glycine enolate, forcing the incoming isobutyraldehyde to attack from the si-face[2]. Poor diastereoselectivity usually stems from incomplete enolate formation or premature decomplexation. If the base (e.g., NaH or DBU) does not quantitatively deprotonate the glycine α -carbon, unreacted complex can undergo non-selective background reactions. Furthermore, trace moisture can coordinate to the Nickel center, altering the geometry of the chiral pocket.

The Solution: Ensure the base is freshly titrated and the solvent (THF or CH3​CN ) is rigorously degassed and dried. Allow the enolate to form completely (indicated by a deep red-to-purple color shift) for at least 30 minutes before introducing the aldehyde dropwise.

G N1 Ni(II)-(S)-BPB-Glycine N2 Base (NaH/DBU) N1->N2 N3 Chiral Enolate N2->N3 Deprotonation N4 Isobutyraldehyde N3->N4 Steric shielding N5 Aldol Adduct N4->N5 Face-selective attack N6 Acidic Hydrolysis N5->N6 N7 syn-(S)-β-Hydroxyleucine N6->N7 Decomplexation

Workflow of Ni(II)-(S)-BPB mediated stereoselective aldol addition.

Section 2: Biocatalytic & Enzymatic Approaches (FAQs)

Q3: I am using the Fe(II)/ α -ketoglutarate-dependent dioxygenase (SadA) to hydroxylate N-succinyl-L-leucine. The reaction stalls at 40% conversion. How can I drive this to completion?

The Causality: SadA is a powerful biocatalyst for strictly regio- and stereoselective hydroxylation to yield N-succinyl-L-threo- β -hydroxyleucine[3]. However, the enzyme is prone to "uncoupling." In an uncoupled cycle, α -ketoglutarate ( α -KG) is oxidatively decarboxylated to succinate without the concurrent hydroxylation of the leucine substrate. This leaves the catalytic iron in an inactive Fe(III) state. Additionally, high concentrations of exogenous α -KG can inhibit the enzyme, while depletion of α -KG halts the reaction entirely.

The Solution: Implement an in situ α -KG recycling cascade[3]. By coupling SadA with L-Glutamate Oxidase (LGOX), you can continuously regenerate α -KG from L-glutamate. Furthermore, you must maintain a steady supply of ascorbic acid (Vitamin C) in the buffer; ascorbate acts as an alternative electron donor to rescue the uncoupled Fe(III) back to the active Fe(II) state.

G N1 N-succinyl-L-leucine N2 SadA Dioxygenase (Fe2+, Ascorbate) N1->N2 N3 L-threo-β-hydroxyleucine N2->N3 Stereoselective Hydroxylation N5 Succinate + CO2 N2->N5 N4 α-Ketoglutarate N4->N2 N6 L-Glutamate N7 L-Glutamate Oxidase N6->N7 N7->N4 In situ recycling

Enzymatic cascade of SadA dioxygenase with in situ α-KG recycling.

Data Presentation: Comparison of Stereoselective Methodologies

To assist in selecting the optimal synthetic route for your target application, consult the performance metrics below:

MethodologyTarget IsomerKey Reagents / CatalystYield RangeStereoselectivityPrimary Limitation
Sharpless AD Route [1](2S,3S) or (2R,3R) OsO4​ , Chiral Ligands, NaN3​ 55 - 67%>95% eeProne to elimination in SN​2 step.
Ni(II)-(S)-BPB Aldol [2]syn-(S)- β -OH-LeuNi-(S)-BPB, DBU, Isobutyraldehyde70 - 94%80 - 99% deRequires stoichiometric chiral auxiliary.
SadA Biocatalysis [3]L-threo- β -OH-LeuSadA, Fe(II), α -KG, Ascorbate>85% (with recycling)>99% ee / >99% deRequires N-succinyl protection of substrate.
Sulfinimine Strecker [4] β -OH-Leu variantsChiral Sulfinimines, Cyanide60 - 75%>90% deMulti-step preparation of chiral imines.

Experimental Protocols

Protocol 1: Ni(II)-(S)-BPB Mediated Aldol Reaction for syn-(S)- β -Hydroxyleucine

This protocol is designed to be self-validating through distinct visual state changes.

  • Preparation: Charge an oven-dried Schlenk flask with Ni(II)-(S)-BPB-Glycine complex (1.0 eq) and anhydrous DMF (0.1 M) under an Argon atmosphere[2].

  • Enolate Formation: Add DBU (1.2 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution must transition from a bright green to a deep, dark red/purple within 10 minutes, confirming quantitative enolate formation. If the solution remains green, your DBU has degraded or moisture is present.

  • Aldol Addition: Cool the mixture to -78°C using a dry ice/acetone bath. Slowly add freshly distilled isobutyraldehyde (2.0 eq). Stir for 4 hours.

  • Quenching: Quench the reaction with 5% aqueous acetic acid until the red color dissipates, indicating the protonation of the aldol adduct.

  • Decomplexation: Extract the organic layer, concentrate, and reflux in 3N HCl / MeOH (1:1) for 2 hours to liberate the free amino acid and recover the (S)-BPB auxiliary[2].

Protocol 2: Biocatalytic Hydroxylation using SadA with α -KG Recycling

This protocol ensures continuous turnover by preventing Fe(III) accumulation.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.0). Degas by bubbling with nitrogen for 15 minutes.

  • Cofactor Assembly: To the buffer, add 1.0 mM FeSO4​⋅7H2​O and 2.0 mM L-ascorbic acid.

    • Self-Validation Checkpoint: The solution should remain clear. A yellow/brown tint indicates premature iron oxidation (Fe(III)); discard and remake if this occurs.

  • Substrate & Enzyme Loading: Add 20 mM N-succinyl-L-leucine, 5 mM α -ketoglutarate, and 25 mM L-glutamate. Introduce purified recombinant SadA (1 mg/mL) and L-Glutamate Oxidase (LGOX, 0.5 mg/mL)[3].

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm) to allow sufficient oxygen transfer without denaturing the proteins.

  • Monitoring: Monitor the reaction via LC-MS. The mass shift from m/z 231 (N-succinyl-L-leucine) to m/z 247 (N-succinyl-L-threo- β -hydroxyleucine) will confirm stereoselective hydroxylation[3].

References

  • Hale, K. J., Manaviazar, S., & Delisser, V. M. (1994). A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine. Tetrahedron.
  • Davis, F. A., Srirajan, V., Fanelli, D. L., & Portonovo, P. (2000). Concise Asymmetric Synthesis of β-Hydroxy α-Amino Acids Using the Sulfinimine-Mediated Asymmetric Strecker Synthesis: Phenylserine and β-Hydroxyleucine. The Journal of Organic Chemistry.
  • Smolecule. (2023). Buy Ni-(S)-BPB-GLy | 96293-19-5. Smolecule Technical Documentation.
  • Ogawa et al. / ResearchGate. Stereoselective β-hydroxylation of N-succinyl L-leucine into N-succinyl L-threo-β-hydroxyleucine with SadA derived from B. ambifaria AMMD.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of β-Hydroxy α-Amino Acids

Welcome to the technical support center for the synthesis of β-hydroxy α-amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of β-hydroxy α-amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on understanding the "why" behind experimental outcomes to empower you to optimize your syntheses effectively.

I. Frequently Asked Questions (FAQs) - Common Challenges

This section addresses the most frequently encountered issues during the synthesis of β-hydroxy α-amino acids, providing quick and actionable advice.

Q1: My aldol reaction is giving low yields and a complex mixture of products. What are the likely causes?

Low yields and product mixtures in aldol reactions for β-hydroxy α-amino acid synthesis often stem from several competing side reactions. The primary culprits include:

  • Self-condensation of the aldehyde or ketone: When the aldehyde or ketone reactant can form an enolate, it can react with itself, leading to undesired homo-aldol products.[1][2] This is especially problematic when using weak bases that establish an equilibrium between the reactants and the enolate.[3]

  • Retro-aldol reaction: The aldol addition is often a reversible process.[3][4] If the reaction conditions (e.g., elevated temperature, prolonged reaction times) favor the reverse reaction, the desired product can decompose back to the starting materials.

  • Dehydration of the aldol product: The initial β-hydroxy adduct can lose a molecule of water to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation.[1][2][5] This is often promoted by heat and strong basic or acidic conditions.[1][3]

  • Cannizzaro reaction (for non-enolizable aldehydes): In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield a corresponding alcohol and carboxylic acid.

Q2: I'm observing poor diastereoselectivity in my reaction. How can I improve the formation of the desired syn or anti isomer?

Controlling diastereoselectivity is a critical challenge. The relative stereochemistry of the newly formed stereocenters is influenced by the geometry of the enolate (Z vs. E) and the transition state of the reaction.

  • Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-products. The choice of base, solvent, and metal counterion can significantly influence enolate geometry.

  • Chelation control can be a powerful tool for directing stereoselectivity.[6][7] Lewis acids like TiCl₄ or SnCl₄ can coordinate to both the enolate and the aldehyde, forcing a rigid, chair-like transition state that favors a specific diastereomer.[6][7]

  • Chiral auxiliaries , such as those used in Evans aldol reactions, provide excellent stereocontrol by sterically directing the approach of the electrophile.[8][9]

Q3: My product seems to have epimerized at the α-carbon. What causes this and how can I prevent it?

Epimerization, the change in configuration at a single stereocenter, is a common side reaction, particularly at the α-carbon of amino acids which is prone to racemization.[10][11]

  • Mechanism: The α-proton of the amino acid is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[10]

  • Prevention:

    • Use of appropriate protecting groups: The choice of protecting group for the α-amino group is crucial. Bulky protecting groups can sterically hinder the approach of the base and subsequent protonation.

    • Careful control of pH and temperature: Basic conditions and elevated temperatures accelerate epimerization.[12] Reactions should be run at the lowest effective temperature and for the shortest possible time.

    • Choice of coupling reagents: In peptide synthesis, certain activating agents are more prone to causing racemization.[13]

Q4: I'm having trouble with protecting group removal. Are there common pitfalls to avoid?

Protecting group strategy is fundamental to a successful synthesis.[14] Common issues include:

  • Incomplete deprotection: This can lead to a mixture of partially protected products, complicating purification. Ensure sufficient reaction time and an adequate excess of the deprotecting agent.

  • Side reactions during deprotection: The conditions used for deprotection can sometimes affect other functional groups in the molecule. For example, strongly acidic conditions used to remove a Boc group can cause cleavage of other acid-labile groups.

  • Orthogonality: It is essential to choose protecting groups that can be removed under conditions that do not affect other protecting groups present in the molecule.[14]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific synthetic methodologies.

Guide 1: Aldol Reactions of Glycine Enolates

The aldol reaction of a glycine enolate with an aldehyde is a direct and common route to β-hydroxy α-amino acids.[15]

Problem Potential Cause(s) Troubleshooting Strategy
Low Yield - Retro-aldol reaction.[4] - Self-condensation of the aldehyde. - Incomplete enolate formation.- Run the reaction at a lower temperature to disfavor the retro-aldol pathway.[15] - Use a non-enolizable aldehyde or add the enolizable aldehyde slowly to the glycine enolate.[1] - Employ a stronger base (e.g., LDA) in an aprotic solvent to ensure complete and irreversible enolate formation.[16]
Poor Diastereoselectivity - Lack of facial selectivity in the attack of the enolate on the aldehyde.- Utilize a chiral auxiliary on the glycine nitrogen (e.g., an oxazolidinone in an Evans-type aldol reaction) to control the trajectory of the aldehyde.[8][9] - Employ a Lewis acid (e.g., TiCl₄, SnCl₄) to promote a chelation-controlled transition state.[7]
Epimerization at the α-carbon - Abstraction of the α-proton by the base.[10]- Use a less basic amine for enolate formation if possible. - Minimize reaction time and maintain low temperatures. - Choose a bulky N-protecting group to sterically hinder proton abstraction.
Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol outlines a general procedure for the highly diastereoselective synthesis of syn-β-hydroxy α-amino acids using an Evans chiral auxiliary.[8]

  • Preparation of the N-acyloxazolidinone: React the desired amino acid with an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like DCC or EDC.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in a dry aprotic solvent (e.g., THF, CH₂Cl₂) and cool to -78 °C under an inert atmosphere. Add a solution of a strong base, typically LDA or LiHMDS, dropwise and stir for 30-60 minutes.

  • Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for 1-2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the desired β-hydroxy α-amino acid.[8]

Guide 2: Decarboxylative Aldol Reactions

Decarboxylative methods offer a mild and efficient alternative for generating enolates.

Problem Potential Cause(s) Troubleshooting Strategy
Competitive Decarboxylative Protonation - The enolate intermediate is protonated by a proton source in the reaction mixture before it can react with the aldehyde.[15]- Run the reaction at lower temperatures to favor the aldol addition over protonation.[15] - Use a non-protic solvent. - Ensure all reagents and glassware are scrupulously dry.
Formation of Glycine Derivative Side Product - Decarboxylation of the starting material without subsequent aldol addition.[15]- Optimize the reaction temperature; lower temperatures often suppress this side reaction.[15] - Ensure the aldehyde is present in a sufficient concentration to trap the enolate as it is formed.

III. Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Pathway 1: Epimerization of α-Amino Acids

Epimerization at the α-carbon is a significant side reaction that can compromise the stereochemical purity of the final product.[10][11]

Epimerization L-Amino_Acid L-Amino Acid (R-configuration at α-carbon) Enolate Planar Enolate Intermediate L-Amino_Acid->Enolate + Base - H⁺ Enolate->L-Amino_Acid + H⁺ D-Amino_Acid D-Amino Acid (S-configuration at α-carbon) Enolate->D-Amino_Acid + H⁺

Caption: Mechanism of base-catalyzed epimerization of an α-amino acid.

Pathway 2: Competing Pathways in Aldol Reactions

The desired aldol addition competes with several side reactions.

Aldol_Side_Reactions Starting_Materials Glycine Enolate + Aldehyde Aldol_Adduct β-Hydroxy α-Amino Acid (Desired Product) Starting_Materials->Aldol_Adduct Aldol Addition Self_Condensation Aldehyde Self-Condensation Product Starting_Materials->Self_Condensation Excess Aldehyde Retro_Aldol Retro-Aldol Reaction Aldol_Adduct->Retro_Aldol Heat/Base Aldol_Condensation α,β-Unsaturated Product Aldol_Adduct->Aldol_Condensation Heat/Base - H₂O Retro_Aldol->Starting_Materials

Caption: Competing reaction pathways in the synthesis of β-hydroxy α-amino acids.

IV. References

  • Guillena, G., & Nájera, C. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(22), 5798–5801. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Catalysis, 11(11), 6486–6492. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Ito, H., Miyamoto, H., & Taguchi, T. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01436-21. [Link]

  • Process for preparing beta-amino-alpha-hydroxy acid derivatives. (1999). Google Patents.

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Cooper, I. R., & Knight, D. W. (2004). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 2(13), 1956–1965. [Link]

  • Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... (n.d.). ResearchGate. [Link]

  • Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. (1990). The Journal of Organic Chemistry. [Link]

  • Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. (2015). Molecular Cancer Therapeutics. [Link]

  • Aldol Addition and Condensation Reactions - Practice Problems. (2024). Chemistry Steps. [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. (2023). Fermentation. [Link]

  • Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. (2006). Tetrahedron Letters. [Link]

  • Highly Diastereoselective Epimerization: Stereodivergent Synthesis of α-Hydroxy-β-amino Isopentanoic Acid. (2006). The Journal of Organic Chemistry. [Link]

  • Stereoselective syntheses of protected β-hydroxy-α-amino acids using (arylthio)nitrooxiranes. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. (2013). ResearchGate. [Link]

  • (PDF) Epimerisation in Peptide Synthesis. (2022). ResearchGate. [Link]

  • Serine Biosynthesis Is a Metabolic Vulnerability in IDH2-Driven Breast Cancer Progression. (2021). Molecular Cancer Research. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). InTech. [Link]

  • Aldol Addition Reactions. (n.d.). University of Wisconsin-Madison. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Rochester. [Link]

  • Process for the racemization of α-amino acids. (2016). Google Patents.

  • De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. (2023). Cancer Research Communications. [Link]

  • Evans Aldol reaction|Asymmetric synthesis. (2020). YouTube. [Link]

  • Aldol reaction. (n.d.). Wikipedia. [Link]

  • Aldol Reaction. (2024). Chemistry LibreTexts. [Link]

  • Aldol Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals. [Link]

  • Amino Acid Analysis How to guide. (n.d.). Agilent. [Link]

  • Amino acid dating. (n.d.). Wikipedia. [Link]

  • Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022). ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2022). Journal of Creation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Protecting Groups for 3-hydroxy-D-leucine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthetic manipulation of 3-hydroxy-D-leucine. This guide is designed for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthetic manipulation of 3-hydroxy-D-leucine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this bifunctional amino acid. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.

The presence of both a secondary amine and a secondary hydroxyl group on a chiral backbone makes 3-hydroxy-D-leucine a valuable but challenging building block. A robust and flexible protecting group strategy is paramount for its successful incorporation into complex molecules like peptides and other therapeutics. This guide provides a framework for selecting, applying, and removing these groups with precision.

Quick Navigation: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with 3-hydroxy-D-leucine? A: The main challenge is the presence of two nucleophilic functional groups: the α-amino group and the β-hydroxyl group. Both can react with common electrophilic reagents used in synthesis (e.g., during peptide coupling). Therefore, a selective and often orthogonal protection strategy is required to differentiate these two sites and control the reaction outcome.[1][2]

Q2: I'm having trouble with my N-Boc protection. The reaction is sluggish and the yield is low. What's going wrong? A: This is a common issue. Low yields in N-Boc protection of amino alcohols can stem from several factors. First, ensure your starting material and solvents are anhydrous. Second, the choice of base is critical; while a simple base like triethylamine (TEA) or NaOH can be used, a hindered base or specific catalytic conditions might be necessary to avoid side reactions.[3] For sterically hindered amino acids, incomplete coupling is a prevalent side reaction.[4] Consider using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which has been shown to prevent side reactions like oxazolidinone formation.[3]

Q3: During my TFA-mediated Boc deprotection, I'm observing charring and multiple spots on my TLC. How can I get a cleaner reaction? A: The tert-butyl cation generated during acid-catalyzed Boc deprotection is a potent electrophile that can cause side reactions, especially alkylation of nucleophilic residues or even the solvent.[5][6][7] To prevent this, you must use "scavengers" in your trifluoroacetic acid (TFA) cleavage cocktail.[6] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS) which effectively trap the t-butyl cation.[4][5] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.

Q4: How do I choose between a silyl ether (like TBDMS) and a benzyl ether (Bn) for protecting the hydroxyl group? A: The choice depends on your overall synthetic plan, specifically the conditions you'll need to use in subsequent steps. This is the essence of an "orthogonal protection" strategy.[1]

  • TBDMS (tert-Butyldimethylsilyl) ethers are robust to many conditions but are cleaved by fluoride ions (e.g., TBAF) or acid.[8][9] They are a good choice if you plan to use base-labile or hydrogenolysis-labile protecting groups elsewhere.

  • Benzyl (Bn) ethers are stable to both acidic and basic conditions but are removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[10] This makes them orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc.

Protecting Group Selection: A Strategic Overview

The selection of an appropriate protecting group is not arbitrary; it is a strategic decision dictated by the stability of the group to various reaction conditions that will be encountered during the synthesis. The ideal strategy for 3-hydroxy-D-leucine involves "orthogonal protection," where one group can be removed selectively in the presence of the other.[1]

Decision Workflow for Protecting Group Strategy

The following diagram illustrates a decision-making process for selecting a compatible set of protecting groups based on your planned synthetic route.

G cluster_start Starting Point cluster_N_protection Step 1: N-Protection Strategy cluster_O_protection Step 2: O-Protection (Orthogonal Choice) cluster_downstream Downstream Chemistry Examples start 3-hydroxy-D-leucine N_Boc N-Boc (Acid Labile) start->N_Boc N_Cbz N-Cbz (Hydrogenolysis) start->N_Cbz O_Silyl O-TBDMS / TIPS (Fluoride/Acid Labile) N_Boc->O_Silyl Conditional Pair (Selective acid deprotection possible but can be challenging) O_Bn O-Benzyl (Hydrogenolysis) N_Boc->O_Bn Good Orthogonal Pair (Deprotection: Acid vs H₂) N_Cbz->O_Silyl Good Orthogonal Pair (Deprotection: H₂ vs F⁻) base_reaction Base-Mediated Rxn (e.g., Ester Hydrolysis) O_Silyl->base_reaction peptide_coupling Peptide Coupling (Stable to Carbodiimides) O_Bn->peptide_coupling

Caption: Decision tree for selecting orthogonal protecting groups for 3-hydroxy-D-leucine.

Comparative Data for Common Protecting Groups

The tables below summarize the stability and deprotection conditions for commonly used amine and hydroxyl protecting groups.

Table 1: Amine (N-) Protecting Groups

Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)
tert-ButyloxycarbonylBocBase, H₂, NucleophilesStrong Acid (e.g., TFA in DCM; HCl in MeOH)[5][11]
BenzyloxycarbonylCbz or ZAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[12]
9-FluorenylmethoxycarbonylFmocMild Acid, H₂Base (e.g., 20% Piperidine in DMF)[2][13]

Table 2: Hydroxyl (O-) Protecting Groups

Protecting GroupAbbreviationStable ToLabile To (Deprotection Conditions)
tert-ButyldimethylsilylTBDMS/TBSBase, H₂, Mild AcidFluoride (TBAF in THF); Strong Acid (AcOH, HF)[8][9]
TriisopropylsilylTIPSBase, H₂, Mild AcidFluoride (TBAF, slower than TBDMS); Strong Acid[9]
BenzylBnAcid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)[10]
tert-ButyltBuBase, H₂, NucleophilesStrong Acid (TFA)[14]

In-Depth Guides: Protocols & Troubleshooting

Section 1: Amine Group Protection
Focus: N-tert-Butyloxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group in modern synthesis due to its ease of installation and clean, acid-labile removal.[11][15]

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve 3-hydroxy-D-leucine (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to adjust the pH to ~10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in dioxane while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours. The reaction progress can be monitored by TLC (ninhydrin stain will no longer show a positive result for the starting material).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with a cold, dilute acid (e.g., 1M HCl or citric acid) to pH ~3. This will precipitate the N-Boc protected product.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Troubleshooting Guide: N-Boc Protection

Question / IssueProbable Cause & Scientific RationaleRecommended Solution
Why is my reaction incomplete (positive ninhydrin test)? 1. Insufficient Base: The reaction consumes one equivalent of base. Inadequate pH will leave the amine protonated and non-nucleophilic.[3] 2. Hydrolysis of (Boc)₂O: In aqueous basic conditions, the anhydride can hydrolyze. Adding it at 0 °C minimizes this side reaction.1. Monitor and maintain the pH between 9-10 during the addition of (Boc)₂O. 2. Ensure efficient stirring and add the (Boc)₂O slowly to promote reaction with the amine over hydrolysis.
I'm forming an unexpected, less polar byproduct. This could be the formation of an oxazolidinone, especially if DMAP is used as a catalyst with amino alcohols, or double-Boc protection.[3][16] The hydroxyl group can cyclize onto the activated carbonyl intermediate.Use Schotten-Baumann conditions (aqueous NaOH/dioxane) which generally disfavor this cyclization. Alternatively, protect the hydroxyl group first if this side reaction is persistent.
How do I deprotect the Boc group selectively? The Boc group is cleaved under anhydrous acidic conditions via a mechanism that forms a stable tert-butyl cation.[5][17] This makes it orthogonal to groups removed by hydrogenolysis (Cbz, Bn) or base (Fmoc).Use 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes at room temperature.[11] Alternatively, 4M HCl in dioxane is a common and effective reagent.[18]
Section 2: Hydroxyl Group Protection
Focus: O-tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers are ideal for protecting alcohols due to their wide range of stabilities (based on steric bulk) and selective removal using fluoride ions.[9][19] The TBDMS group is a workhorse, offering a good balance of stability and ease of removal.[8]

Experimental Protocol: O-TBDMS Protection (of N-Boc-3-hydroxy-D-leucine)

  • Setup: To a solution of N-Boc-3-hydroxy-D-leucine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove DMF and imidazole salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Troubleshooting Guide: O-TBDMS Protection

Question / IssueProbable Cause & Scientific RationaleRecommended Solution
The silylation is very slow or stalls. The secondary hydroxyl of 3-hydroxy-D-leucine is sterically hindered. TBDMS-Cl may not be reactive enough. The Corey protocol (imidazole/DMF) is reliable but can be slow for hindered alcohols.[9]Switch to a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic hindered base like 2,6-lutidine.[9] This combination is much more potent for hindered systems.
How do I remove the TBDMS group without touching my N-Boc group? The Si-F bond is exceptionally strong, making fluoride ions highly effective for selective cleavage of silyl ethers.[8][20] Acidic cleavage is also possible but requires careful tuning to avoid premature Boc deprotection. The relative acid stability is Boc < TBDMS.[6][9]Use tetra-n-butylammonium fluoride (TBAF) in THF. A buffered solution (e.g., TBAF with acetic acid) can prevent potential base-catalyzed side reactions.[9] Alternatively, HF-Pyridine in THF is a highly effective, albeit more hazardous, option.[9]
I'm trying to protect the hydroxyl group first, but the amine reacts. The amine is generally more nucleophilic than the alcohol and will react preferentially with the silylating agent.This is expected. The standard strategy is to protect the amine first (e.g., as N-Boc), which attenuates its nucleophilicity, allowing for clean protection of the hydroxyl group in the next step.
Section 3: Orthogonal Deprotection Workflow

The true power of this methodology lies in the ability to unmask one functional group while the other remains protected. The following workflow illustrates a common orthogonal strategy.

G A 3-hydroxy-D-leucine B N-Boc-3-hydroxy-D-leucine A->B (Boc)₂O, NaOH/Dioxane C N-Boc-O-Bn-3-hydroxy-D-leucine (Fully Protected) B->C NaH, BnBr, THF D O-Bn-3-hydroxy-D-leucine (Amine Free for Coupling) C->D TFA/DCM (N-Deprotection) E N-Boc-3-hydroxy-D-leucine (Hydroxyl Free for Acylation) C->E H₂, Pd/C (O-Deprotection) F 3-hydroxy-D-leucine D->F H₂, Pd/C E->F TFA/DCM

Caption: Orthogonal deprotection scheme for N-Boc, O-Bn protected 3-hydroxy-D-leucine.

This workflow demonstrates how the fully protected intermediate (C) can be selectively deprotected at either the nitrogen atom (using acid to give D ) or the oxygen atom (using hydrogenolysis to give E ), enabling versatile downstream functionalization before final deprotection to the parent compound (F) .

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Protecting group - Wikipedia.
  • Deprotection of Silyl Ethers - Technical Library - Gelest.
  • Alcohol Protecting Groups.
  • Protective Groups - Organic Chemistry Portal.
  • Silyl ether - Wikipedia.
  • 12.5 Protecting Groups for Alcohols | Organic Chemistry - YouTube.
  • Alcoholic Hydroxyl Protection & Deprotection - Suzhou Highfine Biotech.
  • Protecting groups in organic synthesis + H2O.
  • Amino Acid-Protecting Groups - SciSpace.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Application of Boc-anhydride - Suzhou Highfine Biotech.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting Agents - Tokyo Chemical Industry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Hydroxyleucine Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of hydroxyleucine derivatives. Synthesizing these non-proteinogenic amino acids—critical building blocks for antimalarial peptides, anti-obesity drugs,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of hydroxyleucine derivatives. Synthesizing these non-proteinogenic amino acids—critical building blocks for antimalarial peptides, anti-obesity drugs, and proteasome inhibitors—requires rigorous stereochemical control. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to achieve high enantio- and diastereoselectivity.

Part 1: Frequently Asked Questions (Mechanistic Principles & Catalyst Selection)

Q1: Why am I getting poor anti/syn ratios during the reduction of β-amino ketones to γ-amino alcohols (4-hydroxyleucine precursors)? A1: The diastereoselectivity of this reduction is entirely dictated by the transition state geometry imposed by your chosen catalyst and hydrogen source. If you are aiming for anti-products, you must use Ir-catalyzed asymmetric transfer hydrogenation (ATH) with 2-propanol. The Ir/α-substituted-amino acid amide complex forces the substrate into a rigid cyclic transition state, favoring the anti configuration. Conversely, if you need syn-products, you must switch to Rh-catalyzed asymmetric hydrogenation (e.g., Rh/BINAP) under H₂ pressure[1]. Validation Check: Always run a parallel microscale reaction with both (R)- and (S)-BINAP. Analyzing the resulting diastereomeric ratio via chiral HPLC will identify matched/mismatched catalyst-substrate pairs, validating the intrinsic substrate bias before scaling up.

Q2: How can I improve the enantiomeric excess (ee) and diastereoselectivity of 3-hydroxyleucine using chemical synthesis? A2: Traditional diastereoselective aldol reactions often suffer from epimerization at the α-carbon or poor facial selectivity. To bypass this, utilize the Sharpless asymmetric dihydroxylation (AD) on an α,β-unsaturated ester. This establishes the vicinal stereocenters simultaneously with >95% ee. By converting the resulting diol into a cyclic sulfate, you ensure that the subsequent nucleophilic attack by sodium azide is highly regioselective (at the α-position) and strictly stereospecific, proceeding via an S_N2 trajectory that guarantees inversion of configuration[2].

Q3: Can biocatalysis provide a more direct route to specific hydroxyleucine diastereomers without complex protecting group strategies? A3: Absolutely. 2-oxoglutarate-dependent oxygenases bypass the need for protecting groups by leveraging their highly evolved active site geometries to dictate both regioselectivity and diastereoselectivity. For instance, L-isoleucine dioxygenase (IDO) strictly hydroxylates L-isoleucine at the C4 position to yield (2S,3R,4S)-4-hydroxyleucine, while the GriE oxygenase targets C5 to produce (2S,4S)-5-hydroxyleucine[3].

Enzymatic Start L-Isoleucine / L-Leucine IDO IDO (Dioxygenase) C4-Hydroxylation Start->IDO HilA HilA (2-OG Oxygenase) C3-Hydroxylation Start->HilA GriE GriE Oxygenase C5-Hydroxylation Start->GriE Prod1 (2S,3R,4S)-4-Hydroxyleucine IDO->Prod1 Prod2 (2S,3R)-3-Hydroxyleucine HilA->Prod2 Prod3 (2S,4S)-5-Hydroxyleucine GriE->Prod3

Regio- and diastereoselective enzymatic hydroxylation of branched-chain amino acids.

Part 2: Troubleshooting Guide - Common Pitfalls in Asymmetric Synthesis

Issue 1: Epimerization during peptide coupling of 4-hydroxyleucine.

  • Cause: The basicity of standard coupling reagents (like standard amines) can abstract the acidic α-proton of the hydroxyleucine derivative, leading to epimerization and diketopiperazine (DKP) formation.

  • Solution: Switch your activation strategy. Use HOBt/DIC or BEP (2-bromo-1-ethylpyridinium tetrafluoroborate) to suppress DKP formation and maintain absolute stereochemical integrity during the coupling reaction[4].

  • Self-Validation: Perform a test coupling and analyze the crude mixture via 1H NMR. The absence of a doubled α-proton signal confirms that epimerization has been successfully suppressed.

Issue 2: Incomplete cyclic sulfate opening during 3-hydroxyleucine synthesis.

  • Cause: The nucleophilic attack by NaN₃ requires precise solvent polarity and temperature. Deviations can lead to competing elimination reactions or unreacted starting material.

  • Solution: Ensure the use of strictly anhydrous DMF or optimized acetone/water mixtures. Maintain the reaction temperature at exactly 20°C[2].

  • Self-Validation: Monitor the cyclic sulfate activation step prior to azide addition. A diagnostic downfield shift of the α- and β-protons in the 1H NMR spectrum confirms complete conversion to the reactive cyclic sulfate. Do not proceed to the azide addition until this shift is confirmed.

Part 3: Quantitative Data Summaries

The following table summarizes the expected yields and stereochemical purities based on the chosen synthetic strategy.

Target MoleculeSynthetic StrategyKey Catalyst / ReagentYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
(2S,3S)-3-HydroxyleucineSharpless Asymmetric DihydroxylationAD-mix-α / OsO₄67% (Overall)97% ee[2]
(2R,3R)-3-HydroxyleucineSharpless Asymmetric DihydroxylationAD-mix-β / OsO₄57% (Overall)92% ee[2]
anti-γ-Amino AlcoholsAsymmetric Transfer HydrogenationIr / α-substituted-amino acid amide>85%>95:5 dr (anti:syn)[1]
syn-γ-Amino AlcoholsAsymmetric HydrogenationRh / (R)-BINAP>90%>99:1 dr (syn:anti)[1]
(2S,4S)-5-HydroxyleucineBiocatalytic HydroxylationGriE OxygenaseQuantitative>99% ee (Absolute stereocontrol)[3]

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Chemical Synthesis of (2S,3S)-3-Hydroxyleucine via Sharpless AD[2]

This protocol leverages the predictable facial selectivity of OsO₄ in the presence of chiral cinchona alkaloid ligands to establish vicinal stereocenters.

Step 1: Asymmetric Dihydroxylation

  • Dissolve the α,β-unsaturated ester precursor in a 1:1 mixture of t-BuOH and H₂O.

  • Add AD-mix-α at 0°C. Causality: The low temperature maximizes the facial selectivity of the osmate ester intermediate.

  • Stir for 24 hours. Quench with sodium sulfite to reduce the osmium catalyst. Validation: Chiral HPLC of the isolated diol must show >95% ee before proceeding.

Step 2: Cyclic Sulfate Formation

  • Dissolve the diol in CH₂Cl₂ and add SOCl₂ in the presence of triethylamine to form the cyclic sulfite.

  • Oxidize the sulfite to the cyclic sulfate using catalytic RuCl₃ and NaIO₄. Causality: The cyclic sulfate acts as an exceptionally potent, non-epimerizing leaving group. Validation: Check 1H NMR for the diagnostic downfield shift of α/β protons.

Step 3: Nucleophilic Azide Opening & Hydrolysis

  • React the cyclic sulfate with NaN₃ in DMF at 20°C. Causality: The azide attacks the α-position regioselectively due to the adjacent ester's electronic withdrawal, perfectly inverting the stereocenter via S_N2.

  • Hydrolyze the remaining sulfate ester using 20% aqueous H₂SO₄.

Step 4: Hydrogenolysis

  • Dissolve the azido-alcohol in methanol. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm). Causality: This step simultaneously reduces the azide to a primary amine and cleaves any benzyl protecting groups.

  • Filter through Celite and concentrate to yield (2S,3S)-3-hydroxyleucine.

G A α,β-Unsaturated Ester B Sharpless Asymmetric Dihydroxylation (AD-mix-α or β) A->B OsO4, Chiral Ligand C Chiral Diol Intermediate (>95% ee) B->C Diastereoselective Addition D Cyclic Sulfate Formation (SOCl2, RuCl3/NaIO4) C->D Activation E Nucleophilic Azide Opening (NaN3, Regio/Stereoselective) D->E Inversion of Configuration F (2S,3S)- or (2R,3R)-3-Hydroxyleucine E->F Reduction & Hydrolysis

Workflow for diastereoselective 3-hydroxyleucine synthesis via Sharpless AD.

Protocol 2: Biocatalytic Synthesis of (2S,4S)-5-Hydroxyleucine using GriE Oxygenase[3]

Enzymatic hydroxylation provides absolute stereocontrol by utilizing the spatial constraints of the GriE active site, eliminating the need for protecting groups.

Step 1: Substrate & Co-factor Preparation

  • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

  • Dissolve L-leucine (10 mM), 2-oxoglutarate (15 mM), FeSO₄ (0.5 mM), and L-ascorbic acid (2 mM) in the buffer. Causality: Fe²⁺ forms the catalytic iron-oxo species. Ascorbate is strictly required to rescue the enzyme from uncoupled cycles by reducing inactive Fe³⁺ back to active Fe²⁺.

Step 2: Biocatalytic Conversion

  • Add purified GriE oxygenase (1 mg/mL) to the reaction mixture.

  • Incubate at 30°C with orbital shaking (200 rpm) for 12 hours to ensure adequate oxygen transfer. Validation: Monitor the consumption of 2-oxoglutarate via a coupled enzymatic assay (e.g., using glutamate dehydrogenase). A 1:1 stoichiometric consumption of 2-oxoglutarate relative to product formation confirms productive turnover rather than auto-oxidation.

Step 3: Purification

  • Quench the reaction by heating to 95°C for 5 minutes to denature the enzyme, then centrifuge.

  • Purify the supernatant using a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M NH₄OH. Causality: The zwitterionic nature of the amino acid allows it to bind to the resin, effectively separating it from neutral byproducts and co-factors.

Part 5: References

  • Hale, K. J., Manaviazar, S., & Delisser, V. M. "A Practical New Asymmetric Synthesis of (2S,3S)- and (2R,3R)-3-Hydroxyleucine." Tetrahedron 50.30 (1994): 9181-9188. 2

  • Verkade, J. M. M., et al. "Enantio- and diastereoselective synthesis of γ-amino alcohols." Chemical Communications 51 (2015): 13758-13761. 1

  • "An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties." MDPI (2023). 4

  • "Industrial Application of 2-Oxoglutarate-Dependent Oxygenases." Semantic Scholar (2019).3

Sources

Troubleshooting

Technical Support Center: Purification of Hydroxyleucine Isomers by HPLC

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of hydroxyleucine isomers. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of hydroxyleucine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Hydroxyleucine, particularly 4-hydroxyisoleucine, is a non-proteinogenic amino acid with significant therapeutic potential, notably in the management of diabetes.[1][2][3] Its purification is often complicated by the presence of structurally similar isomers. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Understanding the Challenge: The Structure of Hydroxyleucine Isomers

4-Hydroxyisoleucine possesses two chiral centers, giving rise to four possible stereoisomers. The separation of these diastereomers and enantiomers is a significant analytical challenge due to their nearly identical physicochemical properties.[4]

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the HPLC purification of hydroxyleucine isomers.

Issue 1: Poor or No Resolution Between Isomers

Question: I'm observing co-elution or very poor resolution between my hydroxyleucine isomer peaks. What are the likely causes and how can I improve the separation?

Answer: This is the most common challenge in separating hydroxyleucine isomers.[4] The root cause often lies in suboptimal stationary or mobile phase selection.

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: For separating diastereomers, a standard C18 column may not provide sufficient selectivity.[4] For enantiomeric separation, a chiral stationary phase (CSP) is essential.[5][6][7]

    • Recommendation:

      • For diastereomers, consider high-purity, well-end-capped C18 columns or columns with alternative selectivities like phenyl or pentafluorophenyl (PFP) phases, which can offer different interaction mechanisms.[4][8][9]

      • For enantiomers, direct separation on a CSP is the most effective approach.[5][6][7][10] Polysaccharide-based CSPs are a versatile starting point.[11]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor influencing selectivity.[11]

    • Recommendation:

      • Organic Modifier: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile or methanol).[4] A lower concentration may enhance resolution.

      • pH: The pH of the mobile phase can significantly affect the ionization state of the amino acids, thereby altering their retention.[4] Experiment with pH values around the isoelectric point (pI) of hydroxyleucine.

      • Additives: For chiral separations, acidic or basic modifiers can be crucial. Trifluoroacetic acid (TFA) is a common additive that can improve peak shape and resolution.[12]

  • Inadequate Method Parameters:

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.[4]

    • Temperature: Temperature affects the thermodynamics of the separation.[11] Optimizing the column temperature, sometimes even to sub-ambient levels, can enhance selectivity.[4]

Issue 2: Peak Tailing

Question: My hydroxyleucine isomer peaks are exhibiting significant tailing. What's causing this and how can I achieve symmetrical peaks?

Answer: Peak tailing for basic compounds like amino acids is often due to secondary interactions with the stationary phase.[8]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact with the basic amine group of hydroxyleucine, leading to tailing.[8]

    • Recommendation:

      • Use a modern, high-purity, base-deactivated column with minimal accessible silanol groups.[8]

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[13]

      • Adjust the mobile phase pH to suppress the ionization of the silanol groups.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[8][14]

    • Recommendation: Reduce the injection volume or dilute the sample.[14][15]

  • Column Contamination: Accumulation of matrix components can lead to poor peak shape.[11]

    • Recommendation: Use a guard column to protect the analytical column and implement a robust sample preparation procedure.[11][16]

Issue 3: Poor Sensitivity or No Peak Detection

Question: I am struggling to detect the hydroxyleucine isomers, or the peaks are very small. How can I improve the sensitivity?

Answer: Hydroxyleucine lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV-Vis detector.[4]

Potential Causes & Solutions:

  • Low UV Absorbance: The inherent chemical structure of hydroxyleucine results in poor UV absorption.[4]

    • Recommendation:

      • Derivatization: Pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) can significantly enhance detection sensitivity.[4][17] This is a very common and effective strategy.

      • Alternative Detectors: If available, consider using a more sensitive detector such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).[4]

  • Inadequate Sample Preparation: The concentration of hydroxyleucine in the sample may be too low for detection.

    • Recommendation: Implement a sample concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), during sample preparation.[18]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of hydroxyleucine isomers?

A1: The main challenges stem from their structural similarities as diastereomers and enantiomers, leading to co-elution.[4] Additionally, their high polarity can result in poor retention on traditional reversed-phase columns, and their low UV absorbance makes sensitive detection difficult without derivatization.[4]

Q2: What are the common HPLC modes used for analyzing hydroxyleucine isomers?

A2: Several HPLC modes are employed:

  • Reversed-Phase (RP) HPLC with Derivatization: This is a widely used approach where the amino acid is derivatized to improve detection and retention on C18 columns.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like underivatized amino acids.[4]

  • Chiral HPLC: For the separation of all four stereoisomers, a chiral stationary phase (CSP) is necessary.[4][7]

Q3: Is derivatization always necessary for hydroxyleucine analysis?

A3: Not always. While derivatization is often used to enhance sensitivity for UV or fluorescence detection, it may not be required if using a highly sensitive detector like a mass spectrometer.[4] HILIC methods also typically analyze the underivatized form.[4]

Q4: How do I choose the right chiral column for separating hydroxyleucine enantiomers?

A4: The selection of a chiral stationary phase (CSP) is crucial and often involves some empirical screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[11] Ligand-exchange and macrocyclic glycopeptide-based CSPs are also effective for amino acid separations.[7][19][20]

Q5: What are some key considerations for sample preparation before HPLC analysis?

A5: Proper sample preparation is vital for robust and reproducible results. Key steps include:

  • Extraction: Efficiently extracting hydroxyleucine from the sample matrix.

  • Filtration: Removing particulate matter to prevent column and system clogging.[21][22]

  • Derivatization (if applicable): Ensuring the derivatization reaction is complete and reproducible.[17]

  • Solvent Compatibility: Dissolving the final sample in a solvent compatible with the mobile phase to avoid peak distortion.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Pre-column OPA Derivatization

This protocol is a common approach for the quantification of hydroxyleucine isomers.

1. Reagents and Materials:

  • Hydroxyleucine standard
  • o-phthalaldehyde (OPA) derivatizing reagent
  • HPLC-grade water, methanol, and acetonitrile[23]
  • Buffer (e.g., sodium acetate)
  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

2. Standard and Sample Preparation:

  • Prepare a stock solution of the hydroxyleucine standard in water.
  • Create a series of working standards by diluting the stock solution.
  • Extract hydroxyleucine from the sample matrix using a suitable solvent (e.g., 50% ethanol).[4]

3. Derivatization Procedure:

  • In a vial, mix a small volume of the standard or sample solution with the OPA reagent.[4]
  • Allow the reaction to proceed for 1-2 minutes at room temperature before injection.[4]

4. HPLC Conditions:

  • Mobile Phase: Use a gradient elution with a buffered aqueous phase and an organic phase (e.g., methanol or acetonitrile).
  • Flow Rate: Approximately 1.0 mL/min.[4]
  • Injection Volume: 10 µL of the derivatized solution.[4]
  • Detection: Fluorescence detector with excitation at ~330-355 nm and emission at ~410-440 nm.[4]

5. Data Analysis:

  • Identify peaks based on retention times compared to the standard.
  • Construct a calibration curve using the peak areas of the standards for quantification.
Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a general framework for separating hydroxyleucine enantiomers.

1. Reagents and Materials:

  • Hydroxyleucine isomer standards
  • Chiral HPLC column (e.g., polysaccharide-based)
  • HPLC-grade n-hexane, ethanol, and isopropanol
  • Acidic or basic modifier (e.g., TFA or diethylamine)

2. Standard and Sample Preparation:

  • Dissolve standards and samples in a suitable solvent, typically the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is common for normal-phase chiral separations.[11] A small amount of an acidic or basic modifier is often added to improve peak shape and resolution.
  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
  • Temperature: Maintain a constant column temperature, often around 25°C.
  • Detection: UV detector at a low wavelength (e.g., 210 nm) or a more universal detector like a CAD or MS.

4. Method Optimization:

  • Systematically vary the ratio of the alcohol in the mobile phase.
  • Screen different acidic and basic modifiers.
  • Evaluate the effect of temperature on the separation.

Data Presentation

Table 1: Troubleshooting Summary for Poor Resolution

Potential CauseSuggested Solution
Inappropriate ColumnFor diastereomers, try a phenyl or PFP column. For enantiomers, a chiral stationary phase is required.
Suboptimal Mobile PhaseAdjust the organic modifier percentage, pH, and consider additives like TFA.
High Flow RateReduce the flow rate to increase column efficiency.
Non-optimal TemperatureExperiment with different column temperatures to alter selectivity.

Visualizations

HPLC_Troubleshooting_Workflow Start HPLC Problem Observed (e.g., Poor Resolution, Peak Tailing) Check_Column 1. Evaluate Column - Is it appropriate for the isomers? - Is it old or contaminated? Start->Check_Column Check_MP 2. Assess Mobile Phase - Is the composition optimal? - Is the pH correct? - Are additives needed? Start->Check_MP Check_Params 3. Review Method Parameters - Is the flow rate too high? - Is the temperature optimized? Start->Check_Params Check_Sample 4. Examine Sample Preparation - Is the sample overloaded? - Is the solvent compatible? Start->Check_Sample Solution Problem Resolved Check_Column->Solution Select appropriate column Use guard column Check_MP->Solution Optimize solvent ratio/pH Add modifiers Check_Params->Solution Adjust flow rate/temperature Check_Sample->Solution Dilute sample Use mobile phase as solvent

Caption: A workflow for troubleshooting common HPLC separation issues.

Hydroxyleucine_Isomers cluster_0 4-Hydroxyisoleucine cluster_1 Stereoisomers C* Two Chiral Centers Diastereomers Diastereomers (e.g., (2S,3R,4S) vs. (2R,3R,4S)) Enantiomers Enantiomers (Mirror Images) C C C->Diastereomers C->Enantiomers

Caption: The relationship between hydroxyleucine's chiral centers and its isomers.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PubMed. (2016).
  • Astec. (n.d.).
  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
  • MDPI. (2016).
  • SUMICHIRAL. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC. BenchChem.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 4-Amino-m-cresol and Its Isomers. BenchChem.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
  • ChemicalBook. (2026). 4-HYDROXYISOLEUCINE | 55399-93-4. ChemicalBook.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Thermo Fisher Scientific.
  • PMC. (2024).
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Merck. (n.d.).
  • Element Lab Solutions. (2019).
  • AnalyteGuru. (2026).
  • MedChemExpress. (n.d.). 4-Hydroxyisoleucine. MedChemExpress.
  • PMC. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • ECHEMI. (n.d.). 4-Hydroxyisoleucine | 21704-86-9, 4-Hydroxyisoleucine Formula. ECHEMI.
  • Journal of Biochemical and Clinical Genetics. (n.d.). Use of HPLC-UV method for the analysis of maple syrup urine disease in plasma sample first time in Saudi Arabia. Journal of Biochemical and Clinical Genetics.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • Torontech. (2024).
  • London Met Repository. (n.d.). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Met Repository.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Journal of Chromatography A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Sartorius. (n.d.).
  • Chiralpedia. (2022).
  • LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • Cayman Chemical. (n.d.). 4-Hydroxyisoleucine. Cayman Chemical.
  • BOC Sciences. (2025). Amino Acid Analysis by HPLC. BOC Sciences.
  • YMC CO., LTD. (n.d.).
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.

Sources

Optimization

Troubleshooting guide for the synthesis of hydroxyleucine building blocks

Welcome to the technical support center for the synthesis of hydroxyleucine building blocks. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hydroxyleucine building blocks. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable non-canonical amino acids. Hydroxyleucine isomers are critical components of numerous bioactive natural products and serve as versatile chiral building blocks for novel therapeutics.[1][2] However, their synthesis is often challenging, marked by difficulties in stereocontrol, protecting group management, and purification.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing hydroxyleucine building blocks?

The synthesis of hydroxyleucine is a significant challenge primarily due to the presence of multiple stereocenters and functional groups (amine, acid, and hydroxyl) that require a robust and carefully planned strategy. Key difficulties include:

  • Stereocontrol: Achieving high diastereoselectivity to isolate the desired isomer is often the principal obstacle. Many synthetic routes can produce a mixture of diastereomers that are difficult to separate.[3]

  • Protecting Group Strategy: The orthogonal protection of the amino, carboxyl, and hydroxyl groups is critical to prevent side reactions during subsequent steps, such as peptide coupling.[1][4] The choice of protecting groups can significantly impact solubility, stability, and overall yield.

  • Purification: Hydroxyleucine derivatives are often highly polar, making them difficult to purify via standard silica gel chromatography. The presence of byproducts from coupling agents or deprotection steps further complicates isolation.[5]

  • Low Yields: Both chemical and enzymatic synthesis methods can suffer from low yields, limiting their practical application for large-scale production.[3][6]

Troubleshooting Guide: Stereoselectivity

Q2: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

Poor stereoselectivity is a common problem, often stemming from the reaction mechanism or conditions. Here’s how to troubleshoot this issue, with a focus on explaining the causality behind each solution.

Causality: Stereoselectivity is determined by the energy difference between the transition states leading to the different diastereomers. To improve it, you must modify the reaction to increase this energy gap, favoring the formation of one transition state over the other.

Troubleshooting Strategies:

Problem Potential Cause Suggested Solution & Scientific Rationale
Poor syn/anti selectivity in aldol or Mannich reactions. The enolate geometry (Z vs. E) is not well-controlled, or the facial selectivity of the electrophile attack is low.1. Change the Base and Solvent: Use lithium-based bases like LDA in THF to favor the formation of the kinetic (Z)-enolate, which often leads to syn products via a Zimmerman-Traxler transition state. Boron enolates (using Bu₂BOTf and a hindered base) can favor anti products. 2. Employ a Chiral Auxiliary: Auxiliaries like Evans' oxazolidinones force the enolate to adopt a specific conformation, sterically blocking one face from electrophilic attack and leading to high diastereoselectivity.[2]
Low diastereoselectivity in hydroxylation reactions. The directing effect of existing stereocenters is insufficient to control the approach of the oxidizing agent.1. Use a Directed Hydroxylation: If a nearby hydroxyl group is present, it can be used to direct an oxidizing agent (e.g., in a Sharpless epoxidation). 2. Switch to a Stereoselective Reagent: For the hydroxylation of enolates, use a chiral, non-racemic oxaziridine like a camphorsulfonyloxaziridine. The bulky camphor backbone effectively shields one face of the enolate, ensuring hydroxylation occurs from the less hindered side.[7]
Inefficient Enzymatic Resolution or Desymmetrization. The chosen enzyme has low enantioselectivity for the substrate, or reaction conditions are suboptimal.1. Screen Different Enzymes: Hydrolases, acylases, and dioxygenases exhibit different substrate specificities and selectivities. For instance, isoleucine dioxygenase (IDO) can provide absolute stereo-specificity for certain isomers.[8][9] 2. Optimize Reaction Conditions: Adjust pH, temperature, and co-solvent concentration to enhance enzyme activity and selectivity. For dioxygenases, ensure adequate supply of the cosubstrate α-ketoglutarate.[8]

Troubleshooting Guide: Protecting Group Strategy

The success of a multi-step synthesis of hydroxyleucine hinges on a robust and orthogonal protecting group strategy. The goal is to mask reactive functional groups selectively and remove the protection under conditions that do not affect other groups or the core molecule.[4][10]

Q3: I'm struggling to choose the right protecting groups. What are the key considerations?

Choosing an appropriate set of protecting groups requires planning your entire synthetic route in advance. The key is orthogonality , meaning each protecting group can be removed with a specific reagent that does not cleave the others.

G start Start: Hydroxyleucine Scaffold (Free Amine, Acid, Hydroxyl) N_Prot N_Prot start->N_Prot Step 1 Final Final Product C_Prot C_Prot N_Prot->C_Prot Step 2 O_Prot O_Prot C_Prot->O_Prot Step 3 Coupling Coupling O_Prot->Coupling Deprot_N Deprot_N Coupling->Deprot_N Selective Cleavage Deprot_C Deprot_C Coupling->Deprot_C Selective Cleavage Deprot_O Deprot_O Coupling->Deprot_O Selective Cleavage Deprot_N->Final Deprot_C->Final Deprot_O->Final

Common Protecting Group Schemes:

Functional Group Protecting Group Abbreviation Cleavage Conditions Stability Profile
α-Amino tert-ButoxycarbonylBocStrong Acid (TFA, HCl)[11]Stable to base, hydrogenolysis.
9-FluorenylmethoxycarbonylFmocMild Base (Piperidine, DBU)[11]Stable to acid, hydrogenolysis. Ideal for SPPS.
Benzyl­oxycarbonylCbz (Z)Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[11]Stable to mild acid/base.
ω-Carboxyl tert-Butyl esterOtBuStrong Acid (TFA)Stable to base, hydrogenolysis.
Benzyl esterOBzlHydrogenolysis (H₂, Pd/C)Stable to mild acid/base.
Hydroxyl tert-ButyldimethylsilylTBDMSFluoride source (TBAF), AcidStable to base, hydrogenolysis. Good for chromatography.
Benzyl etherBzlHydrogenolysis (H₂, Pd/C)Very stable to acid/base.
AcetylAcBase (K₂CO₃/MeOH), Mild AcidProne to acyl migration, especially in β-hydroxy amino acids.[1]
Q4: My silyl protecting group (e.g., TBDMS) on the hydroxyl function is unexpectedly cleaved during my reaction. What should I do?

Silyl ethers are generally robust but can be labile under certain conditions.

  • Cause 1: Latent Acidity. Reagents that appear neutral can contain or generate acidic impurities. For example, some grades of chloroform can generate HCl over time.

    • Solution: Use freshly distilled solvents or add a proton sponge (e.g., 2,6-lutidine) to the reaction mixture. If performing a reaction that generates acid (e.g., Boc deprotection), a silyl group is not a suitable choice.

  • Cause 2: Nucleophilic Attack. Some nucleophiles, especially those with fluoride ions or strong Lewis basicity, can attack the silicon atom.

    • Solution: If fluoride is incompatible, switch to a more robust protecting group like a benzyl (Bzl) ether, which is stable to most conditions except hydrogenolysis.[10]

  • Cause 3: Steric Hindrance. If the cleavage is happening during a subsequent protection step (e.g., Boc protection of the amine), the bulky Boc-anhydride and base might be sterically interacting with the silyl group.

    • Solution: Switch to a bulkier silyl group like triisopropylsilyl (TIPS) for increased steric shielding and stability.

Troubleshooting Guide: Purification

Q5: My protected hydroxyleucine derivative is a polar, amorphous solid that is difficult to purify by column chromatography. What are my options?

This is a very common scenario, as the multiple protected polar functional groups can lead to streaking on silica gel and poor separation.

  • Strategy 1: Crystallization. This should always be the first option considered. Screen a variety of solvent systems (e.g., EtOAc/hexanes, CH₂Cl₂/ether, MeOH/water). Even if the initial yield is low, a crystalline product is typically very pure.

  • Strategy 2: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is often much more effective than normal-phase silica gel.

  • Strategy 3: Ion-Exchange Chromatography. If your compound has a free acidic or basic group (e.g., a free carboxylic acid or amine), ion-exchange chromatography can be an excellent purification method. This technique separates molecules based on their net charge.[12][13]

  • Strategy 4: Derivatization for Purification. In some cases, it's easier to add another protecting group that makes the molecule more nonpolar and crystalline (e.g., protecting a free hydroxyl with a silyl ether), perform the purification, and then selectively remove that group.

Key Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol describes the standard procedure for protecting the α-amino group of a hydroxyleucine derivative.

Materials:

  • Hydroxyleucine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane and Water (e.g., 1:1 mixture)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve the hydroxyleucine derivative in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Boc₂O to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected product.

Causality: The reaction proceeds via nucleophilic attack of the neutral amino group on one of the carbonyls of Boc anhydride. The bicarbonate base is crucial to neutralize the liberated proton and the carbonic acid byproduct, driving the reaction to completion.

Protocol 2: Cleavage of an Fmoc Group

This is a standard procedure used in Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid on resin

  • 20% Piperidine in Dimethylformamide (DMF) (v/v)

Procedure:

  • Swell the resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

Causality: Piperidine is a secondary amine base that removes the acidic proton from the fluorenyl ring system. This induces an E1cB-type elimination, cleaving the carbamate and liberating the free amine.[11]

G start Low Yield in Coupling Reaction reagents reagents start->reagents conditions conditions start->conditions solubility solubility start->solubility sterics sterics start->sterics sol_reagents sol_reagents reagents->sol_reagents sol_conditions sol_conditions conditions->sol_conditions sol_solubility sol_solubility solubility->sol_solubility sol_sterics sol_sterics sterics->sol_sterics

References

  • Ries, M., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1036-1047. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek. Request PDF. [Link]

  • Barma, D. K., et al. (2010). An Organocatalyzed enantioselective synthesis of (2S,3R,4S)-4-hydroxyisoleucine and its stereoisomers. PubMed. [Link]

  • Zhang, C., et al. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. PMC. [Link]

  • Barma, D. K., et al. (2010). An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. The Journal of Organic Chemistry, 75(9), 2957–2960. [Link]

  • Google Patents. (n.d.).
  • Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • IIT Guwahati. (n.d.). Protecting groups in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Sleebs, B. E., & Hughes, A. B. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. PubMed. [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? [Link]

  • Singh, A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC. [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. [Link]

  • ResearchGate. (2002). Diastereoselective hydroxylation of 6-substituted piperidin-2-ones. An efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. [Link]

  • ResearchGate. (n.d.). A novel way to synthesise 4-HIL. L-isoleucine (L-Ile) is hydroxylated... [Link]

  • MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. [Link]

  • Davies, M. J., & Fu, S. (1995). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. PubMed. [Link]

  • Arcinova. (n.d.). Q&A: How can drug developers address API synthesis challenges? [Link]

  • Liu, J., et al. (2018). A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. PMC. [Link]

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Socratic. (2025). What is the most difficult part of drug discovery? [Link]

  • ResearchGate. (2025). Synthesis of derivatives of 4-hydroxy isoleucine from fenugreek and evaluation of their anti diabetic activity. [Link]

Sources

Troubleshooting

Technical Support Center: Hydroxyleucine Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center for Hydroxyleucine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical bottlenecks in the production of non...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydroxyleucine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most critical bottlenecks in the production of non-proteinogenic amino acids: the rigorous removal of reaction byproducts. Whether you are scaling up an enzymatic biocatalysis route or optimizing a chemical asymmetric synthesis, understanding the mechanistic causality behind byproduct formation is essential. The purity of your hydroxyleucine derivatives (such as 4-hydroxyleucine or β -hydroxyleucine) directly dictates downstream pharmaceutical efficacy and yield.

Part 1: Frequently Asked Questions (Mechanistic Causality & Troubleshooting)

Q1: During the enzymatic synthesis of 4-hydroxyleucine using L-isoleucine dioxygenase (IDO), I am detecting over-oxidized byproducts. What causes this, and how can I eliminate them? A: Over-oxidation, specifically the formation of 4,4'-dihydroxyleucine, occurs due to the consecutive hydroxylation activity of dioxygenase enzymes. Enzymes such as the HilA/HilB cascade found in Pantoea ananatis can accept the mono-hydroxylated product as a substrate if the reaction is run beyond optimal conversion times or with an excess of α -ketoglutarate1[1]. Causality & Solution: To prevent this, quench the reaction strictly after reaching maximum mono-hydroxylation conversion (typically monitored via HPLC). To remove the diol byproduct that has already formed, utilize reverse-phase chromatography; the dihydroxylated species possesses two hydroxyl groups, making it significantly more polar than 4-hydroxyleucine, ensuring it elutes much earlier in the void volume.

Q2: My chemical synthesis route for β -hydroxyleucine via the Mitsunobu reaction is heavily contaminated. How do I remove the triphenylphosphine oxide (TPPO) byproduct? A: TPPO is a notorious byproduct in Mitsunobu and Wittig reactions. Because of its strong hydrogen-bonding capability and polarity, it streaks through silica gel, making standard column chromatography highly inefficient2[2]. Causality & Solution: Exploit the differential solubility of TPPO. Resuspend your crude mixture in cold diethyl ether or a hexane/ethyl acetate mixture; TPPO is poorly soluble in cold non-polar solvents and will precipitate, allowing you to filter it out. Alternatively, add zinc chloride ( ZnCl2​ ) to the crude mixture to form a highly polar TPPO-ZnCl2​ complex that easily separates from the product during silica gel chromatography.

Q3: How do I separate unreacted L-leucine from the synthesized 4-hydroxyleucine? A: L-leucine and 4-hydroxyleucine share similar isoelectric points, making standard ion-exchange chromatography insufficient for their complete resolution. However, the hydroxyl group at the C-4 position significantly increases the hydrophilicity of 4-hydroxyleucine. Causality & Solution: Use a strongly acidic cation exchange resin to remove organic acids first, followed by selective crystallization. 4-Hydroxyleucine can be crystallized from a concentrated aqueous solution by adding cold ethanol, leaving the more hydrophobic, unreacted L-leucine dissolved in the mother liquor3[3].

Part 2: Experimental Protocols & Workflows

Protocol: Downstream Purification of Enzymatically Synthesized 4-Hydroxyleucine

Self-Validating System: This protocol relies on the sequential exploitation of molecular size, charge, and polarity. Each step acts as a quality control checkpoint, ensuring that if a previous step fails, the subsequent step will flag the impurity.

Step 1: Enzyme and Protein Precipitation

  • Adjust the crude biocatalytic reaction mixture to pH 3.0 using 1M HCl.

  • Heat the mixture to 80°C for 10 minutes. Causality: This irreversibly denatures the IDO enzyme and transaminases, preventing further unwanted side reactions and causing the proteins to aggregate.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C. The pellet contains the denatured proteins. Retain the clarified supernatant.

Step 2: Cation Exchange Chromatography (Removal of α -KG and Succinate)

  • Load the supernatant onto a Dowex 50W-X8 cation exchange column (H+ form) pre-equilibrated with deionized water.

  • Wash the column with 3 column volumes (CV) of deionized water. Causality: At pH 3.0, amino acids are protonated (positively charged) and bind to the resin. Negatively charged organic acids (succinate, unreacted α -ketoglutarate) and neutral lactones will not bind and are washed out in the flow-through.

  • Elute the bound amino acids (L-leucine and 4-hydroxyleucine) using 2M NH4​OH . Monitor the elution via ninhydrin spotting on TLC.

Step 3: Selective Crystallization (Removal of Unreacted L-Leucine)

  • Concentrate the ammonia eluate in vacuo at 45°C to a thick syrup to remove excess ammonia.

  • Dissolve the syrup in a minimal volume of hot deionized water (approx. 60°C).

  • Slowly add absolute ethanol (up to 80% v/v) while gradually cooling the flask to 4°C over 4 hours. Causality: The added hydroxyl group in 4-hydroxyleucine drastically lowers its solubility in ethanol compared to L-leucine.

  • Filter the resulting crystals under a vacuum. Wash with cold 100% ethanol. The unreacted L-leucine remains in the mother liquor.

Part 3: Data Presentation

Table: Quantitative Byproduct Profiling and Removal Strategies
ByproductSource / ReactionMW ( g/mol )Physicochemical Basis for RemovalRecommended StrategyTypical Removal Efficiency
Succinic Acid Enzymatic (IDO / α -KG dependent)118.09Lack of amine group (negative charge at pH 3-7)Cation Exchange Chromatography (Flow-through)> 98%
4,4'-Dihydroxyleucine Enzymatic (Over-oxidation)163.17Increased polarity (two -OH groups)Reverse-Phase HPLC (Early elution)> 95%
Triphenylphosphine Oxide Chemical (Mitsunobu)278.28Poor solubility in cold ether/hexanesCold solvent precipitation or ZnCl2​ complexation~ 90%
Unreacted L-Leucine Enzymatic & Chemical131.17Higher hydrophobicity than the hydroxylated productSelective ethanol crystallization> 92%

Part 4: Mandatory Visualization

G cluster_0 Upstream: Enzymatic Synthesis cluster_1 Downstream: Byproduct Removal Workflow N1 L-Leucine + α-KG + O2 N2 IDO Biocatalysis N1->N2 N3 Crude Mixture (4-HL, L-Leu, Succinate, Proteins) N2->N3 N4 Acidification & Centrifugation (Removes Proteins) N3->N4 N5 Cation Exchange (Dowex 50W) (Removes Succinate & α-KG) N4->N5 N6 Ethanol Crystallization (Removes Unreacted L-Leucine) N5->N6 N7 Purified 4-Hydroxyleucine N6->N7

Workflow for the enzymatic synthesis and downstream purification of 4-hydroxyleucine.

References

  • A novel l-isoleucine-4′-dioxygenase and l-isoleucine dihydroxylation cascade in Pantoea ananatis.
  • WO2008044614A1 - Method for producing 4-hydroxy-l-isoleucine.
  • Devising a Scalable Synthesis to Probe the G-Protein Cell Receptor. Washington University in St. Louis.
  • Buy Ni-(S)-BPB-GLy | 96293-19-5. Smolecule.

Sources

Optimization

Technical Support Center: Hydroxyleucine Stability &amp; Experimental Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the physicochemical vulnerabilities of hydroxyleucine (HLeu)—specifically 3-hydroxyleucine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the physicochemical vulnerabilities of hydroxyleucine (HLeu)—specifically 3-hydroxyleucine and 4-/5-hydroxyleucine—during peptide synthesis, biocatalysis, and storage.

Hydroxyleucine is a critical building block in many bioactive natural products and a known marker of protein oxidation. However, its unique structure introduces specific synthetic challenges. This guide is structured to explain the causality behind these challenges and provide self-validating protocols to ensure your experimental success.

Section 1: The β-Elimination Dilemma in Peptide Synthesis

FAQ: Why am I losing my 3-hydroxyleucine sidechain during Fmoc solid-phase peptide synthesis (SPPS)?

Scientist's Insight: The most common failure mode when incorporating β-hydroxy-α-amino acids like 3-hydroxyleucine is base-catalyzed β-elimination[1]. During standard Fmoc deprotection (e.g., using 20% piperidine in DMF), the basic conditions abstract the relatively acidic α-proton adjacent to the peptide carbonyl. If the β-hydroxyl group is unprotected or activated (e.g., via O-acylation), it acts as a leaving group via an E1cB mechanism, yielding a dehydroleucine byproduct and destroying your target sequence[2].

FAQ: How can I prevent lactonization or elimination during the coupling phase?

Scientist's Insight: Causality dictates that over-activation of the carboxyl group in the presence of a free β-hydroxyl leads to intramolecular cyclization (forming a lactone) or premature elimination[1]. To prevent this, you must use orthogonal O-protection (such as a tert-butyldimethylsilyl (TBS) or acetonide group) and employ mild coupling reagents at low temperatures to suppress these side reactions.

Mechanism HLeu Unprotected 3-HLeu in Peptide Chain Base Base Exposure (e.g., Piperidine) HLeu->Base Enolate α-Proton Abstraction (Enolate Intermediate) Base->Enolate E1cB E1cB Elimination (-OH Leaving Group) Enolate->E1cB Degradation Peptide Degradation (Dehydro-residue) E1cB->Degradation

Figure 1: Causality of base-catalyzed β-elimination in unprotected 3-hydroxyleucine.

Section 2: Acid/Base Stability and Deprotection

FAQ: Can I use harsh acidic conditions to remove cyclic protecting groups like oxazolidinones from HLeu?

Scientist's Insight: While hydroxyleucine is generally stable to standard TFA cleavage (95% TFA), historic methods using concentrated HCl at reflux (40+ hours) to cleave oxazolidinone protecting groups often result in significant degradation and epimerization[2]. We strongly recommend transitioning to acid-labile protecting groups (like acetonides or TBS) that cleave cleanly under standard SPPS global cleavage conditions without compromising the chiral integrity of the molecule[2].

Section 3: Oxidative Stability in Biological Assays

FAQ: Is free hydroxyleucine stable in aerobic aqueous buffers over time?

Scientist's Insight: Hydroxyleucine itself is often the product of oxidative damage rather than the target. In biological systems, reactive oxygen species (ROS) attack leucine residues, converting them into 3-, 4-, or 5-hydroxyleucine[3]. While the hydroxylated product is relatively stable, prolonged exposure to Fenton-like reaction conditions (Fe2+/H2O2) can further oxidize the molecule into carbonyl derivatives[3]. For long-term storage, keep HLeu-containing peptides in degassed buffers with chelating agents (e.g., EDTA) at -80°C.

Data Presentation: Stability Matrix

To aid in experimental design, consult the following stability matrix for hydroxyleucine derivatives across various reaction conditions:

Reaction ConditionReagent ExampleStability StatusMechanistic Consequence & Causality
Basic (Fmoc Deprotection) 20% Piperidine in DMFLow (if unprotected)Base abstracts the α-proton, driving E1cB β-elimination to form dehydroleucine[1].
Acidic (Global Cleavage) 95% TFA, 2.5% TIS, 2.5% H2OHigh Stable. Acid-labile O-protecting groups (e.g., TBS) are cleanly removed without backbone degradation[2].
Carboxyl Activation DIC / HOBtModerate Over-activation with a free β-OH leads to intramolecular lactonization (4- or 5-membered rings)[1].
Oxidative (Biological) H2O2 / Fe2+ (Fenton)Moderate HLeu is an oxidative sink; prolonged exposure yields carbonyl derivatives[3].

Self-Validating Protocol: Optimized Fmoc-SPPS for 3-Hydroxyleucine Peptides

This protocol is designed as a self-validating system. It uses orthogonal O-protection to eliminate the leaving-group potential of the β-hydroxyl and employs mild coupling to prevent lactonization.

Step 1: Amino Acid Preparation & Verification

  • Action: Ensure the starting material is Fmoc-(2S,3S)-3-hydroxyleucine with an orthogonal O-protecting group (e.g., O-TBS).

  • Validation Check: Run LC-MS on the starting material to confirm the exact mass and the absolute absence of free hydroxyl species before proceeding.

Step 2: Resin Swelling

  • Action: Swell the Rink Amide resin in DMF for 30 minutes.

  • Causality: Proper swelling ensures uniform reagent diffusion, reducing the need for harsh, prolonged coupling times that could stress the peptide backbone.

Step 3: Mild Coupling

  • Action: Activate the Fmoc-3-HLeu(TBS)-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF at 0°C for 5 minutes, then add to the resin. React for 2 hours at room temperature.

  • Causality: Oxyma suppresses epimerization, and avoiding strong bases like DIPEA prevents premature Fmoc cleavage or elimination.

  • Validation Check: Perform a Kaiser test. A yellow resin indicates successful, complete coupling; a blue resin indicates incomplete coupling requiring a second mild cycle.

Step 4: Modified Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 2 × 5 minutes.

  • Causality: The addition of HOBt slightly buffers the basicity, reducing the kinetic rate of any potential side-chain elimination while still efficiently removing the Fmoc group.

Step 5: Global Cleavage

  • Action: Cleave the peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.

  • Validation Check: Precipitate the peptide in cold diethyl ether and analyze via MALDI-TOF mass spectrometry. You must observe the intact mass (+147 Da for the HLeu residue, minus water) to validate that no β-elimination occurred during synthesis.

SPPS_Workflow Start Fmoc-3-HLeu-OH Starting Material Protect O-Protection (TBS or Acetonide) Start->Protect Step 1 Couple Peptide Coupling (DIC/Oxyma, 0°C) Protect->Couple Step 2 Fmoc Fmoc Deprotection (Piperidine/DMF) Couple->Fmoc Step 3 Cleave Global Cleavage (95% TFA) Fmoc->Cleave If O-Protected (Success) Elim Dehydroleucine (β-Elimination) Fmoc->Elim If Unprotected (Failure) End Stable HLeu Peptide (Target Achieved) Cleave->End Step 4

Figure 2: Workflow and failure points for Fmoc-SPPS of 3-hydroxyleucine peptides.

References

  • Title: Building Chemical Probes Based on the Natural Products YM-254890 and FR900359: Advances toward Scalability Source: PMC / National Institutes of Health URL: [Link]

  • Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Animal and Plant Protein Oxidation Source: Encyclopedia MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with Hydroxyleucine in Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the successful incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for the successful incorporation of (2S,3S)-3-hydroxyleucine (Hle), a non-proteinogenic amino acid increasingly found in bioactive natural products.[1][2] The unique structure of hydroxyleucine, which combines a β-branched side chain and a secondary hydroxyl group, presents a dual challenge of steric hindrance and potential side reactions. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities and ensure high-fidelity peptide synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of hydroxyleucine in a direct question-and-answer format.

Q1: My coupling reaction with hydroxyleucine is incomplete, resulting in low yield and deletion sequences. What are the likely causes?

A: Incomplete coupling of hydroxyleucine is most often attributed to two primary factors: steric hindrance and on-resin aggregation.

  • Steric Hindrance: Hydroxyleucine is a β-branched amino acid, similar to valine and isoleucine. The bulky side chain near the peptide backbone physically obstructs the approach of the activated amino acid, slowing down the rate of peptide bond formation.[3] This is a common issue with sterically demanding residues.

  • Peptide Aggregation: Sequences containing hydrophobic or β-branched amino acids are prone to forming secondary structures (e.g., β-sheets) on the solid support.[3] This self-association, or aggregation, can cause the peptide-resin to collapse, limiting the diffusion of reagents to the reactive N-terminus and leading to failed or incomplete coupling steps.[4]

Q2: How can I improve the coupling efficiency for a sterically hindered residue like hydroxyleucine?

A: Overcoming steric hindrance requires optimizing the reaction conditions to favor complete amide bond formation. Consider the following strategies:

  • Select a High-Potency Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient.[5] Utilize more potent aminium/uronium or phosphonium salt reagents. Reagents that form highly reactive OAt or Oxyma active esters, such as HATU and COMU , are particularly effective for hindered couplings.[6][7]

  • Increase Reagent Concentration: Performing the coupling at a higher concentration (e.g., 0.5 M) increases the probability of successful molecular interactions, which can be particularly effective for difficult sequences.

  • Perform a "Double Couple": After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-Hle(tBu)-OH. This ensures that any unreacted N-terminal sites are driven to completion.

  • Extend Reaction Time: For hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours or even overnight can significantly improve yields.

  • Incorporate Microwave Heating: Microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate coupling reactions by efficiently heating the reaction mixture.[8][9][10] This is highly effective for overcoming both steric hindrance and aggregation-related issues.[9][11]

Q3: I'm observing a side product with a mass increase corresponding to my acylating amino acid. What is it and how can I prevent it?

A: This side product is almost certainly the result of O-acylation , where the side-chain hydroxyl group of hydroxyleucine is esterified by the incoming activated amino acid.[12] This occurs when the hydroxyl group is unprotected and can compete with the N-terminal amine as a nucleophile.

Prevention is straightforward: Always use a side-chain protected hydroxyleucine derivative. The standard and most effective protecting group for this purpose is the tert-butyl (tBu) group .[13][14][15] The resulting building block, Fmoc-(2S,3S)-3-hydroxyleucine(tBu)-OH , is ideal for Fmoc-based SPPS because:

  • The tBu ether is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for N-terminal Fmoc deprotection.[13][16]

  • The tBu group is efficiently removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid - TFA).[13][15]

Q4: My mass spectrometry analysis shows a side product with a mass of -18 Da (loss of water). What happened?

A: A mass loss of 18 Da indicates a dehydration reaction. β-hydroxy amino acids like hydroxyleucine can undergo elimination of water from their side chain under certain conditions to form an α,β-dehydroamino acid residue.[17] This can be promoted by:

  • Over-activation: Using excessively harsh coupling conditions or highly reactive reagents for prolonged periods.

  • Acidic Conditions: Dehydration can sometimes be observed during the final TFA cleavage, although it is less common with a stable tBu protecting group in place.

To mitigate this, use optimized coupling times and avoid unnecessarily harsh reagents. If dehydration persists, employing a carbodiimide-based method with an additive like OxymaPure may offer milder activation conditions.[18][19]

Q5: Which coupling reagent is best for incorporating Fmoc-Hle(tBu)-OH?

A: For a challenging, sterically hindered amino acid like hydroxyleucine, high-reactivity aminium/uronium or phosphonium reagents are recommended over carbodiimides. The general order of reactivity for the active esters they generate is OAt > Oxyma > O-6-ClBt > OBt.

  • Top Tier (Highest Reactivity): HATU (generates OAt esters) and COMU (generates Oxyma esters) are excellent choices.[5][6][20] HATU is renowned for its efficiency in difficult couplings, while COMU offers comparable reactivity with the added benefit of being based on the non-explosive OxymaPure.[5][7][18]

  • Mid-Tier (High Reactivity): HCTU (based on 6-Cl-HOBt) and PyBOP are also very effective and widely used.[5] They generally outperform older reagents like HBTU/TBTU.

  • Base Choice: These reagents require a non-nucleophilic base for activation. N,N-Diisopropylethylamine (DIPEA) is standard, though for residues prone to racemization, a weaker base like N-methylmorpholine (NMM) can be considered.[5]

Key Optimization Strategies & Protocols

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a qualitative comparison of coupling reagents suitable for hindered amino acids like hydroxyleucine.

Coupling ReagentClassAdditive BaseRelative Reactivity & EfficacyKey AdvantagesPotential Disadvantages
HATU Aminium/UroniumHOAtVery HighExcellent for hindered couplings, fast reaction rates, low racemization.[6]Higher cost, potential for guanidinylation side reaction if used in large excess.
COMU Aminium/UroniumOxymaPureVery HighComparable to HATU, based on non-explosive Oxyma, excellent solubility.[5][18][21]Higher cost than HBTU/HCTU.
HCTU Aminium/Uronium6-Cl-HOBtHighMore reactive and provides purer products than HBTU, cost-effective.[5][6]Can cause guanidinylation.
PyBOP PhosphoniumHOBtHighNo guanidinylation side reaction, good for fragment coupling and cyclization.Generates phosphorus byproducts.
DIC/OxymaPure CarbodiimideOxymaPureModerate-HighCost-effective, very low racemization, no base required for activation itself.[5][18][22]Slower reaction rates compared to aminium/phosphonium salts.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-(2S,3S)-3-hydroxyleucine(tBu)-OH

This protocol is recommended for a standard incorporation of hydroxyleucine.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-(2S,3S)-3-hydroxyleucine(tBu)-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare Amino Acid Solution: In a clean vessel, dissolve Fmoc-(2S,3S)-3-hydroxyleucine(tBu)-OH and HATU in a minimal volume of DMF (to achieve ~0.5 M concentration).

  • Activate: Add DIPEA to the amino acid solution. The solution will typically change color. Allow pre-activation for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the vessel containing the swelled, Fmoc-deprotected peptide-resin.

  • React: Agitate the reaction vessel at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, proceed to Protocol 2.

Protocol 2: Troubleshooting with Microwave-Assisted Double Coupling

This protocol is recommended if Protocol 1 results in incomplete coupling or for sequences known to be difficult.

Materials:

  • Same as Protocol 1.

  • Microwave Peptide Synthesizer.

Procedure:

  • First Coupling: Perform steps 1-4 from Protocol 1, but conduct the reaction in a microwave peptide synthesizer. A typical condition is 5 minutes at 75°C.[9]

  • Wash: Drain and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-(2S,3S)-3-hydroxyleucine(tBu)-OH as described in Protocol 1, steps 1-2.

  • Couple and React: Add the fresh solution to the resin and perform a second microwave-assisted coupling (e.g., 5 minutes at 75°C).

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.

Visualization & Workflow Diagrams
Troubleshooting Failed Hydroxyleucine Coupling

The following diagram outlines a logical workflow for diagnosing and resolving an incomplete coupling reaction involving hydroxyleucine.

G cluster_agg Aggregation Mitigation cluster_steric Steric Hindrance Mitigation start Kaiser Test Positive (Incomplete Coupling) q1 Is the sequence known to aggregate? start->q1 agg_sol Switch to NMP or use chaotropic agents q1->agg_sol Yes double_couple Perform Double Couple q1->double_couple No agg_mw Use Microwave Heating (e.g., 75°C) agg_sol->agg_mw end Re-couple and re-test agg_mw->end reagent Switch to higher reactivity reagent (e.g., HATU, COMU) double_couple->reagent time Extend coupling time (4h to overnight) reagent->time time->end

Caption: A decision tree for troubleshooting incomplete hydroxyleucine coupling reactions.

Mechanism of O-Acylation Side Reaction

This diagram illustrates the unwanted esterification of an unprotected hydroxyl side chain during a coupling step.

Caption: Competing N-acylation (desired) and O-acylation (side reaction) pathways.

References
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

  • Rima, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Applied Microbiology and Biotechnology, 104(17). [Link]

  • Luxembourg Bio Technologies. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]

  • Duggan, P. J., et al. (2004). β-Nitro-α-amino acids as latent α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ARKIVOC, 2004(10), 101-108. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5739–5748. [Link]

  • Kim, H. Y., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 573-576. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(8), 1875-1896. [Link]

  • ResearchGate. (2020, September 5). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Wu, X., et al. (2015). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 108(1), 107-116. [Link]

  • CEM Corporation. (2015). Microwave Assisted SPPS of Symmetrically Branched Peptides. [Link]

  • Watson International. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Undén, A., & Bartfai, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–576. [Link]

  • American Society for Microbiology. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Digital.CSIC. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Biotage. Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

  • Google Patents. Microwave-assisted peptide synthesis.
  • Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]

  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(18), 3537-3541.
  • Taylor & Francis Online. (2022, July 11). Overcoming the Shortcomings of Peptide-Based Therapeutics. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis. [Link]

  • Fields, G. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

  • CSBio. Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]

Sources

Optimization

Technical Support Center: Hydroxyleucine Derivatization &amp; Racemization Control

Welcome to the Technical Support Center for modified amino acid synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals handling (2S,3S)-3-hydroxyleucine and its s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for modified amino acid synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals handling (2S,3S)-3-hydroxyleucine and its stereoisomers. Because of its complex stereochemistry, hydroxyleucine is highly vulnerable to chiral inversion during N-protection, C-activation, and O-acylation.

This center provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure absolute stereochemical integrity during your synthetic campaigns.

Part 1: Mechanisms & Causality (FAQs)

Q1: Why is hydroxyleucine particularly susceptible to epimerization at the α-carbon during derivatization? A: The vulnerability of hydroxyleucine stems from the electronegative β-hydroxyl group, which exerts a strong inductive effect that significantly increases the acidity of the α-proton[1]. When the carboxyl group is activated for peptide coupling or esterification, racemization occurs via two primary pathways:

  • Direct Enolization: Base-catalyzed abstraction of the highly acidic α-proton forms a planar enolate intermediate, destroying the chiral memory of the stereocenter[1].

  • Oxazolone Formation: The activated carbonyl oxygen loops back to attack the α-carbon, forming a 5-membered oxazolone ring. This intermediate is inherently unstable and highly susceptible to base-catalyzed racemization[2].

Q2: How does the choice of base dictate the success or failure of the reaction? A: The basicity and steric bulk of your reaction environment are the ultimate determinants of stereochemical retention. Strong, unhindered tertiary amines like N,N-diisopropylethylamine (DIPEA) rapidly accelerate α-proton abstraction[3]. To minimize this, you must switch to sterically hindered, weaker bases like 2,4,6-collidine (TMP)[4]. Better yet, utilizing a carbodiimide-based system (like DIC/Oxyma) entirely bypasses the need for a strong base, keeping the environment neutral-to-mildly acidic and minimizing the lifetime of activated intermediates[1].

Q3: What are the stereochemical risks during O-derivatization (e.g., O-acylation or silyl protection)? A: Derivatizing the β-hydroxyl group under basic conditions can trigger unintended side reactions that compromise the α-carbon. For instance, during O-acylation or oxidation-addition sequences, silyl migration and direct enolization can readily occur, leading to a drastic reduction in enantiomeric ratio (e.g., dropping from an er of 99:1 to 78:22)[5]. Constant monitoring of enantiomeric purity is mandatory during these specific transformations.

Part 2: Diagnostic Workflow & Quantitative Benchmarks

When racemization is detected in your hydroxyleucine derivatives, immediate intervention is required. Follow the logic in the diagnostic decision tree below to isolate and eliminate the chemical root cause.

G A High Racemization Detected in Hydroxyleucine B Evaluate Base Used A->B C DIPEA / TEA (Strong/Unhindered) B->C If using E Evaluate Coupling Reagent B->E Next step D Switch to TMP/Collidine or Base-Free C->D H Optimize Conditions: 0°C, No Pre-activation D->H F HATU / HBTU (Uronium Salts) E->F If using G Switch to DIC / Oxyma (Carbodiimide) F->G G->H I Enantiomeric Purity Maintained H->I

Troubleshooting decision tree for mitigating hydroxyleucine racemization.

Quantitative Data: Impact of Coupling Systems

The selection of coupling reagents and additives is the most critical factor in controlling racemization. The table below summarizes quantitative performance data for various coupling systems when handling highly sensitive amino acids.

Coupling SystemBase RequirementPre-activation TimeRelative Racemization LevelScientific Recommendation
HATU DIPEA (Strong)5 minutesHigh (15 - 25%)Avoid for hydroxyleucine
HBTU / HOBt NMM (Moderate)2 minutesModerate (5 - 10%)Use with extreme caution
DIC / HOAt None0 minutesLow (1 - 2%)Acceptable
DIC / Oxyma Pure TMP (or None)0 minutes (In situ)Very Low (< 1%) Highly Recommended

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a closed-loop system. Protocol 1 provides the synthetic methodology, while Protocol 2 provides the analytical validation required before proceeding to subsequent synthetic steps.

Protocol 1: Zero-Base Activation and Coupling of Hydroxyleucine (DIC/Oxyma)

Causality: By utilizing Diisopropylcarbodiimide (DIC) and Oxyma Pure, we bypass the need for strong bases like DIPEA. Oxyma Pure acts as an exceptional nucleophile, rapidly intercepting the O-acylisourea intermediate to form a stable active ester before oxazolone formation can occur[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the target resin in N,N-Dimethylformamide (DMF) for 30 minutes, followed by washing with Dichloromethane (DCM) (3x) and DMF (3x)[4].

  • Reagent Preparation: In a separate clean vessel, dissolve Fmoc-(2S,3S)-3-hydroxyleucine (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal volume of DMF.

    • Critical Parameter: Do not add any base at this stage. If a base is strictly required for your specific resin loading, use only 2,4,6-Collidine (TMP)[4].

  • In Situ Activation: Add DIC (3 equivalents) to the amino acid/Oxyma solution immediately before adding it to the resin.

    • Critical Parameter:Do not pre-activate. Allowing the mixture to stand promotes the accumulation of highly reactive, racemization-prone intermediates[4].

  • Coupling: Transfer the freshly prepared mixture to the resin. Agitate the reaction vessel at 0°C for the first 30 minutes, then allow it to warm to room temperature for 1.5 hours. Lower temperatures suppress the activation energy required for α-proton abstraction.

  • Validation Checkpoint: Wash the resin thoroughly. Cleave a 0.5 mg micro-aliquot of the peptide-resin and immediately proceed to Protocol 2 to validate stereochemical retention.

Protocol 2: Stereochemical Validation via Advanced Marfey's Method

Causality: Enantiomers possess identical physical properties and cannot be separated on standard reverse-phase HPLC columns. Derivatization with L-FDAA (Marfey's reagent) covalently links a chiral tag to the amino acid, converting the enantiomers into diastereomers. These diastereomers possess distinct hydrophobicities and elution profiles, allowing for precise optical purity quantification[3].

Step-by-Step Methodology:

  • Total Acid Hydrolysis: Place the 0.5 mg cleaved peptide aliquot into a heavy-walled hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Note: This step destroys the sequence context but strictly preserves the stereochemistry at the α-carbon[1].

  • Evaporation: After cooling, carefully open the tube and evaporate the HCl to complete dryness under vacuum. Redissolve the free amino acid residue in 50 µL of deionized water[3].

  • Derivatization: To the hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. Add 20 µL of 1 M Sodium Bicarbonate (NaHCO₃) to make the solution mildly alkaline. Incubate the mixture in a heating block at 40°C for exactly 1 hour[3].

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl. Evaporate the solvent to dryness and redissolve the derivatized residue in 500 µL of 50% acetonitrile/water[3].

  • HPLC Analysis: Inject 20 µL onto a C18 reversed-phase HPLC column. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). Monitor the elution at 340 nm. The L-amino acid derivative will elute before the D-amino acid derivative, allowing you to integrate the peaks and confirm that racemization is < 1%[3].

Part 4: References

  • Beilstein Journals. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Available at: [Link]

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Available at:[Link]

Sources

Troubleshooting

Scaling up the synthesis of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Technical Support Center: Scale-Up Synthesis of (2R,3S)-3-Hydroxyleucine Overview (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly known as (2R,3S)-3-hydroxyleucine, is a critical non-proteinogenic amino acid b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (2R,3S)-3-Hydroxyleucine

Overview

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly known as (2R,3S)-3-hydroxyleucine, is a critical non-proteinogenic amino acid building block. It serves as a key structural motif in several bioactive natural products, including the neurotrophic agent (+)-lactacystin and macrocyclic peptide antibiotics like lysobactin and laxaphycins. Scaling up its synthesis presents unique stereochemical challenges. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, stereoselective production.

Workflow Visualization

G Gly Glycine (Excess Donor) DTA D-Threonine Aldolase (DTA Biocatalyst) Gly->DTA Iso Isobutyraldehyde (Acceptor) Iso->DTA Prod (2R,3S)-3-Hydroxyleucine (Kinetic Product) DTA->Prod 37°C, Short Time (Kinetic Control) Cleavage Retro-Aldol Cleavage (Thermodynamic Sink) Prod->Cleavage Extended Incubation

Enzymatic synthesis of (2R,3S)-3-hydroxyleucine via DTA under kinetic control.

Troubleshooting & FAQs

Q1: Why does the diastereomeric excess (de) of my product degrade as I scale up the bioreactor volume? Causality: Threonine aldolases catalyze a reversible aldol reaction. While the (2R,3S)-isomer (threo) is the kinetically favored product when using D-threonine aldolase (DTA), extended reaction times—often unavoidable during large-scale downstream processing—allow the reverse reaction (retro-aldol cleavage) to occur. This shifts the system toward thermodynamic equilibrium, which favors the erythro isomer and degrades the diastereomeric excess (1)[1]. Actionable Solution: Implement strict kinetically controlled conditions. Use a massive excess of glycine relative to isobutyraldehyde (e.g., 5:1 ratio) and strictly limit the reaction time. Quench the reaction immediately after 3 hours.

Q2: My D-threonine aldolase (DTA) loses activity halfway through the preparative run. What causes this? Causality: Enzyme thermal stability varies drastically between aldolase classes. While L-threonine aldolase (LTA) maintains stability up to 50 °C, DTA is highly thermally sensitive and undergoes rapid denaturation and irreversible inactivation at temperatures exceeding 37 °C[1]. Actionable Solution: Strictly maintain the bioreactor temperature at 37 °C or lower. If using co-solvents to improve the poor aqueous solubility of isobutyraldehyde, ensure the solvent concentration does not exceed the enzyme's tolerance threshold.

Q3: I am using a chemical synthesis route (asymmetric aldol addition). Why am I getting the wrong C3 stereocenter? Causality: Traditional chemical routes, such as the asymmetric aldol reaction of t-butyl bromoacetate with isobutyraldehyde, often yield the syn-β-hydroxy-α-amino acid as the major product. Achieving the anti-configuration (like the 2R,3S isomer) requires multiple protection/deprotection steps and harsh conditions to invert the C3 stereocenter, which severely impacts overall yield (2)[2]. Actionable Solution: Transition to a biocatalytic route using DTA. If chemical synthesis is mandatory, utilize a direct organocatalytic asymmetric aldol reaction using chiral quaternary ammonium salts, which can provide the desired stereoisomer more directly.

Quantitative Data Presentation

Table 1: Biocatalytic Performance Parameters for 3-Hydroxyleucine Scale-Up

Biocatalyst / MethodTarget IsomerYield (%)Diastereomeric Excess (de %)Optimal Temperature
L-Threonine Aldolase (LTA) (2S,3S)-3-Hydroxyleucine17%92%50 °C
D-Threonine Aldolase (DTA) (2R,3S)-3-Hydroxyleucine49%86%37 °C
Asymmetric Chemical Aldol (2R,3S)-3-HydroxyleucineVariable~96:4 (er)-78 °C

Self-Validating Step-by-Step Methodology

Preparative-Scale Enzymatic Synthesis of (2R,3S)-3-Hydroxyleucine

  • Substrate Preparation: In a temperature-controlled bioreactor, prepare a solution of 100 mM isobutyraldehyde and 500 mM glycine in 50 mM potassium phosphate buffer (pH 7.5). Causality: The 5-fold excess of glycine drives the equilibrium forward, compensating for the inherently low binding affinity of isobutyraldehyde to the enzyme active site.

  • Biocatalyst Addition: Introduce 10 U of recombinant D-threonine aldolase (DTA) per mmol of aldehyde.

  • Incubation & Kinetic Control: Maintain the reactor precisely at 37 °C with gentle agitation. Self-Validation Check: Pull a 10 µL aliquot at 60 minutes, derivatize with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analyze via chiral LC-MS (3)[3]. If the (2R,3S) to (2S,3S) ratio drops below 85:15, immediately proceed to step 4 to prevent thermodynamic equilibration.

  • Reaction Quenching: At exactly 3 hours, terminate the reaction by adjusting the pH to 3.0 using 1 M HCl. This irreversibly denatures the DTA enzyme, locking in the kinetically favored diastereomer.

  • Isolation: Purify the quenched mixture using cation-exchange chromatography (e.g., Dowex 50W-X8), eluting with 1 M aqueous ammonia. Concentrate the eluate and crystallize from ethanol/water to yield pure (2R,3S)-3-hydroxyleucine.

References

  • Title: Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases Source: Journal of the American Chemical Society URL
  • Title: An enantioselective synthesis of (2S,3S)- and (2R,3S)
  • Source: PMC (nih.gov)
  • Title: Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-Amino-3-hydroxy-4-methylpentanoic Acid Isomers

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-amino-3-hydroxy-4-methylpentanoic acid isomers. As this non-proteinogenic amino acid contains two chiral centers, it can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these isomers is essential for understanding their unique biological activities and ensuring the stereochemical purity of pharmaceutical compounds.[1][2]

The Challenge of Stereoisomer Separation

The subtle structural differences between enantiomers and diastereomers of 2-amino-3-hydroxy-4-methylpentanoic acid necessitate the use of chiral stationary phases (CSPs) for effective separation. The choice of CSP and the optimization of mobile phase conditions are paramount to achieving baseline resolution. This guide will explore and compare several key approaches to this analytical challenge.

Comparison of Chiral Stationary Phases

The success of a chiral separation is fundamentally dependent on the chosen chiral stationary phase. Several classes of CSPs have proven effective for the resolution of amino acid isomers.

Ligand-Exchange Chromatography (LEC)

Ligand-exchange chromatography is a powerful technique for the direct separation of underivatized amino acids.[3][4][5][6] The separation mechanism relies on the formation of transient diastereomeric metal complexes between the analyte, a metal ion (typically copper(II)), and a chiral selector immobilized on the stationary phase.[3]

  • Mechanism of Separation: The chiral selector, often an amino acid derivative like D-penicillamine, is coated on a reversed-phase packing material and complexed with copper ions.[3] The amino acid analytes displace solvent molecules and form ternary complexes with the stationary phase. The stability of these diastereomeric complexes differs, leading to differential retention and separation. The enantiomer that forms the more stable complex is retained longer.[3]

  • Advantages: LEC offers the significant advantage of analyzing underivatized amino acids, which simplifies sample preparation and avoids potential racemization during derivatization.[3] These columns often provide excellent selectivity and rapid separations.[3]

  • Considerations: The mobile phase typically consists of an aqueous solution of a copper salt, with small amounts of organic modifier used to control retention.[3][7] The pH of the mobile phase can also influence the separation.

Crown Ether-Based CSPs

Chiral crown ether-based stationary phases are particularly effective for the separation of primary amines, including amino acids.[8][9][10]

  • Mechanism of Separation: These CSPs, such as CROWNPAK CR-I(+), utilize a chiral crown ether that forms inclusion complexes with the protonated primary amine group of the analyte.[10][11] The separation is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral crown ether. Acidic mobile phases are required to ensure the analyte's amino group is protonated.[11]

  • Advantages: A key feature of crown ether columns is the predictable elution order for many amino acids, where the D-enantiomer typically elutes before the L-enantiomer on a CR(+) column.[10][11] The availability of both (+) and (-) columns allows for the reversal of elution order, which can be beneficial for confirming peak identity and improving the resolution of trace enantiomers.[9]

  • Considerations: The mobile phase is typically an acidic aqueous solution (e.g., perchloric acid), often with the addition of a small amount of organic modifier like acetonitrile to modulate retention times.[9][11]

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide antibiotics, such as teicoplanin, serve as effective chiral selectors.[12][13]

  • Mechanism of Separation: These CSPs offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and steric hindrance. The complex three-dimensional structure of the macrocycle provides multiple sites for interaction with the analyte, leading to excellent chiral recognition.

  • Advantages: Teicoplanin-based columns, like Astec CHIROBIOTIC T, are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[12] They are particularly well-suited for the direct analysis of underivatized amino acids due to their ability to handle polar and ionic compounds.[12]

  • Considerations: The mobile phase composition, including the type and concentration of organic modifier and buffer, significantly impacts the separation. A characteristic "U-shaped" retention behavior is often observed, where retention initially decreases and then increases with increasing organic modifier concentration.[12]

Polysaccharide-Based CSPs

Cellulose and amylose-based CSPs are widely used for a broad range of chiral separations.[14] However, for underivatized amino acids, their application can be challenging due to the zwitterionic nature and poor solubility of these analytes in the typical non-polar mobile phases used with these columns.[12] Derivatization of the amino acid is often necessary to achieve good separation on polysaccharide-based CSPs.[15]

Data Summary

Chiral Stationary Phase TypeCommon Column(s)Separation PrincipleMobile PhaseKey Advantages
Ligand-Exchange Chirex 3126, Sumichiral OA-5000Formation of diastereomeric metal complexesAqueous copper salt solution with organic modifierDirect analysis of underivatized amino acids, simple mobile phases
Crown Ether CROWNPAK CR-I(+)Inclusion complexation with protonated primary aminesAcidic aqueous solution with organic modifierPredictable elution order, availability of enantiomeric columns for elution order reversal
Macrocyclic Glycopeptide Astec CHIROBIOTIC TMultiple interactions (hydrogen bonding, ionic, steric)Reversed-phase, normal-phase, or polar organicHigh versatility, direct analysis of underivatized polar compounds
Polysaccharide-Based Chiralcel OD-H, Chiralpak AD-HComplexation, hydrogen bonding, dipole-dipole interactionsTypically normal phase (e.g., hexane/alcohol)Broad applicability for many compound classes (often requires derivatization for amino acids)

Experimental Protocols

Here are two detailed protocols for the chiral separation of 2-amino-3-hydroxy-4-methylpentanoic acid isomers.

Protocol 1: Ligand-Exchange Chromatography

This protocol is a starting point and may require optimization for the specific isomers of 2-amino-3-hydroxy-4-methylpentanoic acid.

  • Column: Chirex 3126 (D-penicillamine) (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 2 mM Copper(II) Sulfate in deionized water.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm (or other suitable wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Rationale: This method provides a direct analysis without derivatization. The copper(II) sulfate in the mobile phase facilitates the ligand exchange process on the chiral stationary phase.[3] Small amounts of an organic modifier like isopropanol or acetonitrile (e.g., 5-15%) can be added to the mobile phase to reduce the retention times of more hydrophobic analytes.[7]

Protocol 2: Crown Ether-Based Chromatography

This protocol is adapted from methods used for similar underivatized amino acids.

  • Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: Aqueous perchloric acid (pH 1.5) / Acetonitrile (85/15, v/v)

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Rationale: The acidic mobile phase ensures that the primary amine of the amino acid is protonated, allowing for complexation with the crown ether.[11] Decreasing the column temperature can sometimes improve selectivity.[11] The use of a CR-I(+) column often results in the D-isomers eluting before the L-isomers.[16]

Visualizing the Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Pump Isocratic Pump Pump->Injector Column Chiral Column Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for chiral HPLC analysis.

Understanding Chiral Recognition

Chiral_Recognition cluster_LEC Ligand-Exchange Mechanism cluster_complexes Diastereomeric Complexes CSP Chiral Selector (e.g., D-Penicillamine) Cu Cu(II) Ion CSP->Cu complexes with Complex_R [CSP-Cu-(R)-Analyte] (More Stable) Complex_S [CSP-Cu-(S)-Analyte] (Less Stable) Enantiomer_R (R)-Analyte Enantiomer_R->Cu forms transient diastereomeric complex Enantiomer_S (S)-Analyte Enantiomer_S->Cu forms transient diastereomeric complex Retention_Long Longer Retention Time Complex_R->Retention_Long leads to Retention_Short Shorter Retention Time Complex_S->Retention_Short leads to

Caption: The "three-point interaction" model in ligand-exchange chromatography.

Conclusion

The successful chiral separation of 2-amino-3-hydroxy-4-methylpentanoic acid isomers is achievable through careful selection of the chiral stationary phase and optimization of the HPLC method. Ligand-exchange and crown ether-based CSPs are particularly promising for the direct analysis of these underivatized amino acids. For more complex matrices or when higher sensitivity is required, derivatization followed by separation on polysaccharide-based CSPs may be a viable alternative. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating a stereoselective analytical method for this important class of non-proteinogenic amino acids.

References

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
  • Miyazawa, T. et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
  • CROWNPAK CR-I(+)
  • SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-).
  • Wang, Y. et al. (2003). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector. PubMed.
  • Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions.
  • INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Daicel Chiral Technologies.
  • Konya, Y. et al. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. PubMed.
  • Bhushan, R.
  • Ilisz, I. et al. (2012).
  • Ilisz, I. et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Miyazawa, T. et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
  • Gübitz, G. (2011). Chiral separation by ligand-exchange.
  • Gübitz, G. (2011).
  • Zhang, L. et al. (2020). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
  • Zaggout, F. R. et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2).
  • Chiral HPLC Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Lee, S. et al. (2021).
  • SUMICHIRAL OA columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Péter, A. et al. (1998).
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Konya, Y. et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Al-Qarni, H. et al. (2023).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • CHIRAL SEPAR

Sources

Comparative

Gas chromatography methods for separating hydroxyleucine diastereomers

Title: Chromatographic Resolution of Hydroxyleucine Stereoisomers: A Technical Comparison Guide for GC-MS Modalities Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Resolution of Hydroxyleucine Stereoisomers: A Technical Comparison Guide for GC-MS Modalities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the chromatographic resolution of aliphatic amino acids not merely as a procedural task, but as an exercise in thermodynamic control. Hydroxyleucine—a non-proteinogenic amino acid critical to the bioactivity of cyclopeptide alkaloids like cycloheisterins[1] and a product of engineered leucine 5-hydroxylases[2]—presents a unique analytical challenge. Possessing multiple stereocenters (e.g., C2 and C4 in 5-hydroxyleucine), it exists as four distinct stereoisomers (two pairs of enantiomers). Resolving these requires overriding the molecule's zwitterionic nature and strategically manipulating its interactions with the stationary phase.

This guide objectively compares the two dominant Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for separating hydroxyleucine diastereomers: Direct Separation via Chiral Stationary Phases (CSPs) and Indirect Separation via Chiral Derivatizing Agents on achiral phases.

Mechanistic Causality: The Imperative of Derivatization

Amino acids cannot be volatilized directly due to strong intermolecular hydrogen bonding. For hydroxyleucine, the carboxyl, primary amino, and secondary/tertiary hydroxyl groups must all be capped. We utilize a sequential esterification-acylation workflow.

  • Esterification: Masks the carboxylate group using an alcohol (e.g., isopropanol) under acidic conditions.

  • Acylation: Caps both the primary amine and the hydroxyl group. The choice of trifluoroacetic anhydride (TFAA) over acetic anhydride is deliberate: the highly electronegative trifluoromethyl groups drastically reduce the basicity of the heteroatoms, minimizing secondary interactions with column silanol groups. Furthermore, the added fluorine mass paradoxically increases the vapor pressure of the derivative, allowing for lower elution temperatures that preserve the lifespan of delicate chiral columns[3].

Methodological Comparison: Direct vs. Indirect Separation

The Direct Method (Chiral Stationary Phase)

This approach employs a CSP, such as Chirasil-L-Val, which features an L-valine tert-butylamide chiral selector covalently bonded to a polysiloxane backbone. Separation is driven by the formation of transient, hydrogen-bonded diastereomeric complexes between the derivatized hydroxyleucine enantiomers and the CSP[3]. The D-enantiomer typically elutes before the L-enantiomer because the L-L transient complex is thermodynamically more stable (and thus retained longer) than the D-L complex.

The Indirect Method (Achiral Stationary Phase)

This approach employs a standard, highly robust achiral column (e.g., HP-5MS) but requires a chiral derivatizing agent. By esterifying the racemic hydroxyleucine with an enantiopure alcohol like (S)-(+)-2-butanol, the enantiomers are converted into covalent diastereomers prior to injection[4]. These newly formed diastereomers possess distinct boiling points and dipole moments, allowing for robust separation based on physical properties rather than transient chiral interactions.

Quantitative Data & Performance Comparison
Performance ParameterDirect Method (Chirasil-L-Val)Indirect Method (HP-5MS + Chiral Alcohol)
Separation Mechanism Transient diastereomeric complexationCovalent diastereomer formation
Derivatization Reagents Isopropanol/HCl + TFAA(S)-(+)-2-butanol/HCl + TFAA
Typical Resolution ( Rs​ ) 1.5 - 2.0> 2.5 (Baseline separation)
Elution Order (Typical) D-isomer < L-isomer(2S, 4S) < (2R, 4S) (Depends on alcohol)
Column Thermal Limit ~200 °C (Prone to thermal bleeding)~320 °C (Highly robust)
Workflow Efficiency Shorter prep time, higher column costLonger prep time, lower column cost

Experimental Workflow & Logical Relationships

The following diagram illustrates the divergent pathways for processing hydroxyleucine samples depending on the chosen chromatographic modality.

GC_Workflow A Hydroxyleucine Sample B Achiral Esterification (Isopropanol/HCl) A->B Direct Method B2 Chiral Esterification ((S)-2-butanol/HCl) A->B2 Indirect Method C Acylation (TFAA / 60°C) B->C C2 Acylation (TFAA / 60°C) B2->C2 E Chiral Phase (Chirasil-L-Val) C->E F Achiral Phase (HP-5MS) C2->F G GC-MS Detection (SIM Mode) E->G F->G

GC-MS workflows for direct and indirect separation of hydroxyleucine stereoisomers.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates internal standards to correct for derivatization variance and specific quality control (QC) gates to verify column performance.

Phase 1: Sample Preparation & Internal Standardization

  • Aliquot 1.0 mg of the hydroxyleucine sample into a 2 mL glass reaction vial.

  • QC Gate 1 (Internal Standard): Add 50 µg of L-norleucine to the vial. Rationale: Norleucine does not naturally occur in most biological samples and reacts identically to target analytes, allowing you to normalize injection volumes and derivatization efficiency.

Phase 2: Esterification 3. For Direct Method: Add 1 mL of 3 M HCl in isopropanol. For Indirect Method: Add 1 mL of 3 M HCl in (S)-(+)-2-butanol. 4. Seal the vial tightly with a PTFE-lined cap and heat at 100 °C for 45 minutes. 5. Cool to room temperature and evaporate the solvent completely under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40 °C. Caution: Residual moisture will quench the subsequent acylation step.

Phase 3: Acylation 6. Reconstitute the dried residue in 200 µL of anhydrous dichloromethane (DCM). 7. Add 50 µL of Trifluoroacetic anhydride (TFAA). 8. Heat the mixture at 60 °C for 15 minutes to ensure complete N,O-diacylation. 9. Evaporate the excess TFAA and DCM under N2​ , and reconstitute the final N,O-TFA ester derivative in 100 µL of ethyl acetate.

Phase 4: GC-MS Analysis & System Validation 10. QC Gate 2 (Blank & Resolution Check): Inject 1 µL of pure ethyl acetate to confirm the absence of column carryover. Follow this with an injection of a derivatized racemic hydroxyleucine standard. Verify that the calculated resolution factor ( Rs​ ) between the diastereomeric peaks is ≥1.5 . 11. Sample Injection: Inject 1 µL of the sample in splitless mode. 12. GC Parameters:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program (Direct Method): 70 °C (hold 2 min), ramp at 4 °C/min to 180 °C (hold 10 min).
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode targeting the specific fragmentation ions of the TFA-hydroxyleucine derivative (e.g., m/z 158 for specific backbone cleavages) to eliminate matrix interference.

References

  • Grohmann, K., et al. (1971). Separation of amino acid enantiomers by gas chromatography with an optically active stationary phase (N-TFA-L-valyl-L-leucine cyclohexyl ester). Chromatographia. 3

  • Bruckkoetter, M., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. 4

  • Li, X., et al. (2019). Alternative Reactivity of Leucine 5-Hydroxylase Using an Olefin-Containing Substrate to Construct a Substituted Piperidine Ring. ResearchGate. 2

  • Tuenter, E., et al. (2017). Isolation and structure elucidation of cyclopeptide alkaloids from the leaves of Heisteria parvifolia. Phytochemistry. 1

Sources

Validation

Comparative Biological Activity of Hydroxylated Isoleucine Stereoisomers: A Focus on (2S,3R,4S)- and (2R,3R,4S)-4-Hydroxyisoleucine

An In-Depth Technical Guide for Researchers This guide provides a detailed comparative analysis of the biological activities of key hydroxyleucine stereoisomers. While the broader class of hydroxyleucines encompasses sev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed comparative analysis of the biological activities of key hydroxyleucine stereoisomers. While the broader class of hydroxyleucines encompasses several positional isomers and stereoisomers, this document will focus primarily on the diastereomers of 4-hydroxyisoleucine (4-HIL), specifically the (2S,3R,4S) and (2R,3R,4S) forms. This focus is dictated by the extensive body of research and supporting experimental data available for these compounds, particularly concerning their significant effects on metabolic regulation. We will delve into their differential mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in metabolic disease, pharmacology, and drug development.

Introduction: The Critical Role of Stereochemistry in Hydroxyleucine Bioactivity

Hydroxyleucine and its isomers are non-proteinogenic amino acids, meaning they are not typically incorporated into proteins during translation. Their biological significance stems from their roles as signaling molecules and metabolic regulators. A prime example is 4-hydroxyisoleucine, an unusual amino acid first identified in the seeds of the fenugreek plant (Trigonella foenum-graecum)[1].

Isoleucine itself possesses two chiral centers (at C2 and C3), giving rise to four possible stereoisomers. The addition of a hydroxyl group, as in 4-hydroxyisoleucine, introduces a third chiral center (at C4), further increasing the stereochemical complexity. This precise three-dimensional arrangement is paramount, as it dictates the molecule's ability to interact with specific biological targets like enzymes and cell surface receptors.

Fenugreek seeds contain two primary diastereomers of 4-HIL:

  • (2S,3R,4S)-4-Hydroxyisoleucine: The major isomer, constituting approximately 90% of the total 4-HIL content[2].

  • (2R,3R,4S)-4-Hydroxyisoleucine: The minor isomer.

Seminal studies have revealed that the biological activity, particularly the potent insulin-stimulating effect, resides almost exclusively with the major (2S,3R,4S) isomer[3][4]. This guide will dissect the experimental evidence that establishes this stereospecificity.

In contrast, other isomers like (2R,3S)-3-Hydroxyleucine have been identified as serine protease inhibitors, and (2S,3S)-3-Hydroxyleucine is noted as a useful component in cyclodepsipeptides, but comparative biological data is less comprehensive[5][6][7]. Therefore, the most robust, data-driven comparison can be made between the well-characterized 4-HIL isomers.

Comparative Analysis of Biological Activity

The primary and most studied biological effect of 4-HIL is its influence on glucose homeostasis. The (2S,3R,4S) isomer acts as a potent insulinotropic and insulin-sensitizing agent, making it a subject of intense research for the management of type 2 diabetes and metabolic syndrome[8][9].

The most striking difference between the 4-HIL isomers lies in their ability to stimulate insulin secretion. The activity is highly specific to the (2S,3R,4S) configuration.

Expertise & Experience Insight: The choice of experimental models is critical for elucidating this difference. Ex vivo perfused pancreas and isolated pancreatic islet models are invaluable because they allow for the direct assessment of secretagogue activity on the β-cells, independent of systemic physiological effects in a whole organism.

Studies using isolated perfused rat pancreas demonstrated that only the major (2S,3R,4S) isomer potentiated glucose-stimulated insulin release[3][4]. The minor (2R,3R,4S) isomer was inactive in this assay. Further experiments with isolated rat islets established a clear dose-response relationship and threshold concentrations for activity.

Data Presentation: Insulinotropic Activity of 4-HIL Isomers

Compound/IsomerModel SystemThreshold for Significant Insulin Release (at 8.3 mM Glucose)Relative PotencyReference
(2S,3R,4S)-4-HIL Isolated Rat Islets200 µMHigh[4]
(2R,3R,4S)-4-HIL Isolated Rat IsletsInactive at tested concentrationsNone[4]
LeucineIsolated Rat Islets> 1 mMLow[4]
IsoleucineIsolated Rat Islets> 1 mMLow[4]

Beyond its direct action on the pancreas, (2S,3R,4S)-4-HIL also improves insulin sensitivity in peripheral tissues like skeletal muscle and liver[11]. This extrapancreatic effect contributes significantly to its overall anti-hyperglycemic activity.

Mechanism of Action: (2S,3R,4S)-4-HIL has been shown to activate the early stages of the insulin signaling cascade. It enhances the activity of Phosphoinositide 3-kinase (PI3K), a critical enzyme downstream of the insulin receptor[11][12]. The activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn promotes the translocation of the glucose transporter GLUT4 to the cell membrane in muscle and adipose tissue, thereby increasing glucose uptake from the blood[12][13].

Studies in HepG2 liver cells show that 4-HIL can reverse TNF-α-induced reductions in glycogen levels by modulating the JNK signaling pathway[14]. In skeletal muscle cells, it stimulates glucose uptake by increasing the amount of GLUT4 at the cell surface through a PI3K/AKT-dependent mechanism[13].

Mandatory Visualization: Insulin Signaling Pathway

InsulinSignaling cluster_cell Muscle / Adipose Cell Insulin Insulin or (2S,3R,4S)-4-HIL IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake

Caption: Insulin and (2S,3R,4S)-4-HIL activate the PI3K/Akt pathway.

Experimental Protocols

Authoritative grounding of claims requires transparent and reproducible methodologies. Below is a representative protocol for assessing the insulinotropic effects of hydroxyleucine isomers.

  • Objective: To quantify and compare the dose-dependent effects of (2R,3S)- and (2S,3R)-hydroxyleucine isomers on glucose-stimulated insulin secretion (GSIS).

  • Materials:

    • Collagenase P

    • Hank's Balanced Salt Solution (HBSS)

    • RPMI-1640 culture medium

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

    • Glucose solutions (to achieve final concentrations of 2.8 mM and 8.3 mM in KRB)

    • Stock solutions of (2S,3R,4S)-4-HIL and (2R,3R,4S)-4-HIL

    • Rat Insulin ELISA kit

  • Methodology:

    • Islet Isolation: Pancreatic islets are isolated from Wistar rats by collagenase digestion of the pancreas, followed by purification using a density gradient.

    • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics to allow recovery.

    • Pre-incubation: On the day of the experiment, batches of 5 size-matched islets are pre-incubated for 60 minutes in KRB buffer containing a non-stimulating glucose concentration (2.8 mM) to establish a basal secretion rate.

    • Stimulation Incubation: The pre-incubation buffer is removed, and islets are incubated for 60 minutes in KRB buffer containing:

      • Basal glucose (2.8 mM)

      • Stimulatory glucose (8.3 mM) - Positive Control

      • Stimulatory glucose (8.3 mM) + varying concentrations of (2S,3R,4S)-4-HIL (e.g., 50, 100, 200, 500 µM)

      • Stimulatory glucose (8.3 mM) + varying concentrations of (2R,3R,4S)-4-HIL (e.g., 50, 100, 200, 500 µM)

    • Sample Collection: After the 60-minute incubation, the supernatant (KRB buffer) from each well is collected.

    • Insulin Quantification: The concentration of insulin in the collected supernatant is measured using a commercially available rat insulin ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Insulin secretion is normalized to the amount of protein or DNA per well and expressed as a fold-change over the basal (2.8 mM glucose) condition. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.

Mandatory Visualization: Experimental Workflow

workflow A Isolate Pancreatic Islets (Collagenase Digestion) B Overnight Culture (Recovery) A->B C Pre-incubation (60 min, 2.8 mM Glucose) B->C D Stimulation Incubation (60 min) - Basal Glucose (2.8 mM) - Stimulatory Glucose (8.3 mM) - Stim. Glucose + Isomers C->D E Collect Supernatant D->E F Quantify Insulin (ELISA) E->F G Data Analysis F->G

Caption: Workflow for assessing insulin secretion from isolated islets.

Conclusion and Future Directions

The available experimental evidence unequivocally demonstrates a profound difference in the biological activity of 4-hydroxyisoleucine diastereomers. The (2S,3R,4S) isomer is a potent, glucose-dependent insulin secretagogue and an insulin-sensitizing agent that acts via the PI3K/Akt signaling pathway. In stark contrast, its minor counterpart, the (2R,3R,4S) isomer, is largely inactive in these metabolic pathways. This stark difference underscores the critical importance of stereochemistry in molecular pharmacology and drug design.

For researchers, this highlights the necessity of using stereochemically pure compounds in biological assays to avoid misinterpretation of results. Future research should aim to:

  • Elucidate the precise binding site and molecular interactions of (2S,3R,4S)-4-HIL on the pancreatic β-cell.

  • Conduct comprehensive comparative studies on other hydroxyleucine isomers, such as the (2R,3S)- and (2S,3R)-3-hydroxyleucines, to build a more complete structure-activity relationship profile for this class of amino acids.

  • Explore the therapeutic potential of (2S,3R,4S)-4-HIL and its synthetic analogues in preclinical models of metabolic disease.

This guide provides a foundational understanding based on current, authoritative data, offering a solid starting point for further investigation into the fascinating and therapeutically promising field of hydroxyleucine isomers.

References

  • L-allo-Isoleucine | CAS#:1509-34-8 | Chemsrc . Chemsrc.com. Available at: [Link].

  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers . ACS Publications. Available at: [Link].

  • Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine . Canadian Science Publishing. Available at: [Link].

  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine . Beilstein Journal of Organic Chemistry. Available at: [Link].

  • 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins . Spandidos Publications. Available at: [Link].

  • Diastereoselective Synthesis of γ-Hydroxy-β-amino Alcohols and (2S,3S)-β-Hydroxyleucine from Chiral d-(N,N-Dibenzylamino)serine (TBDMS) Aldehyde . ACS Publications. Available at: [Link].

  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with . London Met Repository. Available at: [Link].

  • A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek . ResearchGate. Available at: [Link].

  • 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro . National Center for Biotechnology Information. Available at: [Link].

  • Alloisoleucine, DL- | C6H13NO2 | CID 99288 . PubChem. Available at: [Link].

  • Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats . ResearchGate. Available at: [Link].

  • The branched-chain amino acid (2S,3R,4S)-4-hydroxyisoleucine . ResearchGate. Available at: [Link].

  • 4-Hydroxyisoleucine: Effects of synthetic and natural analogues on insulin secretion . ResearchGate. Available at: [Link].

  • Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat . ResearchGate. Available at: [Link].

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  • Hydroxyisoleucine | C6H13NO3 | CID 6918732 . PubChem. Available at: [Link].

  • Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats . PubMed. Available at: [Link].

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity . MDPI. Available at: [Link].

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes . National Center for Biotechnology Information. Available at: [Link].

  • Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry . PubMed. Available at: [Link].

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Comparative

The Significance of Hydroxyleucine Derivatives in Drug Discovery

A Comprehensive Guide to the X-ray Crystallography of Hydroxyleucine Derivatives: From Synthesis to Structural Insights For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Crystallography of Hydroxyleucine Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of strategies for the X-ray crystallography of hydroxyleucine derivatives. As non-proteinogenic amino acids with significant therapeutic potential, particularly in the development of novel antidiabetic agents, the precise three-dimensional structures of these molecules are crucial for understanding their structure-activity relationships (SAR) and for rational drug design.[1][2][3] This document moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causal relationships behind experimental choices, ensuring a robust and reproducible crystallographic workflow.

Hydroxylated leucines, such as (2S,3S)-3-hydroxyleucine and 4-hydroxyisoleucine, are integral components of a growing number of bioactive natural products.[4][5] Notably, 4-hydroxyisoleucine, first isolated from fenugreek seeds, has garnered significant attention for its insulinotropic and anti-dyslipidemic properties, making it a promising candidate for diabetes management.[1][6] The therapeutic potential of these compounds lies in their ability to modulate key metabolic enzymes, including α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4).[1][2]

Determining the precise stereochemistry and conformational preferences of these derivatives through X-ray crystallography is paramount for designing potent and selective inhibitors. The structural data obtained provides a foundational blueprint for computational modeling and the synthesis of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1][3]

The Crystallization Challenge: The Imperative of Derivatization

A significant hurdle in the structural elucidation of hydroxyleucine derivatives is obtaining single crystals of sufficient quality for X-ray diffraction analysis. The inherent flexibility and amphipathic nature of small amino acid derivatives can hinder the formation of well-ordered crystal lattices. Our experience, corroborated by published research, shows that direct crystallization of the parent hydroxyleucine is often unsuccessful.[4]

To overcome this, a common and effective strategy is the chemical modification or derivatization of the molecule to introduce functionalities that promote favorable crystal packing interactions. This typically involves the strategic use of protecting groups or the acylation of hydroxyl moieties. These modifications can reduce conformational flexibility, introduce new hydrogen bonding or van der Waals interactions, and ultimately facilitate the growth of diffraction-quality crystals.

For instance, in the synthesis of (2S,3S)-3-hydroxyleucine building blocks, attempts to crystallize the direct precursors were unsuccessful. However, acylation of the 3-hydroxy group with levulinic acid yielded an ester derivative that readily crystallized, allowing for unambiguous determination of its relative configuration via X-ray analysis.[4] This underscores the critical role of derivatization in enabling the crystallographic study of these challenging molecules.

Experimental Workflow: A Step-by-Step Guide

The following section details a generalized, yet comprehensive, workflow for the synthesis, crystallization, and structural analysis of hydroxyleucine derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis and Derivatization

The synthesis of hydroxyleucine derivatives often starts from a chiral pool or involves asymmetric synthesis to ensure stereochemical purity.[4][5] A divergent approach is often employed to allow for the preparation of various derivatives suitable for different applications, including solid-phase peptide synthesis and SAR studies.[4]

A Generalized Synthetic Protocol for a (2S,3S)-3-Hydroxyleucine Derivative:

  • Starting Material: Begin with a stereoisomerically pure amino alcohol precursor.[4]

  • Protection Strategy: Protect the amino and/or carboxyl groups to allow for selective modification of the hydroxyl group. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and various esters for the carboxylic acid. The choice of protecting group can influence the final crystal packing.

  • Acylation of the Hydroxyl Group: This is a key step for enhancing crystallizability.

    • Reagents: Use a suitable acylating agent, such as an acid chloride or anhydride (e.g., levulinic anhydride), in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

    • Rationale: The acyl group adds steric bulk and can introduce new intermolecular interactions, which are often conducive to crystallization.

  • Purification: Purify the derivatized product using column chromatography to ensure high purity, which is a prerequisite for successful crystallization.

Crystallization

The process of growing single crystals is often the most empirical and challenging part of X-ray crystallography.[7][8] A systematic screening of various conditions is necessary to identify a suitable crystallization window.

Experimental Protocol for Crystallization Screening:

  • Sample Preparation: Dissolve the purified hydroxyleucine derivative in a suitable solvent (e.g., THF, methanol) to a concentration of 5-20 mg/mL.[9]

  • Crystallization Method: The hanging drop vapor diffusion method is a widely used and effective technique.

    • A small drop (1-2 µL) of the sample solution is mixed with an equal volume of a reservoir solution on a siliconized glass coverslip.

    • The coverslip is inverted and sealed over the reservoir well.

    • Water vapor slowly diffuses from the drop to the more concentrated reservoir solution, gradually increasing the concentration of the sample and precipitant in the drop, leading to supersaturation and, ideally, crystal nucleation and growth.[10]

  • Screening Conditions: Screen a wide range of precipitants, pH values, and additives.

    • Precipitants: Polyethylene glycols (PEGs) of different molecular weights, salts (e.g., ammonium sulfate), and organic solvents.[9]

    • Buffers: A range of pH values from 4.0 to 9.0.

    • Additives: Small molecules that can sometimes promote crystallization.[7][8]

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Temperature can significantly influence protein solubility and crystal growth.[10]

  • Observation: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[11][12]

Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: Carefully mount a single crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Collect diffraction data using a synchrotron X-ray source or a home-source diffractometer.[13]

  • Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[12]

  • Structure Solution: Solve the phase problem using direct methods for small molecules.[11]

  • Model Building and Refinement: Build an initial model of the molecule into the calculated electron density map and refine the model to best fit the experimental data.[13]

  • Validation: Validate the final structure using established crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis of Crystallization Strategies

The choice of derivative can significantly impact the success of crystallization and the quality of the resulting diffraction data. Below is a comparative summary based on reported findings.

Derivative TypeRationale for UseReported SuccessKey ConsiderationsReference
O-acylated (levulinyl ester) Increases molecular rigidity and provides additional interaction sites.Successful crystallization and structure determination.The choice of acyl group can be varied to explore different crystal packing arrangements.[4]
N-Cbz-protected Protects the amine and can influence intermolecular hydrogen bonding.Used in synthetic pathways leading to crystallizable derivatives.The Cbz group itself may or may not be sufficient to induce crystallization without further modification.[4]
Unmodified Hydroxyleucine Direct structural information without the influence of derivatizing groups.Often fails to produce diffraction-quality crystals.High conformational flexibility and strong solvation hinder lattice formation.[4]

Visualizing the Workflow

The following diagrams illustrate the key stages in the X-ray crystallography of hydroxyleucine derivatives.

Experimental Workflow for X-ray Crystallography of Hydroxyleucine Derivatives cluster_Synthesis Synthesis & Derivatization cluster_Crystallization Crystallization cluster_Analysis Data Collection & Analysis Start Chiral Precursor Protect Protecting Group Introduction Start->Protect Acylate Acylation of Hydroxyl Group Protect->Acylate Purify_Synth Purification Acylate->Purify_Synth Screen Crystallization Screening (Vapor Diffusion) Purify_Synth->Screen Optimize Optimization of Conditions Screen->Optimize Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Data_Collect X-ray Diffraction Data Collection Harvest->Data_Collect Data_Process Data Processing Data_Collect->Data_Process Structure_Solve Structure Solution & Refinement Data_Process->Structure_Solve Validate Structure Validation Structure_Solve->Validate PDB_Deposit PDB Deposition Validate->PDB_Deposit

Caption: Overall workflow from synthesis to structure deposition.

Crystallization Screening Strategy Derivative Purified Hydroxyleucine Derivative Hanging_Drop Hanging Drop Vapor Diffusion Derivative->Hanging_Drop Precipitants Precipitants (PEGs, Salts) Hanging_Drop->Precipitants pH pH Range (4.0 - 9.0) Hanging_Drop->pH Temperature Temperature (4°C, 20°C) Hanging_Drop->Temperature Additives Additives Hanging_Drop->Additives Crystals Single Crystals Precipitants->Crystals pH->Crystals Temperature->Crystals Additives->Crystals

Caption: Key variables in crystallization screening.

Conclusion and Future Outlook

The structural elucidation of hydroxyleucine derivatives by X-ray crystallography is a critical step in the development of new therapeutics. While challenges in crystallization persist, strategic derivatization, particularly through acylation, has proven to be a successful approach. The detailed workflow and comparative analysis presented in this guide provide a robust framework for researchers in this field. Future advancements in high-throughput crystallization screening and the development of novel derivatization strategies will undoubtedly accelerate the structural characterization of this important class of molecules, paving the way for the design of more effective drugs.

References

  • Ries, M., et al. (2014). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 10, 1171-1181. [Link]

  • Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. (2025). Open Exploration Publishing. [Link]

  • 4-Hydroxyisoleucine as a Natural DPP-4 Inhibitor for Diabetes. (2025). Preprint. [Link]

  • Fu, S., et al. (1995). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 305(Pt 3), 723-730. [Link]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. (2025). Drug Design, Development and Therapy. [Link]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers in Pharmacology, 14, 1149429. [Link]

  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). Molecules, 28(6), 2605. [Link]

  • Trakhanov, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 350-354. [Link]

  • X-ray Protein Crystallography. (2022). Physics LibreTexts. [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 350-354. [Link]

  • Identification of amino acid sequence by X-ray crystallography. (2013). Postepy Biochemii, 59(2), 165-171. [Link]

  • Learn: Guide to Understanding PDB Data: Methods for Determining Structure. (n.d.). PDB-101. [Link]

  • Protein X-ray Crystallography: Basic principles. (n.d.). Bioinformatics and Computational Biosciences Branch (BCBB). [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2006). Journal of Structural Biology, 156(2), 325-332. [Link]

  • Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. (1952). Journal of the Chemical Society (Resumed), 1030-1032. [Link]

  • x Ray crystallography. (1997). Journal of Clinical Pathology: Molecular Pathology, 50(6), 281-286. [Link]

  • Optimization of crystallization conditions for biological macromolecules. (2002). Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1645-1652. [Link]

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Validation

A Researcher's Guide to Navigating the Complexities of Hydroxyleucine-Containing Peptides with Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The presence of post-translational modifications (PTMs), such as hydroxylation, adds a layer of comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The presence of post-translational modifications (PTMs), such as hydroxylation, adds a layer of complexity that demands sophisticated analytical strategies. Hydroxyleucine, an isomer of leucine and isoleucine with an added hydroxyl group, is a critical component of proteins like collagen and can be found in various therapeutic peptides. However, its analysis by mass spectrometry (MS) is fraught with challenges, primarily the difficulty in distinguishing it from its isobaric, non-hydroxylated counterparts and pinpointing the exact location of the hydroxyl group.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of hydroxyleucine-containing peptides. We will delve into the nuances of different fragmentation methods, offering experimental insights and data-driven recommendations to help you select the optimal strategy for your research needs.

The Analytical Conundrum: Hydroxyleucine's Isobaric Nature

The primary obstacle in analyzing hydroxyleucine-containing peptides is its identical molecular weight to leucine and isoleucine when the hydroxyl group is not considered as a modification in standard search algorithms. This can lead to misidentification and incorrect sequence assignment. Furthermore, determining the precise location of the hydroxylation on the amino acid backbone is crucial for understanding its functional implications. Conventional fragmentation techniques may not always provide the necessary data to resolve these ambiguities.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is critical for the successful analysis of hydroxyleucine-containing peptides. Here, we compare the performance of the most common techniques: Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and HCD are the workhorses of peptide sequencing in proteomics.[1][2][3] They involve the acceleration of precursor ions, causing them to collide with an inert gas, which leads to fragmentation. This process typically generates b- and y-type ions from cleavage of the peptide backbone, which can be used to determine the amino acid sequence.[4]

Strengths:

  • Robust and Widely Available: CID and HCD are standard features on most modern mass spectrometers.

  • Efficient for Unmodified Peptides: They provide excellent sequence coverage for standard tryptic peptides.[1][3]

Weaknesses in the Context of Hydroxyleucine:

  • Neutral Loss of Water: The hydroxyl group of hydroxyleucine is labile and prone to neutral loss of water (-18 Da) during the energetic CID/HCD process.[5][6] This can make it difficult to definitively assign the hydroxylation site.

  • Inability to Distinguish Isomers: CID and HCD fragmentation patterns are often insufficient to differentiate between leucine, isoleucine, and hydroxyleucine based solely on backbone fragments.[7][8][9]

Experimental Insight: While CID/HCD can suggest the presence of a hydroxylated residue through the observation of a neutral loss, this information is often not sufficient for confident site localization, especially in peptides with multiple potential hydroxylation sites.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation.[1][3][10][11] This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.

Strengths:

  • Preservation of PTMs: ETD is a "gentler" fragmentation method that tends to preserve labile PTMs like hydroxylation and phosphorylation.[10][12] This is a significant advantage for analyzing hydroxyleucine-containing peptides.

  • Complementary Fragmentation: The c- and z-ions produced by ETD provide complementary information to the b- and y-ions from CID/HCD, leading to more comprehensive sequence coverage.[11]

Weaknesses:

  • Precursor Charge State Dependency: ETD is most effective for peptides with a charge state of +3 or higher.[12] It is generally less efficient for doubly charged precursors.[11]

  • Slower Scan Speed: ETD can have a longer reaction time compared to CID/HCD, which may impact the overall speed of analysis in high-throughput experiments.

Experimental Insight: For hydroxyleucine-containing peptides, ETD is a powerful tool for confirming the site of modification. The retention of the hydroxyl group on the c- and z-ions provides strong evidence for its location. A combined CID/ETD or HCD/ETD approach, often in a data-dependent manner, can provide the most comprehensive characterization.[1][3]

Ultraviolet Photodissociation (UVPD)

UVPD is a more recent fragmentation technique that utilizes high-energy photons (typically at 193 nm or 213 nm) to induce peptide fragmentation.[13][14] This high-energy activation leads to extensive fragmentation along the peptide backbone, producing a rich variety of ion types, including a-, b-, c-, x-, y-, and z-ions, as well as side-chain fragments.[13]

Strengths:

  • Extensive Fragmentation: UVPD can provide significantly higher sequence coverage compared to CID, HCD, and ETD.[13][15]

  • Isomer Differentiation: The unique fragmentation pathways activated by UVPD can generate diagnostic fragment ions that allow for the differentiation of isomeric amino acids like leucine and isoleucine, and by extension, can be applied to hydroxyleucine.[13][15][16]

  • PTM Characterization: UVPD is effective for the analysis of various PTMs, including glycosylation and phosphorylation, and shows promise for hydroxylated peptides.[13][17]

Weaknesses:

  • Complex Spectra: The high number of fragment ions produced can lead to complex spectra that require high-resolution mass analyzers for interpretation.[13]

  • Instrumentation: UVPD is currently available on a more limited range of high-end mass spectrometers.

Experimental Insight: UVPD represents a frontier in peptide analysis. For the challenging task of confidently identifying and localizing hydroxyleucine, UVPD offers the potential for unambiguous characterization through its extensive fragmentation and the generation of unique diagnostic ions.

Quantitative Data Summary: A Comparative Overview

Fragmentation TechniqueTypical Sequence CoveragePTM Preservation (Hydroxyl Group)Isomer Differentiation CapabilityKey StrengthsKey Limitations
CID/HCD Good (~60-70%)[11]Poor (prone to neutral loss)LimitedRobust, fast, widely availableLabile PTM loss, poor isomer resolution
ETD Excellent (>80%)[11]ExcellentLimitedPreserves labile PTMs, complementary to CID/HCDRequires higher charge state precursors, slower
UVPD Superior (>85%)[15]GoodHighExtensive fragmentation, potential for isomer differentiationComplex spectra, limited instrument availability

Experimental Protocols & Workflows

A robust analytical workflow is essential for the successful analysis of hydroxyleucine-containing peptides.

Sample Preparation and LC-MS/MS Analysis
  • Protein Digestion: For protein samples, use a standard enzymatic digestion protocol (e.g., with trypsin). Ensure complete denaturation and reduction/alkylation to achieve efficient digestion.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with MS analysis.

  • LC Separation: Employ a nano-flow liquid chromatography system with a C18 reversed-phase column for peptide separation. A shallow gradient can improve the separation of isomeric peptides.[18]

  • Mass Spectrometry Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) capable of multiple fragmentation techniques.[1][3][19]

    • Acquisition Method:

      • For general screening, a data-dependent acquisition (DDA) method using HCD is a good starting point.[1][3]

      • For targeted analysis or to confirm hydroxylation sites, a decision-tree method that triggers ETD or UVPD fragmentation on precursors exhibiting a neutral loss of water in the HCD spectrum is highly effective.[1]

      • Alternatively, an alternating CID/ETD method can be employed to acquire both types of spectra for all targeted precursors.[11]

Data Analysis
  • Database Searching: Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides.

  • Variable Modifications: Crucially, include hydroxylation of leucine/isoleucine (+15.9949 Da) as a variable modification in your search parameters.

  • Fragment Ion Analysis: Manually inspect the MS/MS spectra of potential hydroxyleucine-containing peptides to confirm the presence of site-determining fragment ions. For ETD spectra, look for c- and z-ions that retain the hydroxyl group. For UVPD, search for unique diagnostic ions.

  • Localization Scoring: Utilize algorithms within your search software that provide a probability-based score for PTM localization.

Visualizing the Workflow and Fragmentation

Workflow for Hydroxyleucine Peptide Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup Desalting (SPE) Peptides->Cleanup CleanPeptides Clean Peptides Cleanup->CleanPeptides LC nanoLC Separation CleanPeptides->LC MS Mass Spectrometer LC->MS HCD HCD Scan MS->HCD Decision Decision Tree (Neutral Loss?) HCD->Decision ETD_UVPD ETD or UVPD Scan Decision->ETD_UVPD Yes Search Database Search (+ Hydroxylation Mod) Decision->Search No ETD_UVPD->Search Validation Spectral Validation & Site Localization Search->Validation Result Confident Identification Validation->Result

Caption: A comprehensive workflow for the analysis of hydroxyleucine-containing peptides.

Fragmentation of a Hydroxyleucine Peptide

cluster_peptide cluster_fragments cluster_etd cluster_legend Legend P1 H₂N-Gly-Ile- P2 Val- P1->P2 P1:e->P2:w b₁ P1:e->P2:w y₃ P1:e->P2:w c₁ P1:e->P2:w z₃ P3 Hyl- P2->P3 P2:e->P3:w b₂ P2:e->P3:w y₂ P2:e->P3:w c₂ P2:e->P3:w z₂ P4 Pro-COOH P3->P4 P3:e->P4:w b₃ P3:e->P4:w y₁ P3:e->P4:w c₃ P3:e->P4:w z₁ b1 b₁ b2 b₂ b3 b₃ y3 y₃ y2 y₂ y1 y₁ c1 c₁ c2 c₂ c3 c₃ z3 z₃ z2 z₂ z1 z₁ l1 CID/HCD: b-ions (blue), y-ions (red) l2 ETD: c-ions (green), z-ions (yellow)

Caption: Fragmentation patterns of a hydroxyleucine (Hyl) containing peptide.

Conclusion and Recommendations

The analysis of hydroxyleucine-containing peptides requires a multi-faceted approach that leverages the strengths of different mass spectrometry fragmentation techniques.

  • For initial screening and identification: HCD is a reliable and high-throughput method. The observation of a neutral loss of water can provide the first clue to the presence of a hydroxylated residue.

  • For confident site localization: ETD is the gold standard. Its ability to preserve the hydroxyl group on the fragment ions is invaluable for unambiguous assignment.

  • For complex cases and isomer differentiation: UVPD is an emerging and powerful technique that offers the highest level of detail and can potentially resolve ambiguities that other methods cannot.

By understanding the principles and limitations of each technique, researchers can design experiments that yield high-quality, reliable data, ultimately advancing our understanding of the role of hydroxyleucine in biology and drug development.

References

  • Jackson, G. et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University. [Link]

  • Birk, D. E. et al. (2013). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry. [Link]

  • Xiao, Y. et al. (2017). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]

  • Rapid Novor. (2021). Isoleucine and Leucine. Rapid Novor. [Link]

  • Gauci, V. et al. (2018). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst. [Link]

  • Petris, G. (2023). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. [Link]

  • Cannon, J. R. et al. (2019). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Progress in the Chemistry of Organic Natural Products. [Link]

  • Swaney, D. L. et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. [Link]

  • Michalski, A. et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]

  • Klont, F. et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

  • Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Al-Shargabi, T. et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry a. Radboud Repository. [Link]

  • Swaney, D. L. et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer... Journal of Proteome Research. [Link]

  • Cannon, J. R. et al. (2012). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry. [Link]

  • Kanesaki, T. et al. (2023). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]

  • Lu, Y. et al. (2021). Evaluating the Performance of 193 nm Ultraviolet Photodissociation for Tandem Mass Tag Labeled Peptides. MDPI. [Link]

  • Michalski, A. et al. (2011). Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. ResearchGate. [Link]

  • Yates, J. R. et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Formin, A. et al. (2021). Trapped Ion Mobility Spectrometry, Ultraviolet Photodissociation and ToF Mass Spectrometry for Gas-Phase Peptide Isobars/Isomers/Conformers. Analytical Chemistry. [Link]

  • Chicz, R. M. et al. (2009). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. Journal of Proteome Research. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (2R,3S)-Hydroxyleucine

Introduction: The Significance of (2R,3S)-Hydroxyleucine (2R,3S)-Hydroxyleucine is a non-proteinogenic β-hydroxy-α-amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (2R,3S)-Hydroxyleucine

(2R,3S)-Hydroxyleucine is a non-proteinogenic β-hydroxy-α-amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active natural products and pharmaceuticals. Its unique stereochemistry and functional groups make it a valuable component in the total synthesis of complex molecules, including the novel neurotrophic agent (+)-lactacystin. The precise arrangement of its stereocenters is often crucial for the biological activity of the final compound, making the stereoselective synthesis of (2R,3S)-hydroxyleucine a topic of significant interest for synthetic organic chemists. This guide provides a comparative analysis of the prominent synthetic routes to (2R,3S)-hydroxyleucine, offering insights into their underlying principles, experimental data, and practical considerations for researchers in drug discovery and development.

Route 1: Diastereoselective Aldol Addition

The diastereoselective aldol reaction is a powerful and frequently employed strategy for the construction of β-hydroxy carbonyl compounds. In the context of (2R,3S)-hydroxyleucine synthesis, this approach typically involves the reaction of a chiral enolate or an achiral enolate with a chiral aldehyde or catalyst to control the formation of the two adjacent stereocenters.

Scientific Principles and Rationale

The stereochemical outcome of the aldol reaction is governed by the geometry of the enolate (Z or E) and the facial selectivity of the aldehyde addition, often rationalized by the Zimmerman-Traxler model.[1] This model proposes a six-membered chair-like transition state where the substituents on the enolate and the aldehyde occupy positions that minimize steric interactions, thereby dictating the relative stereochemistry of the product. By carefully selecting the chiral auxiliary, Lewis acid, and reaction conditions, one can favor the formation of the desired syn or anti aldol adduct. For the synthesis of (2R,3S)-hydroxyleucine, a syn-selective aldol reaction is typically required.

A notable example is the enantioselective aldol reaction of t-butyl bromoacetate with isobutyraldehyde.[2][3] This reaction generates an α-bromo β-hydroxy ester, which can then be converted to the target amino acid. The use of a chiral catalyst or auxiliary is crucial for inducing enantioselectivity.

The Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a particularly reliable method for achieving high levels of stereocontrol in syn-aldol additions.[4][5] The chiral auxiliary directs the enolization and subsequent reaction with an aldehyde, leading to a predictable and highly diastereoselective outcome.

Caption: Workflow of the Diastereoselective Aldol Addition Route.

Performance Comparison
ParameterDiastereoselective Aldol Addition
Overall Yield Moderate to Good
Diastereoselectivity (dr) Generally high (can exceed 95:5 for syn product)
Enantioselectivity (ee) High (often >95%)
Scalability Good, particularly for Evans auxiliary-based methods
Key Reagents Chiral auxiliaries (e.g., oxazolidinones), Lewis acids (e.g., boron triflates), strong bases (e.g., LDA)
Advantages High stereocontrol, well-established methodology, predictable outcomes
Disadvantages Requires stoichiometric use of chiral auxiliaries (in some cases), multi-step sequence

Route 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of asymmetric synthesis, enabling the enantioselective conversion of prochiral alkenes to vicinal diols with high efficiency and predictability.[6] This method has been successfully applied to the synthesis of various stereoisomers of hydroxyleucine.[3][7]

Scientific Principles and Rationale

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant (typically potassium ferricyanide).[8] The chiral ligand complexes with the osmium tetroxide to create a chiral oxidizing agent that approaches the alkene from a specific face, leading to the formation of a single enantiomer of the diol. The choice of the ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity and thus the absolute stereochemistry of the resulting diol.[9]

For the synthesis of (2R,3S)-hydroxyleucine, the starting material is typically an (E)-α,β-unsaturated ester. The AD reaction installs the two hydroxyl groups in a syn fashion. Subsequent manipulation of the diol, such as conversion to a cyclic sulfate followed by regioselective ring-opening with an azide nucleophile, introduces the amino group at the C2 position with inversion of configuration, ultimately leading to the desired anti relationship between the amino and hydroxyl groups in the final product.

Caption: Workflow of the Sharpless Asymmetric Dihydroxylation Route.

Performance Comparison
ParameterSharpless Asymmetric Dihydroxylation
Overall Yield Good
Diastereoselectivity (dr) High (controlled by subsequent Sₙ2 reaction)
Enantioselectivity (ee) Excellent (typically >95%)
Scalability Good, with commercially available AD-mixes
Key Reagents Osmium tetroxide (catalytic), chiral ligands, potassium ferricyanide
Advantages High enantioselectivity, broad substrate scope, reliable and predictable
Disadvantages Use of toxic and expensive osmium tetroxide, multi-step sequence

Route 3: Sulfinimine-Mediated Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[10] The asymmetric variant, particularly the use of chiral sulfinimines, offers a powerful approach to control the stereochemistry of the newly formed α-amino nitrile intermediate.[11][12]

Scientific Principles and Rationale

This method involves the condensation of an aldehyde with a chiral sulfinamide to form a chiral N-sulfinylimine (sulfinimine). The chiral sulfinyl group directs the nucleophilic addition of a cyanide source (e.g., diethylaluminum cyanide) to one face of the C=N bond, leading to a diastereomerically enriched α-amino nitrile.[13] The stereochemical outcome is dictated by the stereochemistry of the sulfinyl group. Subsequent hydrolysis of the nitrile and cleavage of the sulfinyl group affords the desired β-hydroxy-α-amino acid. For the synthesis of (2R,3S)-hydroxyleucine, a β-hydroxy aldehyde would be the starting material.

Performance Comparison
ParameterSulfinimine-Mediated Strecker Synthesis
Overall Yield Moderate
Diastereoselectivity (dr) Good to Excellent
Enantioselectivity (ee) High (dependent on the purity of the sulfinamide)
Scalability Moderate
Key Reagents Chiral sulfinamides, organoaluminum cyanides
Advantages Convergent approach, good stereocontrol
Disadvantages Requires preparation of the β-hydroxy aldehyde precursor, use of cyanide reagents

Route 4: Ex-Chiral Pool Synthesis from D-Serine

Utilizing readily available chiral starting materials, or the "chiral pool," is an efficient strategy for asymmetric synthesis. D-serine is an attractive starting material for the synthesis of (2R,3S)-hydroxyleucine as it already contains the C2 stereocenter with the correct absolute configuration.[14]

Scientific Principles and Rationale

A synthesis starting from a protected D-serinal derivative involves a diastereoselective Grignard addition of an isopropyl group to the aldehyde.[14] The stereochemical outcome of this addition is controlled by the existing stereocenter at C2, often following the Felkin-Anh model for nucleophilic addition to chiral aldehydes. This step establishes the C3 stereocenter. Subsequent functional group manipulations, including deprotection and oxidation of the primary alcohol to a carboxylic acid, complete the synthesis. This approach is attractive for its potential scalability and the use of a relatively inexpensive chiral starting material.

Caption: Workflow of the Ex-Chiral Pool Synthesis from D-Serine.

Performance Comparison
ParameterEx-Chiral Pool Synthesis from D-Serine
Overall Yield Moderate
Diastereoselectivity (dr) Moderate to Good (dependent on the Grignard addition step)
Enantioselectivity (ee) Excellent (derived from the starting material)
Scalability Good
Key Reagents D-serine, Grignard reagents
Advantages Utilizes an inexpensive chiral starting material, potentially scalable
Disadvantages Diastereoselectivity of the key addition step may not be perfect, requiring purification

Route 5: Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes.[15] While specific chemoenzymatic routes to (2R,3S)-hydroxyleucine are less documented in readily available literature, enzymatic methods for the synthesis of related hydroxy amino acids, such as 4-hydroxyisoleucine, have been developed and highlight the potential of this strategy.[16][17]

Scientific Principles and Rationale

A potential chemoenzymatic route could involve an aldolase-catalyzed condensation of glycine with isobutyraldehyde to form the β-hydroxy-α-amino acid backbone with high stereocontrol. Alternatively, a transaminase could be used for the stereoselective amination of a β-hydroxy-α-keto acid precursor.[18] Hydroxylases, such as L-isoleucine dioxygenase (IDO), have also been employed for the regioselective and stereoselective hydroxylation of amino acids.[19] These enzymatic transformations often occur under mild aqueous conditions and can offer exceptional levels of stereoselectivity, minimizing the need for protecting groups and reducing waste.

Performance Comparison
ParameterChemoenzymatic Synthesis
Overall Yield Potentially high
Diastereoselectivity (dr) Excellent
Enantioselectivity (ee) Excellent
Scalability Can be highly scalable with enzyme optimization and engineering
Key Reagents Enzymes (e.g., aldolases, transaminases, hydroxylases), simple starting materials
Advantages High selectivity, mild reaction conditions, environmentally friendly ("green chemistry")
Disadvantages Enzyme availability and stability can be a limitation, requires specialized knowledge in biocatalysis

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation Route (General Procedure)

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene). Stir the mixture at room temperature until all solids have dissolved.[9]

  • Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the (E)-α,β-unsaturated ester (1.0 mmol) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction can be allowed to warm to room temperature.[9]

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Stir the mixture for at least one hour at room temperature.

  • Workup: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.[20]

  • Subsequent Transformations: The purified diol is then converted to the corresponding cyclic sulfate by treatment with thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄). The cyclic sulfate is then subjected to Sₙ2 ring-opening with sodium azide, followed by hydrolysis of the ester and reduction of the azide to afford (2R,3S)-hydroxyleucine.

Conclusion and Future Outlook

The synthesis of (2R,3S)-hydroxyleucine can be achieved through a variety of stereoselective methods, each with its own set of advantages and challenges. The Diastereoselective Aldol Addition , particularly using Evans auxiliaries, offers a reliable and well-established route with high stereocontrol. The Sharpless Asymmetric Dihydroxylation provides excellent enantioselectivity and is highly predictable, making it a powerful tool for accessing this important chiral building block. The Sulfinimine-Mediated Strecker Synthesis and Ex-Chiral Pool Synthesis from D-Serine represent valuable alternative strategies.

Looking forward, the development of efficient chemoenzymatic routes holds significant promise for the large-scale, sustainable production of (2R,3S)-hydroxyleucine. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel, efficient, and environmentally friendly synthetic methods will remain a key area of research. The choice of synthetic route will ultimately depend on the specific requirements of the research or industrial application, including scale, cost, and the availability of specialized reagents and equipment.

References

Sources

Validation

Validating Hydroxyleucine Stereochemistry in Natural Products: A Comparative Guide to Advanced Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of stereochemical validation methodologies. The Analytical Challenge: Hydroxyleucine i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of stereochemical validation methodologies.

The Analytical Challenge: Hydroxyleucine in Complex Scaffolds

The structural elucidation of non-ribosomal peptides (NRPs) and complex natural products frequently hinges on the accurate stereochemical assignment of non-proteinogenic amino acids. Hydroxyleucine (e.g., 3-hydroxyleucine) is a critical pharmacophoric residue found in potent bioactive scaffolds such as laxaphycins[1], tyrobetaines[2], and various peptide antibiotics[3].

Validating its structure presents a formidable analytical challenge. With two adjacent chiral centers (C2 and C3), 3-hydroxyleucine exists as four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S)[4]. Standard analytical methods often fail to baseline-resolve these diastereomers due to their subtle physicochemical differences, necessitating advanced derivatization or multidimensional NMR techniques.

Core Technologies Compared: Mechanism & Causality

To objectively determine the optimal workflow, we compare the Advanced Marfey's Method (L-FDVA + UPLC-HRMS) against the traditional Standard Marfey's (FDAA + HPLC-UV) and the non-destructive J-Based Configuration Analysis (JBCA via 2D-NMR) .

Product A (The Benchmark): Advanced Marfey's Method (L-FDVA)
  • Mechanism & Causality: This workflow utilizes L-FDVA (1-fluoro-2,4-dinitrophenyl-5-L-valinamide). The causality behind its superior performance lies in steric hindrance. The bulky isopropyl side chain of the valine moiety in L-FDVA creates a highly rigid, sterically congested environment when it reacts with the C2-amine of hydroxyleucine. This bulk exaggerates the hydrophobic shielding of the C3-hydroxyl group differently for each diastereomer, translating to superior baseline resolution on a C18 stationary phase[1].

Alternative 1: Standard Marfey's Reagent (FDAA)
  • Mechanism & Limitations: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) relies on a smaller methyl group. While sufficient for standard amino acids, it lacks the steric bulk necessary to induce distinct chromatographic retention shifts for multi-chiral, hydroxylated aliphatic chains like 3-hydroxyleucine, frequently resulting in peak co-elution[2].

Alternative 2: J-Based Configuration Analysis (JBCA via 2D-NMR)
  • Mechanism & Limitations: JBCA determines relative stereochemistry (threo vs. erythro) directly from the intact natural product by measuring homonuclear ( 3JHH​ ) and heteronuclear ( 2JCH​ , 3JCH​ ) coupling constants. While non-destructive, it requires milligram quantities of highly purified sample and cannot easily determine absolute configuration without supplementary techniques or complex synthetic standards[4].

Performance Data Comparison

The following table summarizes the quantitative performance metrics of the three analytical approaches when applied to 3-hydroxyleucine stereochemical validation:

MetricL-FDVA + UPLC-HRMS (Benchmark)FDAA + HPLC-UV (Alt 1)JBCA 2D-NMR (Alt 2)
Chromatographic Resolution ( Rs​ ) > 1.8 (Baseline resolved)< 1.0 (Co-elution common)N/A
Limit of Detection (LOD) < 10 fmol ~ 5 pmol~ 500 nmol (mg scale)
Sample Requirement Sub-microgram MicrogramMilligram
Absolute Configuration? Yes (via D/L logic gate)Yes (if resolved)No (Relative only)
Analysis Time < 2 hours ~ 3 hours24 - 48 hours

Experimental Protocols: The Self-Validating L-FDVA Workflow

A core tenet of rigorous analytical chemistry is the use of self-validating systems. The Advanced Marfey's protocol achieves this by utilizing a parallel derivatization logic gate, eliminating the absolute need for all four synthetic stereoisomer standards (which are notoriously difficult to synthesize)[4],[3].

Step-by-Step Methodology:

  • Acid Hydrolysis: Suspend 50 µg of the purified natural product in 500 µL of 6 M HCl. Incubate strictly at 110 °C for 16 hours. Causality: 3-hydroxyleucine is prone to epimerization; strictly controlling the hydrolysis time prevents the artificial scrambling of the C2 chiral center.

  • Sample Preparation: Evaporate the hydrolysate to dryness under a gentle N2​ stream to remove residual HCl. Reconstitute the free amino acids in 100 µL of LC-MS grade water.

  • Parallel Derivatization (The Logic Gate):

    • Split the sample into two 50 µL aliquots (Aliquots A and B).

    • To Aliquot A, add 50 µL of 1% (w/v) L-FDVA in acetone.

    • To Aliquot B, add 50 µL of 1% (w/v) D-FDVA in acetone.

    • Add 20 µL of 1 M NaHCO3​ to both to ensure the nucleophilic amine is deprotonated. Incubate at 40 °C for 1 hour.

  • Quench & Analyze: Quench the reactions with 10 µL of 1 N HCl. Dilute with 400 µL of Acetonitrile and analyze via UPLC-HRMS.

The Self-Validating Logic: If the natural amino acid is the L-enantiomer, its derivative with L-FDVA will elute at time t1​ , and its derivative with D-FDVA will elute at time t2​ . Because the complex of [D-amino acid + L-FDVA] is the exact enantiomer of [L-amino acid + D-FDVA], they share identical physicochemical properties on an achiral column. Thus, comparing the retention times of Aliquot A and Aliquot B confirms the absolute stereochemistry internally[1].

Visualizations

MarfeysLogic Hydrolysate Natural Product Hydrolysate (Free AAs) L_FDVA Derivatize with L-FDVA Hydrolysate->L_FDVA D_FDVA Derivatize with D-FDVA Hydrolysate->D_FDVA LCMS_L UPLC-HRMS Record Rt(L) L_FDVA->LCMS_L LCMS_D UPLC-HRMS Record Rt(D) D_FDVA->LCMS_D Compare Logic Gate: Compare Rt(L) vs Rt(D) LCMS_L->Compare LCMS_D->Compare Result_L Assigned: L-Hydroxyleucine Compare->Result_L Rt(L) < Rt(D) Result_D Assigned: D-Hydroxyleucine Compare->Result_D Rt(L) > Rt(D)

Workflow of the Advanced Marfey's Method using L-FDVA and D-FDVA for stereochemical assignment.

JBCA Start Intact Natural Product (2D-NMR Analysis) Coupling Extract 3J_HH and 2J_CH / 3J_CH Start->Coupling JHH_Large Large 3J_HH (~7-10 Hz) (Anti H-H) Coupling->JHH_Large JHH_Small Small 3J_HH (~2-4 Hz) (Gauche H-H) Coupling->JHH_Small Threo threo Configuration (e.g., 2S,3S or 2R,3R) JHH_Large->Threo + Small 3J_CH Erythro erythro Configuration (e.g., 2S,3R or 2R,3S) JHH_Large->Erythro + Large 3J_CH JHH_Small->Threo + Large 3J_CH JHH_Small->Erythro + Small 3J_CH

J-Based Configuration Analysis (JBCA) logic tree for assigning relative stereochemistry via NMR.

References[4] Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Source: Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/10/113[3] Title: Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja9720422[1] Title: Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery. Source: Marine Drugs. URL: https://www.mdpi.com/1660-3397/19/9/473[2] Title: Discovery of the Tyrobetaine Natural Products and Their Biosynthetic Gene Cluster via Metabologenomics. Source: ACS Chemical Biology. URL: https://pubs.acs.org/doi/10.1021/acschembio.7b01077

Sources

Comparative

Differential inhibition of serine proteases by hydroxyleucine isomers

Differential Inhibition of Serine Proteases by Hydroxyleucine Isomers: A Comparative Guide Introduction Serine proteases are ubiquitous enzymes responsible for cleaving peptide bonds, playing critical roles in physiologi...

Author: BenchChem Technical Support Team. Date: March 2026

Differential Inhibition of Serine Proteases by Hydroxyleucine Isomers: A Comparative Guide

Introduction

Serine proteases are ubiquitous enzymes responsible for cleaving peptide bonds, playing critical roles in physiological processes ranging from blood coagulation to digestion (1)[1]. While macromolecular serine protease inhibitors (serpins) are the primary endogenous regulators (2)[2], the therapeutic and biochemical research landscapes are increasingly shifting toward small-molecule inhibitors and peptidomimetics. Among these, non-proteinogenic amino acids like β-hydroxyleucine have emerged as potent, stereospecific inhibitors.

This guide provides a comprehensive comparison of the two primary active stereoisomers: (2S,3R)-β-Hydroxyleucine and (2R,3S)-β-Hydroxyleucine . By examining their differential binding affinities, phenotypic effects, and integration into complex glycopeptides (such as the Aeruginosins) (3)[3], we aim to equip researchers and drug development professionals with actionable insights for rational peptidomimetic design.

Mechanistic Overview: The Role of Stereochemistry in Inhibition

The efficacy of hydroxyleucine-based inhibitors hinges on their ability to mimic the transition state of native substrates within the protease active site. Serine proteases utilize a conserved catalytic triad (Ser-His-Asp) to execute hydrolysis (1)[1]. The hydroxyl group on the leucine side chain acts as a critical hydrogen-bond donor/acceptor, interacting intimately with the S1/S2 sub-sites of the enzyme.

However, the spatial orientation of this hydroxyl group—dictated by the stereocenter at C3—drastically alters the inhibitory profile and secondary biological functions.

G cluster_isomers Protease Serine Protease (Trypsin / Thrombin) Complex1 High-Affinity Complex (Optimal H-Bonding) Protease->Complex1 Complex2 Moderate-Affinity Complex (Suboptimal H-Bonding) Protease->Complex2 Isomer1 (2S,3R)-β-Hydroxyleucine Isomer1->Complex1 Binds Active Site Isomer2 (2R,3S)-β-Hydroxyleucine Isomer2->Complex2 Binds Active Site Result1 Potent Protease Inhibition & Broad Antimicrobial Activity Complex1->Result1 Conformational Lock Result2 Protease Inhibition Only (No Antimicrobial Activity) Complex2->Result2 Partial Blockade

Figure 1: Stereospecific binding and differential outcomes of 3-hydroxyleucine isomers.

Comparative Analysis of Hydroxyleucine Isomers

While both isomers inhibit serine proteases such as trypsin and proteinase K, their secondary biological activities diverge significantly. The (2S,3R)-isomer exhibits a unique capacity to inhibit the growth of both gram-positive and gram-negative bacteria, as well as yeasts—a property entirely absent in the (2R,3S)-isomer (4)[4].

Furthermore, these isomers serve as the structural core for naturally occurring cyanobacterial glycopeptides. For example, Aeruginosin 205A contains the (2R,3S) configuration, whereas Aeruginosin 205B contains the (2S,3R) configuration. Both derivatives are exceptionally potent inhibitors of trypsin and thrombin, demonstrating the viability of these isomers as scaffolds for larger therapeutic molecules (3)[3].

Table 1: Comparative Profile of Hydroxyleucine Isomers

Property(2S,3R)-β-Hydroxyleucine(2R,3S)-β-Hydroxyleucine
CAS Number 10148-71-787421-23-6
Primary Targets Trypsin, Proteinase K, ThrombinTrypsin, Proteinase K
Antimicrobial Activity Yes (Gram +/-, Yeasts)No
Natural Derivative Aeruginosin 205B coreAeruginosin 205A core
Inhibitory Potency (Derivative) IC50 ~ 0.07 µg/mL (Trypsin)IC50 ~ 0.07 µg/mL (Trypsin)
Structural Role Transition-state analogTransition-state analog

Experimental Protocol: In Vitro Serine Protease Kinetic Assay

To objectively validate the differential IC50 of these isomers, researchers must employ a self-validating kinetic assay. The following protocol utilizes a chromogenic substrate to measure the residual velocity of bovine pancreatic trypsin.

Reagents & Materials:

  • Enzyme: Bovine Pancreatic Trypsin (~10,000 BAEE units/mg) (2)[2].

  • Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

  • Inhibitors: (2S,3R)- and (2R,3S)-3-Hydroxyleucine (5)[5].

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Step-by-Step Methodology:

  • Buffer & Reagent Preparation:

    • Action: Prepare the assay buffer and dissolve the isomers in DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1 µM to 100 µM) using the assay buffer.

    • Causality: Tris-HCl maintains the optimal alkaline pH (8.0) required for trypsin's catalytic triad functionality. The inclusion of 20 mM CaCl₂ is critical; calcium ions bind to the autolysis loop of trypsin, stabilizing the enzyme and preventing self-degradation during the assay. DMSO ensures complete solvation of the hydrophobic leucine backbone without denaturing the protease (keep final DMSO <1% v/v).

  • Enzyme-Inhibitor Pre-incubation:

    • Action: In a 96-well microplate, mix 50 µL of Trypsin (final concentration 10 nM) with 50 µL of the respective inhibitor dilutions. Incubate at 37°C for 15 minutes.

    • Causality: Because these isomers act as competitive, reversible inhibitors, pre-incubation allows the non-covalent, stereospecific binding complex to reach thermodynamic equilibrium before introducing substrate competition. Skipping this step leads to artificially high (inaccurate) IC50 values.

  • Reaction Initiation:

    • Action: Rapidly add 100 µL of 1 mM BAPNA substrate to all wells using a multichannel pipette to initiate the hydrolysis reaction.

  • Kinetic Measurement:

    • Action: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

    • Causality: Trypsin cleaves BAPNA to release p-nitroaniline (pNA), a chromophore that absorbs strongly at 405 nm. Continuous kinetic reading (rather than a single endpoint) provides a direct, real-time readout of the initial reaction velocity ( V0​ ), allowing for the detection of any time-dependent inhibition dynamics and ensuring the assay remains in the linear range.

  • Data Analysis:

    • Action: Calculate the fractional activity ( Vi​/V0​ ) for each concentration. Plot the log[Inhibitor] versus normalized response and fit to a four-parameter logistic (4PL) curve to derive the IC50.

Conclusion & Strategic Applications

The differential properties of hydroxyleucine isomers underscore the profound impact of stereochemistry in rational drug design. While both the (2S,3R) and (2R,3S) isomers effectively inhibit serine proteases by obstructing the active site, the (2S,3R) configuration offers a distinct advantage for dual-action therapeutics due to its supplementary broad-spectrum antimicrobial properties. For drug development professionals engineering novel peptidomimetics or synthetic serpin analogs, selecting the appropriate stereoisomer is not merely a matter of target affinity, but of defining the broader phenotypic and off-target profile of the therapeutic candidate.

References

  • Sigma-Aldrich. "Trypsin Inhibitors - Sigma-Aldrich".
  • PatSnap. "What are Serine protease inhibitors and how do they work?".
  • Santa Cruz Biotechnology. "(2R,3S)-3-Hydroxyleucine | CAS 87421-23-6 | SCBT".
  • ChemicalBook. "(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid | 10148-71-7".
  • American Chemical Society.

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Validation

A Comparative Analysis of Hydroxyleucine and Other Non-Proteinogenic Amino Acids in Therapeutic Research

In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) have emerged as pivotal building blocks for creating novel therapeutics with enhanced efficacy and stability.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, non-proteinogenic amino acids (NPAAs) have emerged as pivotal building blocks for creating novel therapeutics with enhanced efficacy and stability.[1][2] Unlike their 20 proteinogenic counterparts, which are the fundamental constituents of proteins, NPAAs are not encoded in the genetic code but play crucial roles in various physiological processes.[3][4][5] This guide provides a comparative analysis of a promising NPAA, (2S,3R,4S)-4-hydroxyisoleucine, against other notable NPAAs: L-theanine, Gamma-aminobutyric acid (GABA), L-ornithine, and β-hydroxy-β-methylbutyrate (HMB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these unique molecules.

Introduction to Non-Proteinogenic Amino Acids (NPAAs)

NPAAs represent a vast and structurally diverse class of amino acids that are not incorporated into proteins during translation.[4] They are often intermediates in metabolic pathways and can act as signaling molecules, neurotransmitters, and defensive compounds in various organisms.[3] Their unique chemical structures offer a significant advantage in drug design, allowing for the modification of peptide-based drugs to improve their stability, bioavailability, and target specificity.[6][7]

This guide will focus on a comparative study of five NPAAs, with a primary emphasis on (2S,3R,4S)-4-hydroxyisoleucine and its therapeutic potential in metabolic disorders.

(2S,3R,4S)-4-Hydroxyisoleucine: The Insulinotropic Amino Acid

(2S,3R,4S)-4-hydroxyisoleucine, the primary active isomer of hydroxyleucine, is a unique branched-chain amino acid predominantly found in the seeds of the fenugreek plant (Trigonella foenum-graecum).[8][[“]] It has garnered significant attention for its potent insulin-stimulating and anti-diabetic properties.[10][11][12][13]

Mechanism of Action

The primary therapeutic effect of 4-hydroxyisoleucine lies in its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10][14] This is a crucial advantage as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.[[“]] The mechanism involves the potentiation of glucose-induced insulin release, meaning its effect is more pronounced at higher blood glucose concentrations.[10]

Beyond its effects on the pancreas, 4-hydroxyisoleucine has also been shown to improve insulin sensitivity in peripheral tissues like muscle and liver by activating the insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase activity.[12]

Signaling Pathway of 4-Hydroxyisoleucine

The insulinotropic effect of 4-hydroxyisoleucine is intrinsically linked to the insulin signaling cascade. The following diagram illustrates the proposed mechanism.

Hydroxyisoleucine_Pathway HIL 4-Hydroxyisoleucine Pancreatic_Beta_Cell Pancreatic β-Cell HIL->Pancreatic_Beta_Cell Acts on Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Leads to Glucose High Blood Glucose Glucose->Pancreatic_Beta_Cell Stimulates Peripheral_Tissues Peripheral Tissues (Muscle, Liver) Insulin_Secretion->Peripheral_Tissues Acts on Insulin_Receptor Insulin Receptor Peripheral_Tissues->Insulin_Receptor Binds to IRS IRS Activation Insulin_Receptor->IRS PI3K PI3K Activation IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathway of 4-Hydroxyisoleucine.

Comparative Analysis with Other NPAAs

To provide a comprehensive understanding of hydroxyleucine's unique properties, we will now compare it with four other well-researched NPAAs, each with distinct physiological effects.

Feature(2S,3R,4S)-4-HydroxyisoleucineL-TheanineGamma-Aminobutyric Acid (GABA)L-Ornithineβ-Hydroxy-β-Methylbutyrate (HMB)
Primary Biological Role Insulinotropic, Anti-diabetic[10][15]Anxiolytic, Relaxation[16]Inhibitory Neurotransmitter[17]Urea Cycle Intermediate[18][19]Muscle Protein Synthesis/Anti-catabolic[20][21]
Primary Target Organ/System Pancreas, Muscle, Liver[[“]]Central Nervous System[2]Central Nervous System[22]Liver[23]Skeletal Muscle[24]
Mechanism of Action Glucose-dependent insulin secretion, PI3K activation[12]Increases alpha brain waves, modulates neurotransmitters[2][22]Binds to GABA receptors, hyperpolarizes neurons[17]Ammonia detoxification via the urea cycle[19][23]Stimulates mTOR pathway, inhibits proteasome pathway[4][25]
Natural Source Fenugreek Seeds[8]Tea Leaves[16]Produced in the brain[17]Synthesized from arginine[19]Metabolite of Leucine[20]
L-Theanine: The Calming Amino Acid

L-theanine, an amino acid found predominantly in tea leaves, is known for its ability to promote relaxation and reduce stress without causing drowsiness.[16] Its primary mechanism of action is the enhancement of alpha brain wave activity, which is associated with a state of "wakeful relaxation".[2][22] L-theanine also modulates the levels of neurotransmitters such as GABA, serotonin, and dopamine in the brain.[16]

While both hydroxyleucine and L-theanine are NPAAs with therapeutic potential, their targets and effects are vastly different. Hydroxyleucine primarily targets metabolic pathways related to glucose homeostasis, whereas L-theanine exerts its effects on the central nervous system to influence mood and cognitive state.

Gamma-Aminobutyric Acid (GABA): The Brain's Primary Inhibitor

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[17] It binds to GABA receptors, leading to hyperpolarization of neurons and a reduction in neuronal excitability.[17] This inhibitory action is the basis for the therapeutic use of many anxiolytic and anticonvulsant drugs.[26] Although GABA is produced endogenously, its efficacy as an oral supplement is debated due to its limited ability to cross the blood-brain barrier.[15]

In comparison to hydroxyleucine's targeted action on metabolic regulation, GABA has a much broader inhibitory role in the brain, influencing a wide range of neurological functions.

L-Ornithine: A Key Player in Detoxification

L-ornithine is a non-proteinogenic amino acid that plays a critical role as an intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in the liver.[18][19][23] By facilitating the conversion of toxic ammonia into urea, L-ornithine is essential for maintaining nitrogen balance and preventing hyperammonemia.[23] It is also a precursor for the synthesis of polyamines, which are crucial for cell growth and proliferation.[23]

The function of L-ornithine is fundamentally different from that of hydroxyleucine. While hydroxyleucine modulates hormonal signaling to regulate metabolism, L-ornithine is a key component of a core metabolic detoxification pathway.

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ammonia Ammonia (NH3) Carbamoyl_Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate Bicarbonate Bicarbonate (HCO3-) Bicarbonate->Carbamoyl_Phosphate 2 ATP Citrulline_M Citrulline Carbamoyl_Phosphate->Citrulline_M OTC Ornithine_M Ornithine Ornithine_M->Citrulline_M Citrulline_C Citrulline Citrulline_M->Citrulline_C OTC Ornithine Transcarbamylase CPS1 Carbamoyl Phosphate Synthetase I Argininosuccinate Argininosuccinate Citrulline_C->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate ATP Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea Ornithine_C Ornithine Arginine->Ornithine_C ARG1 Ornithine_C->Ornithine_M ASS Argininosuccinate Synthetase ASL Argininosuccinate Lyase ARG1 Arginase 1

Caption: The Urea Cycle, highlighting the central role of L-Ornithine.

β-Hydroxy-β-Methylbutyrate (HMB): The Muscle-Sparing Metabolite

HMB is a metabolite of the essential amino acid leucine and is recognized for its role in muscle protein synthesis and the prevention of muscle breakdown.[20][21] It is thought to exert its effects by stimulating the mechanistic target of rapamycin (mTOR) pathway and inhibiting the ubiquitin-proteasome system, which is responsible for protein degradation.[4][25] HMB is often used as a dietary supplement by athletes and in clinical settings to combat muscle wasting.[27][28]

The comparison with hydroxyleucine highlights their distinct roles in metabolic regulation. While hydroxyleucine influences glucose metabolism, HMB's primary impact is on protein metabolism within skeletal muscle.

Experimental Protocols: A Methodological Overview

The following sections provide a high-level overview of key experimental protocols used to characterize the biological activities of these NPAAs.

Analytical Methods for NPAA Detection and Quantification

Accurate identification and quantification of NPAAs in biological matrices are crucial for research and development. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose.[20][26][]

General Workflow for LC-MS/MS Analysis:

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Amino Acids Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation HPLC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for NPAA analysis using LC-MS/MS.

A specific UPLC-MS/MS method for the estimation of 4-hydroxyisoleucine in plasma has been developed, demonstrating a linearity range of 1–5000 ng/mL.[30][31][32]

In Vitro Assay for Insulin Secretion

To assess the insulinotropic activity of compounds like 4-hydroxyisoleucine, an in vitro static insulin secretion assay using isolated pancreatic islets is a standard method.[11]

Step-by-Step Protocol Overview:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat, mouse) or human donor.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a baseline.

  • Stimulation: Islets are then incubated with varying concentrations of the test compound (e.g., 4-hydroxyisoleucine) in the presence of different glucose concentrations (low and high).

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

This protocol allows for the determination of a compound's ability to stimulate insulin secretion and its glucose dependency.[11]

GABA Receptor Binding Assay

To characterize the interaction of compounds with GABA receptors, a radioligand competition binding assay is commonly employed.[1][6][16][19][21]

Protocol Synopsis:

  • Membrane Preparation: Cell membranes containing GABA receptors are prepared from brain tissue or cell lines expressing the receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [³H]muscimol) and varying concentrations of the test compound.

  • Filtration: The mixture is rapidly filtered to separate the bound and unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter to determine the amount of bound radioligand.

  • Data Analysis: The data is used to calculate the binding affinity (Ki) of the test compound for the GABA receptor.

Conclusion

Non-proteinogenic amino acids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. (2S,3R,4S)-4-hydroxyisoleucine stands out for its unique glucose-dependent insulinotropic activity, making it a compelling candidate for the development of novel anti-diabetic therapies. A thorough understanding of its mechanism of action, in comparison to other NPAAs like L-theanine, GABA, L-ornithine, and HMB, allows researchers to appreciate the breadth of physiological processes that can be modulated by these fascinating molecules. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other NPAAs in the pursuit of innovative therapeutic solutions.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.).
  • Effects of L-Theanine on the Release of .ALPHA.-Brain Waves in Human Volunteers. (1998). Nippon Nōgeikagaku Kaishi, 72(2), 153-157.
  • L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics. (n.d.).
  • The effects of L-theanine on alpha-band oscillatory brain activity during a visuo-spatial attention task. (2009). Brain Topography, 22(1), 44-51.
  • L-Theanine and Alpha Brain Waves: What It Is & Why It Matters - SandJ – S&J. (2026, February 22).
  • Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits - Cleveland Clinic. (2022, April 25).
  • What You Need to Know About L-theanine | Psychology Today. (2017, August 29).
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  • Application Notes and Protocols for Studying 4-Hydroxyisoleucine Effects in Cell Culture Models - Benchchem. (n.d.).
  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - RSC Publishing. (2020, February 4).
  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry - ACS Publications. (2020, August 14).
  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed. (n.d.).
  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - MDPI. (2025, February 12).
  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - MDPI. (2025, April 8).
  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.).
  • β-Hydroxy β-methylbutyric acid - Wikipedia. (n.d.).
  • Ornithine – Function, Sources, Usage - OstroVit. (2026, March 5).
  • International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB). (2024, December 19). Journal of the International Society of Sports Nutrition, 21(1), 2419999.
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).
  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. (2020). Analytical Methods, 12(7), 965-973.
  • Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC. (n.d.).
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols - BOC Sciences. (n.d.).
  • Static insulin secretion analysis of isolated islets | Protocols.io. (2022, March 29).
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  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. (n.d.). American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.
  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - MDPI. (2016, November 22).
  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC. (2025, July 21).
  • L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics. (n.d.).
  • Urea cycle pathway - Abcam. (n.d.).
  • Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC. (n.d.).
  • Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC. (n.d.).
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  • Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health - MetwareBio. (n.d.).
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Comparative

A Researcher's Guide to the Analytical Quality Control of Synthetic Hydroxyleucine

The increasing interest in synthetic amino acids for therapeutic and research applications necessitates robust and reliable quality control (QC) methodologies.[1][] Synthetic hydroxyleucine, a non-proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

The increasing interest in synthetic amino acids for therapeutic and research applications necessitates robust and reliable quality control (QC) methodologies.[1][] Synthetic hydroxyleucine, a non-proteinogenic amino acid, presents unique analytical challenges due to its structural complexity, including multiple chiral centers. This guide provides a comprehensive comparison of analytical techniques for the quality control of synthetic hydroxyleucine, offering insights into method selection, experimental design, and data interpretation to ensure the identity, purity, and safety of this critical compound.

The Analytical Imperative: Why Quality Control of Synthetic Hydroxyleucine Matters

Synthetic hydroxyleucine, with its potential applications in drug development, demands stringent quality control to ensure product safety and efficacy.[3] The manufacturing process can introduce various impurities, including diastereomers, enantiomers, and process-related by-products.[4][5] A thorough analytical strategy is therefore essential to:

  • Confirm Identity: Verify that the synthesized molecule is indeed hydroxyleucine.

  • Determine Purity: Quantify the percentage of the desired hydroxyleucine isomer and identify and quantify any impurities.

  • Ensure Stereochemical Integrity: Differentiate and quantify the various stereoisomers, as they can possess different biological activities.[6]

This guide will explore the primary analytical techniques employed to address these critical quality attributes.

Chromatographic Techniques: The Workhorse of Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for synthetic peptides and amino acids.[5][7] Its versatility allows for the separation, identification, and quantification of hydroxyleucine and its related impurities.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is a powerful technique for determining the purity of hydroxyleucine by separating it from non-polar and closely related impurities.

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[8] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: RP-HPLC for Purity Analysis

Objective: To determine the purity of a synthetic hydroxyleucine sample.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 column (e.g., 250mm x 4.6mm, 5µm)[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Hydroxyleucine standard and sample solutions

Methodology:

  • Sample Preparation: Dissolve the hydroxyleucine standard and sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10 µL[8]

    • Column Temperature: 30 °C

    • Detection: UV at 210-220 nm[7]

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Data Analysis: The purity is calculated by the area percentage of the main hydroxyleucine peak relative to the total area of all peaks in the chromatogram.[7]

Chiral Chromatography for Stereoisomer Separation

The presence of multiple chiral centers in hydroxyleucine necessitates the use of chiral chromatography to separate its stereoisomers. This is critical as different stereoisomers can have vastly different pharmacological effects.

Principle of Separation: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral molecule, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for underivatized amino acids.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the stereoisomers of synthetic hydroxyleucine.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)[10]

  • Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of an acidic or basic modifier to optimize separation.

  • Hydroxyleucine sample solution

Methodology:

  • Sample Preparation: Dissolve the hydroxyleucine sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[8]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Isocratic Elution: The mobile phase composition is kept constant throughout the run. The optimal composition needs to be determined experimentally.

  • Data Analysis: The relative percentage of each stereoisomer is determined from the peak areas in the chromatogram.

Comparison of Chromatographic Methods
Parameter Reversed-Phase HPLC Chiral HPLC
Primary Application Purity assessment, impurity profilingSeparation and quantification of stereoisomers
Stationary Phase Achiral (e.g., C18)Chiral (e.g., teicoplanin-based)[10]
Key Advantage Robust, widely applicable for purityEssential for determining stereochemical integrity
Limitation Cannot separate enantiomersCan be more complex to develop methods for

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are indispensable for confirming the chemical identity and structure of synthetic hydroxyleucine.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the synthesized hydroxyleucine and can provide structural information through fragmentation analysis.[7][11]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. Techniques like electrospray ionization (ESI) are commonly coupled with HPLC (LC-MS) for the analysis of amino acids.[11]

Experimental Workflow: LC-MS for Identity Confirmation

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Hydroxyleucine Sample Dissolution Dissolve in Solvent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis

Caption: Workflow for LC-MS analysis of hydroxyleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules, including the stereochemistry of hydroxyleucine. 1H and 13C NMR provide detailed information about the connectivity and spatial arrangement of atoms.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure.[12]

Data Interpretation: Key NMR Parameters for Hydroxyleucine

NMR Parameter Information Provided
Chemical Shift (δ) Electronic environment of each proton and carbon atom.[12]
Coupling Constant (J) Connectivity between adjacent atoms.
Nuclear Overhauser Effect (NOE) Proximity of atoms in space, crucial for stereochemistry determination.

A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is typically required for a complete structural assignment.[13]

Alternative and Complementary Methods

While HPLC and spectroscopy are the primary analytical tools, other techniques can provide valuable complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of derivatized hydroxyleucine, particularly for determining enantiomeric purity.[5]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is an alternative for chiral separations, often requiring smaller sample volumes.[14]

A Self-Validating System: Ensuring Trustworthiness in QC

To ensure the reliability of analytical data, a self-validating system should be implemented. This involves:

  • Method Validation: As per ICH guidelines (Q2(R2)), analytical methods must be validated for specificity, linearity, accuracy, precision, and robustness.[4]

  • Use of Certified Reference Materials: Employing well-characterized reference standards for calibration and identification is crucial.[15]

  • Orthogonal Methods: Utilizing multiple analytical techniques that rely on different principles (e.g., HPLC-UV and LC-MS) provides a more comprehensive and reliable assessment of quality.[11]

Conclusion: A Multi-faceted Approach to Quality Control

The quality control of synthetic hydroxyleucine requires a multi-faceted analytical approach. A combination of high-performance liquid chromatography for purity and stereoisomer separation, mass spectrometry for molecular weight confirmation, and nuclear magnetic resonance spectroscopy for definitive structural elucidation provides a robust framework for ensuring the identity, purity, and safety of this important synthetic amino acid. By implementing validated, orthogonal methods and adhering to established regulatory guidelines, researchers and drug developers can have high confidence in the quality of their synthetic hydroxyleucine.

References

  • Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separation - Benchchem.
  • Product ion scan mass spectra of 4-hydroxyisoleucine and l-isoleucine - ResearchGate. Available at: [Link]

  • (PDF) Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek - ResearchGate. Available at: [Link]

  • Amino Acid Standards, Solution & Mix - Agilent. Available at: [Link]

  • LC–MS spectrum of the [M + H]⁺ ion of 4-hydroxyisoleucine obtained on a... - ResearchGate. Available at: [Link]

  • Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC. Available at: [Link]

  • Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed. Available at: [Link]

  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran - ResearchGate. Available at: [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC - NIH. Available at: [Link]

  • Development of Method for Determining 4-Hydroxy-L-isoleucine in Health Functional Foods by HPLC - ResearchGate. Available at: [Link]

  • Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. Available at: [Link]

  • 1 H-NMR spectrum of 4-HIL derived from L-Ile hydroxylation by IDO or by... - ResearchGate. Available at: [Link]

  • (PDF) Extraction and Characterization of 4- Hydroxy Isoleucine from Trigonella Foenum Graecum Seeds - ResearchGate. Available at: [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques | Request PDF - ResearchGate. Available at: [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available at: [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - European Union. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available at: [Link]

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography - Scholarly Publications. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Hydroxyleucine Samples

For researchers, scientists, and drug development professionals engaged in the study of non-proteinogenic amino acids, the precise determination of enantiomeric excess (ee) for hydroxyleucine is a critical analytical obj...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of non-proteinogenic amino acids, the precise determination of enantiomeric excess (ee) for hydroxyleucine is a critical analytical objective. The stereochemical configuration of hydroxyleucine can profoundly influence its biological activity, metabolic fate, and pharmacological properties. This guide provides an in-depth, objective comparison of the principal analytical techniques for quantifying the enantiomeric excess of hydroxyleucine. Drawing upon established methodologies for amino acids and related chiral compounds, this document offers a technical narrative grounded in experimental data and field-proven insights to empower you in selecting and implementing the most suitable method for your research endeavors.

The Significance of Stereochemistry in Hydroxyleucine

Hydroxyleucine, a hydroxylated derivative of leucine, possesses at least two chiral centers, giving rise to multiple stereoisomers. The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, one enantiomer may exhibit therapeutic efficacy while the other could be inert or even elicit undesirable toxicological effects. Therefore, the ability to accurately quantify the enantiomeric composition of hydroxyleucine samples is paramount in drug discovery, development, and quality control.

Core Analytical Techniques: A Comparative Analysis

The determination of enantiomeric excess for hydroxyleucine primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method operates on distinct principles and presents a unique set of advantages and limitations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomers on an achiral column following derivatization.Separation of volatile enantiomer derivatives based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.In-situ formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Can be minimal for direct methods; derivatization required for indirect methods.Derivatization is typically necessary to enhance volatility and thermal stability.Simple mixing with a chiral auxiliary or a chemical reaction to form diastereomers.
Sensitivity High, often in the low ng/mL to pg/mL range, especially with MS detection.Very high, capable of reaching pg to fg levels, particularly with Mass Spectrometry (MS) detection.Lower compared to chromatographic methods, typically requiring µg to mg of sample.
Accuracy & Precision High (Typical recovery: 98-102%) with excellent precision (RSD < 2%).High accuracy and precision, with errors in ee determination as low as ±0.5–2.5%.[1]High, can provide absolute quantification with precision often within ±1-2%.
Throughput Moderate; typical run times are 15-30 minutes per sample.High; run times can be as short as a few minutes.High; analysis time is often less than 15 minutes per sample.
Instrumentation Cost Moderate to high, depending on the detector (UV, MS).Moderate to high, especially for GC-MS systems.High initial instrument cost.
Key Advantages Wide applicability, robust, well-established, direct analysis of underivatized amino acids possible.[2]Exceptional resolution and sensitivity, ideal for complex matrices.Rapid, non-destructive, provides structural information, low solvent consumption.
Key Disadvantages Derivatization can be time-consuming and introduce errors; chiral columns can be expensive.Limited to volatile and thermally stable compounds; derivatization can be complex and may risk racemization.[3]Lower sensitivity, potential for signal overlap in complex mixtures, requires pure chiral auxiliaries.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for the enantiomeric separation of amino acids.[4] It offers two primary strategies: direct and indirect separation.

A. Direct Chiral HPLC

This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. For underivatized amino acids like hydroxyleucine, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective as they are compatible with aqueous mobile phases suitable for these polar, zwitterionic compounds.[2]

Experimental Protocol: Direct Chiral HPLC of Underivatized Hydroxyleucine (Representative)

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[2]

  • Mobile Phase: A simple isocratic mobile phase of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v). The organic modifier concentration can be optimized to fine-tune retention and enantioselectivity.[2][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS detection for enhanced sensitivity and specificity.

  • Sample Preparation: Dissolve the hydroxyleucine sample in the mobile phase.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

B. Indirect Chiral HPLC

In this method, the enantiomers of hydroxyleucine are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column (e.g., C18). A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Experimental Protocol: Indirect Chiral HPLC of Hydroxyleucine via Derivatization

  • Derivatization:

    • Dissolve a known amount of the hydroxyleucine sample in a suitable buffer (e.g., 1 M NaHCO₃).

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture at an elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • Chromatographic Analysis:

    • Instrumentation: HPLC with a UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV at a wavelength where the derivative absorbs strongly (e.g., 340 nm for Marfey's reagent derivatives).

    • Quantification: Calculate ee from the integrated peak areas of the resulting diastereomers.

HPLC_Workflow cluster_direct Direct HPLC cluster_indirect Indirect HPLC d_sample Hydroxyleucine Sample d_dissolve Dissolve in Mobile Phase d_sample->d_dissolve d_inject Inject into Chiral HPLC d_dissolve->d_inject d_separate Separation on CSP d_inject->d_separate d_detect Detection (UV/MS) d_separate->d_detect d_quantify Quantify ee d_detect->d_quantify i_sample Hydroxyleucine Sample i_derivatize Derivatize with Chiral Agent i_sample->i_derivatize i_inject Inject into Achiral HPLC i_derivatize->i_inject i_separate Separation of Diastereomers i_inject->i_separate i_detect Detection (UV) i_separate->i_detect i_quantify Quantify ee i_detect->i_quantify

Figure 1. Experimental workflows for direct and indirect chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and powerful technique for the enantiomeric analysis of volatile and thermally stable compounds. For amino acids like hydroxyleucine, derivatization is essential to increase their volatility.

The most common derivatization procedure for GC analysis of amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. This converts the non-volatile amino acid into a volatile derivative suitable for GC analysis.

Experimental Protocol: Chiral GC-MS of Hydroxyleucine

  • Derivatization:

    • Esterification: React the dried hydroxyleucine sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at an elevated temperature (e.g., 100 °C). Evaporate the reagent.

    • Acylation: Add a suitable solvent (e.g., dichloromethane) and an acylating agent (e.g., heptafluorobutyric anhydride - HFBA). Heat the mixture (e.g., 150 °C). Evaporate the excess reagent and solvent.[5]

  • Chromatographic Analysis:

    • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Dex CB).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C).

    • Injection: Split or splitless injection depending on the sample concentration.

    • MS Conditions: Electron Ionization (EI) at 70 eV.

    • Quantification: Extract the ion chromatograms for characteristic fragment ions of the derivatized hydroxyleucine enantiomers. Calculate the ee from the integrated peak areas.

GC_Workflow start Hydroxyleucine Sample derivatization Two-Step Derivatization (Esterification & Acylation) start->derivatization Increase Volatility injection GC Injection derivatization->injection separation Separation on Chiral Capillary Column injection->separation detection MS Detection separation->detection Elution quantification Quantification of ee detection->quantification Data Analysis

Figure 2. Workflow for the determination of enantiomeric excess by Chiral GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers in situ, which exhibit distinct signals in the NMR spectrum. This can be achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

A. Using Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to chemical shift differences between the corresponding protons (or other nuclei) of the two enantiomers.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the hydroxyleucine sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

    • Add a stoichiometric amount (or a slight excess) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL).

    • Gently mix to ensure homogeneity.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio to allow for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal (or set of signals) that shows distinct chemical shifts for the two diastereomeric complexes.

    • Carefully integrate the corresponding peaks.

    • Calculate the enantiomeric excess from the ratio of the integrals.

B. Using Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC approach, CDAs react covalently with the analyte's enantiomers to form stable diastereomers. These diastereomers can then be readily distinguished by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are classic examples of CDAs used for this purpose.

The choice of the appropriate analytical technique for determining the enantiomeric excess of hydroxyleucine will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, sample throughput needs, and the complexity of the sample matrix. For routine, high-throughput analysis with high accuracy, chiral HPLC and GC are often the methods of choice. NMR spectroscopy provides a rapid and convenient alternative, particularly for reaction monitoring and for samples that are available in larger quantities.

References

  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. [Link]

  • Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642–648. [Link]

  • Miyazawa, T., Minowa, H., & Yamada, T. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Chromatographia, 60(5-6), 273-279. [Link]

  • Langrock, T., Schebb, N. H., & Fischer, C. (2010). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Food Chemistry, 122(3), 923-928. [Link]

  • Freire, R., & Castro, P. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 45(24), 4416-4426. [Link]

  • Ilisz, I., Aranyi, A., & Forró, E. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of Pharmaceutical and Biomedical Analysis, 133, 163-171. [Link]

  • Li, Y., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(12), 1475-1483. [Link]

  • Poole, C. F. (2020). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International, 33(12), 2-12. [Link]

  • Gray, N., & Plumb, R. (2015). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. [Link]

  • Almudhafar, J., & Wabaidur, S. M. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(9), 582. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13049-13061. [Link]

  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 775-782). Humana Press. [Link]

  • Asghari, G., & Ghafelebashi, S. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants, 9(33), 30-35. [Link]

  • Li, Y., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 87(13), 8564-8573. [Link]

  • Bokka, R., et al. (2024). A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry (Sambucus nigra L. subsp. canadensis (L.) Bolli). Molecules, 29(13), 3058. [Link]

  • R Discovery. Determination Of Enantiomeric Excess Research Articles - Page 5. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 55(1), 213-221. [Link]

  • Kabir, A., & Zabet-Moghaddam, M. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science, 7(3), 229-268. [Link]

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Safety & Regulatory Compliance

Safety

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid proper disposal procedures

A Comprehensive Guide to the Proper Disposal of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid For researchers and scientists engaged in the intricate work of drug development and scientific discovery, the responsible m...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Proper Disposal of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

For researchers and scientists engaged in the intricate work of drug development and scientific discovery, the responsible management of laboratory chemicals is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers comprehensive guidance, it is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Identification and Risk Assessment

(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is a specific stereoisomer of a non-proteinogenic amino acid. A thorough risk assessment is the foundational step for its safe handling and disposal. While a Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related stereoisomers, such as (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, provides critical safety information.

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related compounds are identified with the GHS07 pictogram, indicating potential hazards.[1] It is the responsibility of the end-user to determine the final waste classification, but it is prudent to manage this compound as hazardous waste.[2]

Table 1: Hazard Profile Based on Related Stereoisomers

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Precaution
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the substance may lead to harmful health effects.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationContact with skin may cause irritation, redness, or inflammation.Wear protective gloves and clothing to prevent skin contact.[4]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationContact with eyes can cause significant irritation and potential damage.Wear safety glasses with side-shields or goggles.[4]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or powder may irritate the respiratory tract.Use in a well-ventilated area or under a chemical fume hood.[5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[6][7] This means the generator of the waste is responsible for it from its creation to its ultimate disposal.[6] Laboratories may operate under specific regulations, such as Subpart K for academic labs, which offers an alternative set of requirements for managing hazardous waste.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA regulations are focused on ensuring worker safety.[9] The Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are identified and communicated to employees through labels, SDSs, and training.[10] Additionally, OSHA provides guidelines for emergency preparedness and the use of Personal Protective Equipment (PPE).[11]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused or expired solid (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid, along with contaminated items like weigh boats, gloves, and wipes, in a designated solid hazardous waste container.[3]

  • Aqueous/Liquid Waste: Solutions containing this amino acid should be collected in a designated aqueous hazardous waste container.[3]

  • Incompatible Wastes: Do not mix this amino acid waste with incompatible chemicals, particularly strong oxidizing agents.[12]

Step 2: Containerization

All waste must be stored in appropriate containers to prevent leaks and spills.[13]

  • Compatibility: Use containers that are chemically compatible with the waste. For this organic acid, high-density polyethylene (HDPE) or glass containers are suitable. Avoid unlined metal containers for aqueous solutions.[13][14]

  • Condition: Containers must be in good condition, free from damage or leaks, and must have a secure, leak-proof closure.[14]

  • Closure: Keep waste containers closed at all times, except when adding waste.[14]

Step 3: Labeling

Accurate and clear labeling is a key requirement of both the EPA and OSHA.[10][15]

  • Content: The label must clearly state "Hazardous Waste".[15]

  • Identification: List the full chemical name: "(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid" and its concentration.

  • Hazard Information: Include the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[15]

Step 4: On-Site Accumulation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]

  • Location: The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.[16]

  • Storage Limits: Adhere to institutional and regulatory limits on the volume of waste and the duration of storage within the laboratory.[15]

Step 5: Final Disposal

Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]

  • Do Not Drain Dispose: Never pour chemical waste down the sanitary sewer unless explicitly authorized by your EHS office for fully neutralized, non-hazardous materials.[3][17] Wastewater treatment facilities are not designed to handle such chemicals.[17]

  • Do Not Trash: Do not dispose of this chemical or its contaminated materials in the regular trash.

  • Schedule Pickup: Follow your institution's established procedures to request a pickup of the full, properly labeled hazardous waste container.

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Assess the Spill: Evaluate the size and nature of the spill to determine if it can be managed by laboratory personnel or if it requires assistance from the EHS emergency response team.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[2] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Scoop the absorbed material and spilled substance into a designated hazardous waste container and label it accordingly.[3]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid.

cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal A Generation of (2R,3r)-2-amino-3-hydroxy- 4-methyl-valeric acid Waste (Solid, Liquid, Contaminated PPE) B Perform Hazard Assessment (Consult SDS, Institutional Guidance) A->B C Determine Waste is Hazardous (Based on H302, H315, H319, H335) B->C D Segregate Waste by Type (Solid vs. Aqueous) C->D Yes E Select Compatible Container (e.g., HDPE, Glass) D->E F Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Accumulation Time Limit Reached? G->H H->G No I Arrange for Pickup via Institutional EHS Office H->I Yes J Disposal by Licensed Hazardous Waste Vendor I->J K Maintain Disposal Records J->K

Caption: Disposal workflow for (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Retrieved from [Link]

  • Biological/Chemical Waste Management. (2023, September 15). National Science Teaching Association. Retrieved from [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). North Carolina Department of Environmental Quality. Retrieved from [Link]

  • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Isoleucine USP (L). (n.d.). PCCA. Retrieved from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. Retrieved from [Link]

  • What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-methylvaleric acid. (2025, August 28). Sigma-Aldrich. Retrieved from [Link]

  • L-Isoleucine SDS of Manufacturers. (2025, October 17). Anmol Chemicals. Retrieved from [Link]

  • SDS US - 4-Methylvaleric acid. (2023, February 18). Retrieved from [Link]

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Handling

Personal protective equipment for handling (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

Comprehensive Safety & Logistics Guide: Handling (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid As a non-canonical amino acid derivative, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid (commonly known as 3-hydroxyleuci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistics Guide: Handling (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid

As a non-canonical amino acid derivative, (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid (commonly known as 3-hydroxyleucine) presents unique handling challenges in the laboratory. While standard proteinogenic amino acids are generally benign, synthetic derivatives and structurally modified analogs require rigorous safety protocols to prevent occupational exposure and cross-contamination. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal logistics required for handling this compound safely.

Chemical Identity & Physiochemical Profiling

Before designing a safety protocol, it is critical to understand the physiochemical properties of the target molecule. The zwitterionic nature and crystalline powder form of 3-hydroxyleucine dictate its behavior in the ambient lab environment 1.

PropertyQuantitative Value / Description
IUPAC Name (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Common Name 3-Hydroxyleucine
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Physical State Solid (White to off-white crystalline powder)
Topological Polar Surface Area 83.6 Ų

Mechanistic Toxicology & Hazard Causality

Why does an amino acid derivative require stringent PPE? The primary hazard vector for 3-hydroxyleucine is particulate aerosolization .

Because the compound is a dry, zwitterionic powder, it is highly susceptible to triboelectric charging (static buildup). When manipulated with standard metal spatulas, the powder can repel and aerosolize into fine micro-particulates. Inhalation of these biologically active particulates can lead to respiratory tract irritation and unintended systemic absorption. According to occupational exposure studies on proteinaceous and amino acid therapeutics, high-energy operations or open-bench handling of dry powders pose the highest risk of inhalation exposure, necessitating the use of strict engineering controls like chemical fume hoods 2.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must serve a specific mechanistic purpose.

PPE CategoryRequired SpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 / EN 166 Safety GogglesPrevents mucosal exposure to aerosolized dust during weighing and protects against solvent splashes during solubilization.
Hand Protection Nitrile Gloves (EN 374, min 4 mil)Provides a robust chemical barrier against the compound and the organic solvents (e.g., DMF, DMSO) typically used for reconstitution.
Body Protection Flame-resistant Lab CoatProtects street clothing from micro-contamination. Flame resistance is mandatory if solubilizing the compound in flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorRequired only if a chemical fume hood is unavailable or if responding to a large powder spill outside of containment.

Operational Workflows & Handling Protocols

To ensure scientific integrity and safety, the following step-by-step methodology must be strictly adhered to when weighing and solubilizing 3-hydroxyleucine.

Step-by-Step Solubilization Methodology:

  • Engineering Control Validation: Verify that the chemical fume hood is operational with an inward face velocity of 0.4–0.6 m/s. Do not proceed if the alarm is sounding.

  • PPE Donning: Equip nitrile gloves, a fully buttoned lab coat, and safety goggles.

  • Static Mitigation: Place an anti-static polymeric weighing boat on the analytical balance inside the fume hood. Use a ceramic or static-dissipative spatula to transfer the powder. Causality: Metal spatulas induce static charge, causing powder to jump and aerosolize.

  • Mass Transfer: Carefully transfer the required mass of 3-hydroxyleucine into a pre-tared glass vial.

  • Solvent Addition: Slowly pipette the appropriate solvent (e.g., aqueous buffer, DMF, or DMSO) down the inner wall of the vial. Causality: Dropping solvent directly onto the powder bed can displace trapped air, ejecting dry powder into the atmosphere.

  • System Validation: Cap the vial securely. Gently vortex or sonicate until the solution is visually clear, confirming complete dissolution.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with 70% ethanol to neutralize any micro-spills.

Workflow A 1. Inspect Engineering Controls (Fume Hood Face Velocity) B 2. Don PPE Matrix (Nitrile, Goggles, Lab Coat) A->B Verified C 3. Static-Free Weighing (Ceramic Spatula) B->C Gowned D 4. Solvent Addition (Down inner vial wall) C->D Mass Recorded E 5. Solubilization Validation (Visual Clarity Check) D->E Sealed F 6. Surface Decontamination (70% EtOH Wipe Down) E->F Complete

Operational workflow for the safe handling and solubilization of 3-hydroxyleucine.

Waste Disposal & Environmental Logistics

Proper waste management is critical for laboratory safety and environmental compliance. All materials that come into contact with non-canonical amino acids must be treated as hazardous waste 3.

Step-by-Step Disposal Plan:

  • Solid Waste Segregation: Collect all contaminated consumables (nitrile gloves, weighing boats, pipette tips) in a designated, chemically compatible solid hazardous waste bin lined with a heavy-duty bag.

  • Liquid Waste Segregation: Collect unused solutions in a sealed liquid waste carboy. Ensure the carboy is properly labeled based on the solvent used (e.g., "Non-Halogenated Organic Waste" for DMSO/DMF mixtures).

  • Spill Management: In the event of a dry powder spill, do not dry sweep . Cover the spill with damp absorbent paper to suppress dust formation, carefully scoop the material into a solid waste container, and wash the area thoroughly with soap and water.

  • Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The standard destruction method for this class of chemical is high-temperature incineration.

Disposal Start Generate Experimental Waste Solid Solid Waste Stream (PPE, Weighing Boats) Start->Solid Liquid Liquid Waste Stream (Solvent + Amino Acid) Start->Liquid SolidBin Hazardous Solid Waste Bin Solid->SolidBin LiquidBin Designated Liquid Carboy Liquid->LiquidBin Incineration EHS Pickup & Incineration SolidBin->Incineration LiquidBin->Incineration

Waste segregation and disposal pathway for 3-hydroxyleucine contaminated materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134611, Leucine, 3-hydroxy-" PubChem. Available at: [Link]

  • National Institutes of Health (NIH). "Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System" PMC. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
Reactant of Route 2
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
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